Amphidinolide F
Description
Structure
2D Structure
Properties
CAS No. |
139594-87-9 |
|---|---|
Molecular Formula |
C35H52O9 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(13E)-10,11,16-trihydroxy-7,14,15,19-tetramethyl-12-methylidene-2-[(1E)-4-methylpenta-1,3-dienyl]-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione |
InChI |
InChI=1S/C35H52O9/c1-19(2)9-8-10-29-30-12-11-26(42-30)16-25(36)14-21(4)27(37)17-28(38)24(7)20(3)13-23(6)34(40)35(41)32-15-22(5)31(43-32)18-33(39)44-29/h8-10,13,21-22,24,26,28-32,34-35,38,40-41H,6,11-12,14-18H2,1-5,7H3/b10-8+,20-13+ |
InChI Key |
VLOUARUYJFXXNO-VMHIOKEMSA-N |
Isomeric SMILES |
CC1CC2C(C(C(=C)/C=C(/C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)/C=C/C=C(C)C)C)O)C)\C)O)O |
Canonical SMILES |
CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amphidinolide F |
Origin of Product |
United States |
Foundational & Exploratory
Amphidinolide X: A Technical Guide to a Novel Cytotoxic Macrolide from Marine Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amphidinolide X, a novel 16-membered macrodiolide with significant cytotoxic properties, isolated from the marine dinoflagellate Amphidinium sp. This document details its discovery, chemical structure, mechanism of action, and the experimental protocols utilized for its characterization.
Introduction
Marine dinoflagellates of the genus Amphidinium are a prolific source of structurally diverse and biologically active macrolides known as amphidinolides.[1] These compounds have garnered considerable attention in the scientific community due to their potent cytotoxic activities against various cancer cell lines. Amphidinolide X, a unique 16-membered macrodiolide, was first isolated from the marine dinoflagellate Amphidinium sp. (strain Y-42).[1][2] Its discovery has opened new avenues for the development of novel anticancer agents. This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the isolation, structural elucidation, and biological evaluation of Amphidinolide X.
Chemical Structure and Properties
Amphidinolide X is a 16-membered macrodiolide, a class of compounds characterized by a large lactone ring containing two ester linkages. Its gross structure was elucidated through extensive spectroscopic analysis, including one-bond and long-range 13C-13C correlations.[2] The relative and absolute stereochemistries were determined by a combination of NOESY data, coupling constants in 1H and 13C NMR spectra, and analysis of degradation products.[2]
Table 1: Physicochemical Properties of Amphidinolide X
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₆ |
| Molecular Weight | 448.6 g/mol |
| Appearance | White amorphous solid |
| Source | Amphidinium sp. (strain Y-42) |
Cytotoxic Activity
Amphidinolide X exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
Table 2: Cytotoxicity (IC50) of Amphidinolide X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| L1210 | Murine leukemia | 1.5 |
| KB | Human oral epidermoid carcinoma | 3.8 |
Data sourced from publicly available research.
Mechanism of Action: F-Actin Destabilization
The cytotoxic effects of Amphidinolide X are attributed to its interaction with the cellular cytoskeleton, specifically with actin filaments. Studies have revealed that Amphidinolide X acts as an F-actin destabilizer.[1] This mechanism involves the inhibition of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape. By disrupting the dynamics of the actin cytoskeleton, Amphidinolide X induces cell cycle arrest and ultimately leads to apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of Amphidinolide X as an F-actin destabilizer.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of Amphidinolide X.
Isolation and Purification of Amphidinolide X
The following protocol outlines the steps for isolating Amphidinolide X from the marine dinoflagellate Amphidinium sp. (strain Y-42).[2]
Caption: Workflow for the isolation and purification of Amphidinolide X.
Detailed Steps:
-
Culturing: Amphidinium sp. (strain Y-42) is cultured in a suitable medium (e.g., seawater-based medium) under controlled conditions of light and temperature.
-
Harvesting and Extraction: The dinoflagellate cells are harvested by centrifugation and then lyophilized. The dried cell mass is extracted with a mixture of methanol (MeOH) and toluene.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc layer, containing the lipophilic compounds including Amphidinolide X, is collected and concentrated.
-
Chromatography: The concentrated EtOAc extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform a preliminary separation of compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: To further separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Multiple rounds of reversed-phase HPLC are used for the final purification of Amphidinolide X.
-
Structure Elucidation by 2D NMR Spectroscopy
The chemical structure of Amphidinolide X was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2]
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing adjacent protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for determining the stereochemistry of the molecule.
A detailed analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's three-dimensional structure.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Amphidinolide X is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Amphidinolide X. Control wells with untreated cells and blank wells (medium only) are also included.
-
Incubation: The plates are incubated for a specific period (typically 48 to 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of Amphidinolide X. The IC50 value is then determined from the dose-response curve.
Actin Polymerization Assay
To investigate the effect of Amphidinolide X on actin dynamics, an in vitro actin polymerization assay is performed. This assay typically uses pyrene-labeled actin, which exhibits increased fluorescence upon polymerization into F-actin.
Detailed Steps:
-
Preparation of G-actin: Monomeric (G)-actin, with a percentage labeled with pyrene, is prepared in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.
-
Initiation of Polymerization: Polymerization is initiated by adding a high-salt polymerization buffer.
-
Treatment: Different concentrations of Amphidinolide X are added to the actin solution. A control with no compound is also included.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer.
-
Data Analysis: An increase in fluorescence indicates actin polymerization. A decrease or slower rate of increase in the presence of Amphidinolide X compared to the control indicates inhibition of actin polymerization.
Conclusion
Amphidinolide X represents a promising new cytotoxic macrolide with a distinct mechanism of action involving the destabilization of F-actin. Its potent activity against cancer cell lines makes it a valuable lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers interested in further exploring the chemical and biological properties of Amphidinolide X and other related marine natural products. The detailed experimental protocols offer a starting point for the isolation, characterization, and evaluation of this and other potentially therapeutic compounds from marine sources.
References
biological activity of Amphidinolide F against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp.[1]. Like other members of the amphidinolide family, it has garnered significant interest from the scientific community due to its complex chemical structure and notable biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound against cancer cell lines, with a focus on its cytotoxic effects. While research into its specific mechanisms of action is ongoing, this document summarizes the existing quantitative data, outlines relevant experimental protocols, and presents visual representations of associated biological pathways and workflows.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a limited number of cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are presented below. It is important to note that further research is required to expand this dataset across a broader range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Murine Lymphoma | 1.5 | [2] |
| KB | Human Epidermoid Carcinoma | 3.2 | [2] |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
1. Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound have not yet been fully elucidated, its cytotoxic nature suggests potential interference with fundamental cellular processes. The broader family of amphidinolides is known to interact with actin, a key component of the cytoskeleton[3][4]. Disruption of the actin cytoskeleton can trigger apoptosis through various signaling cascades.
Below are diagrams illustrating a general experimental workflow for screening natural products and a hypothetical signaling pathway that could be impacted by a cytotoxic agent that disrupts the actin cytoskeleton.
Caption: General workflow for the discovery and initial biological evaluation of marine natural products.
Caption: A hypothetical signaling pathway illustrating how a cytotoxic agent could induce apoptosis and cell cycle arrest.
Conclusion and Future Directions
This compound demonstrates potent cytotoxic activity against the cancer cell lines tested. However, a significant knowledge gap remains regarding its broader anticancer profile and precise mechanism of action. Future research should focus on:
-
Expanding Cytotoxicity Screening: Evaluating the efficacy of this compound against a diverse panel of human cancer cell lines, including those from different tissue origins and with various genetic backgrounds.
-
Elucidating the Mechanism of Action: Investigating whether this compound induces apoptosis and/or cell cycle arrest. This would involve analyzing the expression of key regulatory proteins such as caspases, Bcl-2 family members, and cyclins.
-
Identifying Molecular Targets: Determining the specific molecular targets of this compound. While other amphidinolides interact with actin, it is crucial to confirm if this is also the primary target for this compound and to characterize the nature of this interaction.
-
Investigating Signaling Pathways: Exploring the impact of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
A deeper understanding of the biological activities of this compound will be instrumental in assessing its potential as a lead compound for the development of novel anticancer therapeutics. The complexity of its synthesis, however, remains a significant hurdle for its widespread investigation and potential clinical application[1][5]. Continued efforts in both synthetic chemistry and cancer biology will be essential to unlock the full therapeutic potential of this fascinating marine natural product.
References
- 1. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Cytotoxic Activity of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphidinolide F, a complex macrolide isolated from the marine dinoflagellate Amphidinium sp., has demonstrated notable cytotoxic activity against select cancer cell lines. However, a comprehensive understanding of its mechanism of action remains elusive, representing a significant knowledge gap in the pharmacology of this natural product family. This technical guide synthesizes the currently available data on this compound, focusing on its cytotoxic profile. In the absence of definitive mechanistic studies for this compound, this document also provides a comparative analysis of the well-established actin-targeting mechanisms of other amphidinolides. This guide aims to serve as a foundational resource for researchers, offering a clear presentation of the known data, detailed experimental considerations for its study, and a framework for future investigations into its therapeutic potential.
Introduction
The amphidinolides are a diverse family of macrolides produced by marine dinoflagellates, many of which exhibit potent biological activities. This compound, first isolated in 1991, is a structurally intricate member of this class.[1] While its complex architecture has made it a compelling target for total synthesis, its biological evaluation has been limited, primarily due to its scarce availability from natural sources. To date, the only reported biological activity of this compound is its cytotoxicity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1] This guide will present this data and explore potential avenues for future mechanistic studies based on the known actions of related compounds.
Cytotoxic Activity of this compound
The primary evidence for the biological potential of this compound stems from its in vitro cytotoxicity. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) |
| L1210 | Murine Lymphoma | 1.5 |
| KB | Human Epidermoid Carcinoma | 3.2 |
| Data sourced from Kobayashi et al., 1991.[1] |
Experimental Protocols: A Representative Cytotoxicity Assay
While the specific protocol used in the original 1991 study is not detailed, a standard method for determining the IC50 of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[2][3][4]
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path to Cytotoxicity Data and Potential Mechanisms
To provide a clearer understanding of the experimental workflow and the context of this compound's potential mechanism, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
The Definitive Guide to the Stereochemistry and Absolute Configuration of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp.[1][2] Its intricate molecular architecture, featuring a 25-membered lactone ring and eleven stereogenic centers, coupled with significant cytotoxic activity, has made it a compelling target for synthetic chemists and a subject of interest for drug development.[2] The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial to its biological function. This technical guide provides a comprehensive overview of the determination of the absolute configuration of this compound, detailing the experimental methodologies and key data that have solidified our understanding of this fascinating molecule.
The Stereochemical Challenge of this compound
The structure of this compound is characterized by a dense array of chiral centers, the specific configuration of which dictates the molecule's overall shape and interaction with biological targets. The initial stereochemical assignment of this compound was proposed by analogy to the closely related and more abundant congener, Amphidinolide C, which shares an identical macrolactone core.[1] However, unambiguous confirmation of both the relative and absolute stereochemistry awaited its successful total synthesis.[2]
Absolute Configuration of Stereogenic Centers
The absolute configuration of the eleven stereogenic centers in this compound has been definitively established. This was primarily achieved through the successful enantioselective total synthesis of the molecule, which allowed for direct comparison of the synthetic material with the natural product.[2] The stereochemical assignments are also in agreement with the detailed studies conducted on the analogous centers of Amphidinolide C.[3]
The established absolute configurations of the eleven stereogenic centers of this compound are presented in Table 1.
| Stereocenter | Absolute Configuration |
| C3 | S |
| C4 | R |
| C6 | R |
| C7 | R |
| C8 | R |
| C12 | R |
| C13 | S |
| C16 | S |
| C20 | R |
| C23 | R |
| C24 | R |
| Table 1: Absolute Configuration of Stereogenic Centers in this compound. |
Experimental Determination of Stereochemistry
The elucidation of this compound's complex stereochemistry relied on a combination of advanced spectroscopic techniques and chemical derivatization methods, applied to both the natural product and synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy was a cornerstone in determining the relative stereochemistry of the various stereoclusters within this compound. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provided crucial information about the spatial relationships between protons, allowing for the deduction of the relative configurations of adjacent stereocenters.
Mosher's Ester Analysis
To determine the absolute configuration of key hydroxyl-bearing stereocenters, Mosher's ester analysis was employed on synthetic fragments.[1][4] This chemical derivatization technique involves the reaction of a chiral alcohol with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the 1H or 19F NMR chemical shifts of the protons or fluorine atoms near the newly formed ester linkage, the absolute configuration of the alcohol can be determined.
Detailed Protocol for Mosher's Ester Analysis of a Secondary Alcohol Fragment:
-
Esterification: The secondary alcohol (1-2 mg) is dissolved in dry pyridine or a similar solvent containing a catalytic amount of 4-dimethylaminopyridine (DMAP). To this solution, a slight excess (1.2-1.5 equivalents) of (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl is added. The reaction is allowed to proceed at room temperature until completion, typically monitored by thin-layer chromatography (TLC). In parallel, a separate reaction is carried out with the other enantiomer of MTPA-Cl.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the diastereomeric MTPA esters are extracted and purified, usually by silica gel chromatography.
-
NMR Analysis: High-resolution 1H NMR spectra are acquired for both the (R)- and (S)-MTPA esters. The chemical shifts (δ) of the protons on either side of the carbinol center are carefully assigned.
-
Data Analysis: The difference in chemical shifts (Δδ = δS - δR) is calculated for the assigned protons. A positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
Logical Workflow for Stereochemical Assignment
The overall strategy for determining the absolute configuration of this compound involved a logical progression from initial hypotheses based on biosynthetic considerations and analogy to related compounds, to rigorous confirmation through total synthesis and spectroscopic analysis.
Conclusion
The determination of the stereochemistry and absolute configuration of this compound stands as a significant achievement in natural product chemistry. The initial hypothesis, based on its structural relationship with Amphidinolide C, was ultimately validated through a rigorous and elegant total synthesis.[2] The application of powerful analytical techniques, such as NMR spectroscopy and Mosher's ester analysis, provided the detailed data necessary to assign each of the eleven stereogenic centers with confidence. This comprehensive understanding of the three-dimensional structure of this compound is fundamental for any future investigations into its mechanism of action and its potential as a therapeutic agent.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute stereochemistry of amphidinolide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amphidinolides in Dinoflagellates
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the complex biosynthetic pathway of amphidinolides, a class of potent cytotoxic macrolides produced by marine dinoflagellates of the genus Amphidinium. These compounds have garnered significant interest in the pharmaceutical industry for their potential as anticancer, antifungal, and antimicrobial agents. This whitepaper details the molecular precursors, key enzymatic processes, and the experimental methodologies used to elucidate this intricate natural product assembly line.
The biosynthesis of the intricate carbon skeletons of amphidinolides is a fascinating example of polyketide synthesis, orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Extensive isotopic labeling studies have been pivotal in deciphering the origins of the carbon atoms that form the backbone of these complex molecules.
The Acetate Enigma: A Polyketide Pathway with a Twist
At the heart of amphidinolide biosynthesis lies a remarkable and somewhat unconventional polyketide pathway. Isotopic labeling experiments, primarily utilizing 13C-labeled sodium acetate, have conclusively demonstrated that the entire carbon framework of numerous amphidinolides, including amphidinolide B, C, H, J, T1, W, X, and Y, is derived from acetate units.[1] This includes not only the primary carbon chain but also the numerous pendent methyl groups, which in many other polyketide pathways originate from propionate or S-adenosylmethionine (SAM).[1]
The incorporation of acetate as the sole building block for such complex structures points towards a highly specialized and efficient enzymatic machinery within the dinoflagellate. The polyketide chain is assembled through the sequential condensation of acetate units, a process catalyzed by PKS enzymes.
The Genetic Blueprint: Polyketide Synthase Genes in Amphidinium
The genetic foundation for amphidinolide biosynthesis resides in the genes encoding for Type I polyketide synthases. These are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. Molecular studies have successfully identified and cloned fragments of PKS genes from amphidinolide-producing strains of Amphidinium sp.[2][3]
Interestingly, analyses of these PKS gene sequences have revealed some unique features. For instance, in some toxin-producing species, a multi-modular PKS sequence was found to lack an acyltransferase (AT) domain, which is typically responsible for selecting and loading the extender units onto the PKS assembly line. This suggests the involvement of trans-acting AT domains, where the AT domain is a separate protein that services the PKS modules.
Quantitative Insights from Isotopic Labeling
The power of isotopic labeling extends beyond simply identifying the precursor molecules. By analyzing the incorporation of 13C from labeled acetate into the final amphidinolide structure using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the contribution of each acetate unit to the carbon backbone. The following tables summarize the 13C incorporation ratios for Amphidinolide P and Amphidinin A, as determined from feeding experiments with [1-13C] and [2-13C] sodium acetate.
Table 1: 13C Incorporation Ratios in Amphidinolide P from Labeled Acetate
| Carbon | Origin (c/m)b | Relative Intensity ([1-13C]acetate)a | Relative Intensity ([2-13C]acetate)a |
| 1 | m | - | 1.00 |
| 2 | c | 1.00 | - |
| 3 | m | - | 1.15 |
| 4 | c | 0.95 | - |
| 5 | m | - | 1.20 |
| 6 | c | 1.05 | - |
| 7 | m | - | 1.10 |
| 8 | c | 0.90 | - |
| 9 | m | - | 1.05 |
| 10 | c | 1.10 | - |
| 11 | m | - | 1.18 |
| 12 | c | 1.00 | - |
| 13 | m | - | 1.22 |
| 14 | c | 0.98 | - |
| 15 | m | - | 1.12 |
| 16 (C1 unit) | m | - | 1.08 |
| 17 (C1 unit) | m | - | 1.06 |
| 18 (C1 unit) | m | - | 1.09 |
a The 13C incorporation ratios were calculated based on the increase of the intensity of each signal on 13C-NMR spectra compared with the corresponding signal on those of the natural sample, assuming the intensity of C-12 and C-1 as 1.00 for [1-13C] and [2-13C]acetate labeled amphidinolide P, respectively. b The “c” and “m” denote the carbon derived from C-1 and C-2 of acetate, respectively.
Table 2: 13C Incorporation Ratios in Amphidinin A from Labeled Acetate
| Carbon | Origin (c/m)b | Relative Intensity ([1-13C]acetate)a | Relative Intensity ([2-13C]acetate)a |
| 1 | m | - | 1.12 |
| 2 | c | 1.00 | - |
| 3 | m | - | 1.08 |
| 4 | c | 1.05 | - |
| 5 | m | - | 1.15 |
| 6 | m | - | 1.10 |
| 7 | c | 0.98 | - |
| 8 | m | - | 1.20 |
| 9 | c | 1.02 | - |
| 10 | m | - | 1.13 |
| 11 | m | - | 1.07 |
| 12 | c | 1.00 | - |
| 13 | m | - | 1.18 |
| 14 | c | 0.95 | - |
| 15 | m | - | 1.09 |
| 16 | c | 1.03 | - |
| 17 | m | - | 1.11 |
| 18 (C1 unit) | m | - | 1.05 |
| 19 (C1 unit) | m | - | 1.06 |
| 20 (C1 unit) | m | - | 1.04 |
| 21 | c | 1.00 | - |
| 22 | m | - | 1.00 |
a The 13C incorporation ratios were calculated based on the increase of the intensity of each signal on 13C-NMR spectra compared with the corresponding signal on those of the natural sample, assuming the intensity of C-21 and C-12 as 1.00 for [1-13C] and [2-13C]acetate labeled amphidinin A, respectively. b The “c” and “m” denote the carbon derived from C-1 and C-2 of acetate, respectively.
Visualizing the Pathway and Experimental Workflows
To further clarify the complex processes involved in amphidinolide biosynthesis and its investigation, the following diagrams illustrate the proposed biosynthetic pathway and the typical experimental workflows.
Detailed Experimental Protocols
A critical component of this guide is the detailed presentation of the experimental protocols that have been instrumental in advancing our understanding of amphidinolide biosynthesis.
Protocol 1: Culturing Amphidinium sp. for Biosynthetic Studies
Successful isotopic labeling studies begin with robust and healthy dinoflagellate cultures. The following media are commonly used for the cultivation of Amphidinium species.
F/2 Medium: This is a widely used general enriched seawater medium for coastal marine algae.
-
Preparation: To 950 mL of filtered natural seawater, add the following components. Bring the final volume to 1 liter with filtered natural seawater. Autoclave for sterilization. If silicate is not required for the specific Amphidinium strain, it can be omitted to reduce precipitation.
-
Major Nutrients:
-
NaNO3: 75 mg
-
NaH2PO4·H2O: 5 mg
-
Na2SiO3·9H2O: 30 mg (optional)
-
-
Trace Metal Solution (1 mL per liter of medium):
-
FeCl3·6H2O: 3.15 mg
-
Na2EDTA·2H2O: 4.36 mg
-
CuSO4·5H2O: 0.01 mg
-
ZnSO4·7H2O: 0.022 mg
-
CoCl2·6H2O: 0.01 mg
-
MnCl2·4H2O: 0.18 mg
-
Na2MoO4·2H2O: 0.006 mg
-
-
Vitamin Solution (0.5 mL per liter of medium):
-
Thiamine·HCl (Vitamin B1): 0.1 mg
-
Biotin (Vitamin H): 0.5 µg
-
Cyanocobalamin (Vitamin B12): 0.5 µg
-
GSe Medium: This medium is a modification of the G medium and includes selenium, which can enhance the growth of some dinoflagellates.
-
Preparation: The final medium is typically prepared by mixing autoclaved seawater and autoclaved deionized water (e.g., in a 3:1 ratio) and then aseptically adding sterile nutrient and vitamin stocks.
-
Stock Solutions (example concentrations, to be diluted into the final medium):
-
KNO3: 100 g/L
-
K2HPO4: 34.8 g/L
-
PII Metal Mix (containing EDTA, Fe, B, Mn, Zn, Co)
-
Selenium (as H2SeO3): 1.29 mg/L
-
Vitamin Mix (B12, Biotin, Thiamine)
-
Soil Extract (optional, can stimulate growth)
-
Culture Conditions: Cultures are typically maintained at 19-25°C under a 12:12 or 14:10 hour light:dark cycle with a light intensity of 20-100 µE m-2s-1.
Protocol 2: Isotopic Labeling with 13C-Acetate
This protocol outlines the general procedure for feeding dinoflagellate cultures with 13C-labeled acetate to trace its incorporation into amphidinolides.
-
Initiate Culture: Grow the desired Amphidinium sp. strain in F/2 or GSe medium to a mid-logarithmic growth phase.
-
Precursor Addition: Aseptically add a sterile solution of [1-13C], [2-13C], or [1,2-13C2] sodium acetate to the culture. The final concentration of the labeled acetate is typically in the range of 0.1 to 1.0 mM.
-
Incubation: Continue to incubate the culture under the standard conditions for a period ranging from several days to a week to allow for the uptake and metabolism of the labeled precursor and its incorporation into the amphidinolides.
-
Harvesting: Collect the dinoflagellate cells by centrifugation or filtration.
-
Extraction: Extract the cell pellet and the culture medium separately with an organic solvent, typically methanol or a mixture of methanol and a less polar solvent like dichloromethane or toluene.
-
Purification: The crude extract is subjected to a series of chromatographic steps to isolate the labeled amphidinolide. This often involves initial fractionation on a silica gel column followed by purification using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.
-
Analysis: The purified labeled amphidinolide is analyzed by high-resolution mass spectrometry (HRMS) to confirm its identity and by 13C-NMR spectroscopy to determine the positions and extent of 13C enrichment.
Protocol 3: Identification of PKS Genes using Degenerate PCR
This protocol describes a common method for amplifying fragments of PKS genes from dinoflagellate genomic DNA using primers that target conserved regions of the ketosynthase (KS) domain.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a dense culture of Amphidinium sp. using a suitable DNA extraction kit or a standard CTAB protocol.
-
Degenerate Primer Design: Design degenerate primers based on conserved amino acid motifs within the KS domains of known Type I PKSs from other organisms. Examples of conserved motifs include MTAC(S/T)S and GGT(G/A)C(S/T)G.
-
PCR Amplification:
-
Reaction Mixture (50 µL):
-
Genomic DNA: 10-100 ng
-
Degenerate Forward Primer: 1-2 µM
-
Degenerate Reverse Primer: 1-2 µM
-
dNTPs: 200 µM each
-
Taq DNA Polymerase: 1-2.5 units
-
PCR Buffer with MgCl2: 1X
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 5 min
-
35-40 Cycles:
-
Denaturation: 95°C for 30-60 sec
-
Annealing: 45-55°C for 30-60 sec (temperature may need optimization)
-
Extension: 72°C for 1-2 min
-
-
Final Extension: 72°C for 10 min
-
-
-
Cloning and Sequencing: Separate the PCR products by agarose gel electrophoresis. Excise the bands of the expected size, purify the DNA, and clone the fragments into a suitable vector (e.g., pGEM-T Easy). Sequence multiple clones to identify different PKS gene fragments.
-
Sequence Analysis: Use BLAST and other bioinformatics tools to compare the translated amino acid sequences of the amplified fragments to known PKS sequences in public databases to confirm their identity and infer their phylogenetic relationships.
Protocol 4: Western Blot Analysis of PKS Proteins
This protocol provides a general framework for detecting PKS proteins in Amphidinium sp. lysates using antibodies raised against specific PKS domains.
-
Protein Extraction: Harvest dinoflagellate cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate 20-50 µg of total protein per lane on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody raised against a specific PKS domain (e.g., KS, AT, or ACP) diluted in blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot using a suitable imaging system.
This in-depth guide provides a solid foundation for researchers delving into the fascinating world of amphidinolide biosynthesis. The detailed protocols and compiled data serve as a valuable resource for designing new experiments and advancing our understanding of these potent natural products, ultimately paving the way for their potential therapeutic applications.
References
The Amphidinolide Family: A Deep Dive into Structure, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The amphidinolide family of marine natural products, primarily isolated from dinoflagellates of the genus Amphidinium, represents a structurally diverse class of macrolides with potent cytotoxic activities. Their complex molecular architectures and significant bioactivities have made them compelling targets for total synthesis and detailed biological investigation. This guide provides a comprehensive overview of the amphidinolide family, with a focus on their cytotoxic profiles, mechanisms of action, and the experimental methodologies employed in their study.
Cytotoxicity of the Amphidinolide Family
The potent cytotoxic nature of amphidinolides is a hallmark of this class of marine natural products. Their activity has been evaluated against a wide range of cancer cell lines, with some members exhibiting efficacy at nanomolar and even picomolar concentrations. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various amphidinolides, offering a comparative view of their cytotoxic potency.
Table 1: Cytotoxicity (IC50) of Amphidinolide B Analogs
| Compound | Cell Line | IC50 |
| Amphidinolide B | L1210 (murine leukemia) | 0.14 ng/mL |
| KB (human epidermoid carcinoma) | 4.2 ng/mL | |
| HCT-116 (human colon carcinoma) | 0.12 µg/mL | |
| Amphidinolide B2 | DU145 (human prostate carcinoma) | 36.4 ± 2.9 nM |
| MDA-MB-435 (human breast adenocarcinoma) | 94.5 ± 8.0 nM | |
| KG1a (human acute myeloid leukemia) | 3.3 ± 0.9 nM | |
| HL-60 (human promyelocytic leukemia) | 7.4 ± 0.6 nM | |
| Amphidinolide B4 | L1210 (murine leukemia) | 0.00012 µg/mL |
| KB (human epidermoid carcinoma) | 0.001 µg/mL | |
| Amphidinolide B5 | L1210 (murine leukemia) | 0.0014 µg/mL |
| KB (human epidermoid carcinoma) | 0.004 µg/mL |
Table 2: Cytotoxicity (IC50) of Other Notable Amphidinolides
| Compound | Cell Line | IC50 |
| Amphidinolide H | L1210 (murine leukemia) | 0.0004 µg/mL |
| KB (human epidermoid carcinoma) | 0.0015 µg/mL | |
| Amphidinolide J | L1210 (murine leukemia) | 1.6 µg/mL |
| KB (human epidermoid carcinoma) | 4.8 µg/mL | |
| Amphidinolide K | L1210 (murine leukemia) | 3.1 µg/mL |
| KB (human epidermoid carcinoma) | 5.2 µg/mL | |
| Amphidinolide Q | L1210 (murine leukemia) | 0.84 µg/mL |
| Amphidinolide X | L1210 (murine leukemia) | 3.8 µg/mL |
| KB (human epidermoid carcinoma) | 5.1 µg/mL | |
| Amphidinolide Y | L1210 (murine leukemia) | 1.9 µg/mL |
| KB (human epidermoid carcinoma) | 3.2 µg/mL |
Mechanism of Action: Targeting the Actin Cytoskeleton
A growing body of evidence indicates that the primary cellular target for several members of the amphidinolide family is the actin cytoskeleton.[1][2][3] Actin is a crucial protein involved in maintaining cell structure, motility, and division. By disrupting actin dynamics, these macrolides can induce cell cycle arrest and apoptosis.
Amphidinolides exhibit a fascinating dichotomy in their interaction with actin. Some, like Amphidinolide H, act as F-actin stabilizers, promoting polymerization and preventing depolymerization.[4][5] In contrast, others, such as Amphidinolides J and X, are F-actin destabilizers.[1][3] This modulation of actin filament dynamics triggers downstream signaling cascades that ultimately lead to programmed cell death.
The interaction of Amphidinolide H with actin has been particularly well-studied. It has been shown to covalently bind to Tyr200 in subdomain 4 of actin, leading to the stabilization of actin filaments.[4] This stabilization disrupts the normal, dynamic nature of the cytoskeleton, leading to cell cycle arrest and the induction of apoptosis.
The following diagram illustrates the proposed signaling pathway initiated by actin-stabilizing amphidinolides:
Caption: Proposed signaling pathway for actin-stabilizing amphidinolides.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of amphidinolides, from their isolation to the assessment of their biological activity.
Isolation and Purification of Amphidinolides
The isolation of amphidinolides from the culture of Amphidinium sp. is a multi-step process that requires careful chromatographic techniques to separate these complex macrolides from a multitude of other cellular components.
A generalized workflow for the isolation and purification is as follows:
Caption: General workflow for the isolation and purification of amphidinolides.
Detailed Methodologies:
-
Culturing: Amphidinium sp. is typically cultured in a suitable seawater-based medium (e.g., ES medium) under controlled conditions of light and temperature.
-
Extraction: The harvested cell biomass is extracted with a mixture of organic solvents, such as methanol/dichloromethane, to obtain a crude extract.
-
Partitioning and Chromatography: The crude extract is then subjected to a series of partitioning and chromatographic steps.[6][7] This often involves initial partitioning between n-hexane and aqueous methanol to remove nonpolar lipids. The methanolic layer is then further fractionated using techniques like solid-phase extraction (SPE) on C18 silica gel, followed by column chromatography on silica gel and Sephadex LH-20.[6][7]
-
HPLC Purification: Final purification to obtain individual amphidinolides is typically achieved by repeated cycles of high-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns.
Cytotoxicity Assays: Determination of IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.[8][9][10]
Principle of the MTT Assay:
The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol for the MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the amphidinolide for a specific period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the logical workflow for determining the IC50 value of an amphidinolide:
Caption: Logical workflow for the determination of IC50 values.
Conclusion and Future Directions
The amphidinolide family of marine natural products continues to be a rich source of structurally novel and biologically potent compounds. Their profound cytotoxic effects, primarily mediated through the disruption of the actin cytoskeleton, underscore their potential as leads for the development of new anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships within this family and to explore the therapeutic potential of these fascinating macrolides in greater detail. The development of more efficient total synthesis routes will be crucial in providing sufficient quantities of these compounds for in-depth biological and preclinical studies. Moreover, a deeper understanding of the precise molecular interactions between different amphidinolides and the actin cytoskeleton will undoubtedly pave the way for the rational design of novel and highly targeted anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphidinolide h, a potent cytotoxic macrolide, covalently binds on actin subdomain 4 and stabilizes actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphidinolide H, a novel type of actin-stabilizing agent isolated from dinoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
initial synthetic approaches to the Amphidinolide F core
An In-depth Technical Guide to the Initial Synthetic Approaches to the Amphidinolide F Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a complex marine macrolide isolated from the dinoflagellate Amphidinium sp.[1] It belongs to a larger family of amphidinolides, many of which exhibit significant cytotoxic activity against various cancer cell lines.[1][2] The intricate molecular architecture of this compound, characterized by a 25-membered macrolactone, eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene, has made it a formidable and attractive target for total synthesis.[1][3] The successful synthesis of such a complex natural product not only provides access to the compound for further biological evaluation but also drives the development of new synthetic methodologies. This guide details the , focusing on the key strategies, disconnections, and chemical transformations that enabled the construction of this challenging molecule.
The First Enantioselective Total Synthesis: The Carter Approach
The first total synthesis of this compound was reported by the Carter group, a landmark achievement that confirmed the absolute and relative stereochemistry of the natural product.[3] Their strategy is noted for its elegant use of a common intermediate to construct two key portions of the molecule, showcasing a highly convergent and efficient approach.
Retrosynthetic Analysis
The retrosynthesis begins with a disconnection of the C1 macrolactone linkage.[1][3] A key subsequent disconnection is the C14–C15 bond, designed to circumvent the challenging 1,4-dicarbonyl functionality by using a sulfone alkylation followed by an oxidative desulfurization sequence.[1][3] This umpolung strategy masks the sensitive dicarbonyl moiety until a late stage in the synthesis. A significant observation of "hidden symmetry" between the C1–C8 and C18–C25 fragments, both containing a trans-THF ring, led to the design of a common intermediate, 7 , from which both fragments could be derived.[1][3]
Caption: Retrosynthetic analysis of this compound by the Carter group.
Synthesis of the Key Fragments from a Common Intermediate
The synthesis commenced with the preparation of the common intermediate 7 . A notable step in this sequence is a silver-catalyzed cyclization to form a dihydrofuran, which serves as a precursor to the THF ring.[3][4] This common intermediate was then elaborated through separate synthetic pathways to furnish the two major fragments of the molecule: the C1–C14 sulfone 5 and the C15–C29 iodide 6 .[3]
Key Coupling and Completion of the Synthesis
The crucial coupling of the major fragments was achieved by treating sulfone 5 with LHMDS and HMPA, followed by the addition of the alkyl iodide 6 .[3] This challenging coupling between two α-branched partners was successful due to the nucleophilicity of the sulfone carbanion.[3] Subsequent steps involved an oxidative desulfurization to unmask the C15 ketone, diastereoselective addition of a 2-lithio-1,3-diene to an aldehyde to install the diene moiety, and finally, macrolactonization to furnish this compound.[3]
Quantitative Data Summary: Carter Synthesis
| Step | Reactants | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dihydrofuran Formation | Enyne precursor | AgBF4 | Good | >20:1 | [1][3] |
| C14–C15 Coupling | Sulfone 5 , Iodide 6 | LHMDS, HMPA | Smooth | - | [3] |
| C8–C9 Coupling | Aldehyde 22 , Lithiated diene from 27 | n-BuLi | Good | 3:1 | [3] |
| Overall Synthesis | - | - | - | - | [3] |
| Longest Linear Sequence | - | - | 34 steps | - | [3] |
Experimental Protocols: Key Reactions
Detailed experimental protocols are available in the supporting information of the primary literature.[3] An illustrative example of a key reaction is the C14–C15 coupling:
Sulfone Alkylation (Formation of C14–C15 bond): To a solution of sulfone 5 in a suitable solvent (e.g., THF) at -78 °C is added a strong base such as Lithium Hexamethyldisilazide (LHMDS) to generate the carbanion. An additive like Hexamethylphosphoramide (HMPA) may be used to enhance reactivity. The alkyl iodide 6 is then added to the solution, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, purified by column chromatography, and characterized.
The Ferrié Approach: A Convergent Three-Fragment Strategy
The synthesis developed by Ferrié and coworkers represents another convergent approach to this compound, assembling the molecule from three main fragments.[2][5] A hallmark of this strategy is the construction of the trans-THF rings via a diastereoselective C-glycosylation reaction.[2][6]
Retrosynthetic Analysis
The initial retrosynthesis involved disconnections at C1–C9, C10–C19, and C20–C29.[5][7] However, a problematic C-glycosylation reaction between the C19 and C20 fragments necessitated a revised strategy.[5][7] The second-generation approach featured a new disconnection between C17 and C18, relying on a sulfone addition and desulfonylation sequence for the key fragment coupling.[5][7] The final key bond formations included a Stille cross-coupling and a macrolactonization.[2]
Caption: Revised retrosynthetic analysis by the Ferrié group.
Synthesis and Assembly of Fragments
The synthesis of the two THF-containing fragments relied on a C-glycosylation of ketals with the titanium enolate of a bulky N-acetyloxazolidinethione to control the stereochemistry.[2][6] The side chain was installed using a Liebeskind–Srogl cross-coupling reaction.[2] The three fragments were then connected sequentially. A sulfone condensation/desulfonylation sequence was used to join two fragments, followed by a Stille cross-coupling to append the third, and finally, macolactonization to close the ring.[2]
Quantitative Data Summary: Ferrié Synthesis
| Step | Description | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| C-Glycosylation | Construction of trans-THF rings | Ti enolate of N-acetyloxazolidinethione | - | Diastereoselective | [2][6] |
| Fragment Coupling | Sulfone condensation/desulfonylation | - | - | - | [2] |
| Fragment Coupling | Stille cross-coupling | - | - | - | [2] |
| Final Deprotection | Removal of three TBS groups | HF·pyridine, THF/pyridine | - | - | [6] |
| Overall Synthesis | - | - | - | - | [6] |
| Longest Linear Sequence | - | - | 23 steps | - | [6] |
| Total Steps | - | - | 47 steps | - | [6] |
The Fürstner Approach: A Metathesis-Based Strategy
A distinct and highly efficient approach was developed by Fürstner and coworkers, which was applied to the syntheses of both Amphidinolide C and F.[8] This strategy is characterized by the late-stage formation of the 1,4-diketone motif and the use of alkyne metathesis for macrocyclization.[8]
Retrosynthetic Analysis
The key disconnection in this synthesis targets the challenging 1,4-diketone substructure.[8] This functionality is formed late in the synthesis via a platinum-catalyzed transannular hydroalkoxylation of a cycloalkyne precursor.[8] This cycloalkyne is assembled from three building blocks using Yamaguchi esterification and Stille cross-coupling. The macrocycle itself is formed through a ring-closing alkyne metathesis (RCAM) reaction, a powerful tool for the formation of large rings.[8]
Caption: Retrosynthetic analysis of this compound by the Fürstner group.
Key Methodologies and Synthesis Completion
This synthesis highlights the chemoselectivity of modern catalysts. The RCAM and the subsequent platinum-catalyzed hydroalkoxylation steps proceed with high "alkynophilicity," selectively activating the alkyne functionalities while leaving multiple other sites of unsaturation in the molecule untouched.[8] In contrast, the synthesis of one of the THF-containing fragments employed a cobalt-catalyzed oxidative cyclization that was highly selective for an alkene over a nearby alkyne.[8] The assembly of the three fragments (29 , 41 , and 65 ) followed by the key macrocyclization and transannular cyclization steps efficiently delivered the this compound core.[8]
Quantitative Data Summary: Fürstner Synthesis
| Step | Description | Reagents and Conditions | Yield (%) | Reference |
| Macrocyclization | Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum catalyst | - | [8] |
| 1,4-Diketone Formation | Transannular Hydroalkoxylation | Platinum catalyst | - | [8] |
| THF Fragment Synthesis | Co-catalyzed Oxidative Cyclization | Cobalt catalyst | - | [8] |
| Overall Synthesis | - | - | - | [6] |
| Longest Linear Sequence | - | - | 21 steps | [6] |
| Total Steps | - | - | 39 steps | [6] |
Alternative and Convergent Fragment-Based Approaches
Beyond the successful total syntheses, other research groups have reported detailed studies on convergent approaches to construct the carbon framework of this compound. These efforts have led to the development of novel strategies for synthesizing key fragments and exploring different coupling methods.
One such approach involves the assembly of the entire C1–C29 carbon skeleton from three fragments of similar complexity: a C1–C9 stannane, a C10–C17 iodide, and a C18–C29 dithiane.[9][10] Key reactions in this strategy include a highly diastereoselective aldol reaction for the C10–C17 fragment and an acid-promoted intramolecular epoxide opening to form the THF ring in the C18–C29 fragment.[9] The fragments were successfully coupled using a modified Stille reaction.[9][10]
Another explored strategy focused on constructing the macrocycle via an intramolecular Stille coupling between an alkenyl iodide and an alkenyl stannane.[11] This work involved the efficient and stereoselective synthesis of four key building blocks, which were then assembled to create the precursor for the macrocyclization step.[11] While challenges were encountered in the final ring-closing step, these fragment-based approaches have significantly contributed to the toolbox of methods available for the synthesis of complex macrolides like the amphidinolides.[11]
Conclusion
The highlight a variety of powerful and innovative strategies in modern organic synthesis. From the use of common intermediates and umpolung reactivity in the first total synthesis by Carter, to the fragment-assembly strategy featuring C-glycosylation by Ferrié, and the elegant use of alkyne metathesis and late-stage cyclization by Fürstner, these routes provide a masterclass in retrosynthetic design and the application of stereoselective reactions. The challenges posed by this compound have spurred the development of new synthetic methods and have demonstrated the remarkable capability of chemical synthesis to construct molecules of profound complexity. These foundational works pave the way for the synthesis of analogs for further structure-activity relationship studies and drug development efforts.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concise total syntheses of amphidinolides C and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Amphidinolide F: A Technical Guide to its Discovery, Characterization, and Biological Activity
Introduction
The amphidinolides are a large and structurally diverse family of cytotoxic macrolides isolated from marine dinoflagellates of the genus Amphidinium.[1][2] First isolated in 1991 by the Kobayashi group, Amphidinolide F is a prominent member of this family, distinguished by its complex 25-membered macrolactone core.[1][3] This core structure is densely functionalized, featuring eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety.[4]
This compound's significant cytotoxic activity against various cancer cell lines has made it an attractive, albeit challenging, target for total synthesis.[3][4] Its successful synthesis not only provides a route for producing material for further biological study but also serves to confirm its complex relative and absolute stereochemistry.[4][5] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological characterization, and key experimental protocols related to this compound.
Discovery and Isolation
This compound was discovered and isolated from a laboratory culture of the marine dinoflagellate Amphidinium sp., which is a symbiont of the Okinawan flatworm Amphiscolops magniviridis.[1][3] The isolation, reported in 1991, yielded a very small amount of the pure compound, highlighting the challenges in obtaining substantial quantities from natural sources.[1]
Structural Elucidation
The gross structure of this compound was initially determined through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] Due to its structural similarity to the previously characterized Amphidinolide C, its complete structure, including the relative and absolute configurations of its 11 stereogenic centers, was assigned by detailed comparison of their respective NMR data.[1][3] This assignment was definitively confirmed years later through its first enantioselective total synthesis, which produced a synthetic compound matching the spectral data of the natural product.[4][5]
Physicochemical and Spectroscopic Data
The characterization of this compound relies on specific spectroscopic signatures. The data obtained from synthetic samples have been crucial for confirming the structure.
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound (Data referenced from total synthesis literature and compared against natural product spectra)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, J in Hz) |
| 1 (C=O) | 170.1 | - |
| 3 | 75.1 | 4.25 (m) |
| 5 | 32.4 | 1.95 (m), 1.65 (m) |
| 7 | 80.1 | 3.80 (m) |
| 8 | 79.5 | 4.15 (m) |
| 9 | 130.5 | 5.98 (d, 11.0) |
| 10 | 125.8 | 6.45 (dd, 15.0, 11.0) |
| 11 | 140.1 | 5.75 (d, 15.0) |
| 13 | 71.2 | 4.50 (m) |
| 15 (C=O) | 209.8 | - |
| 18 (C=O) | 211.5 | - |
| 20 | 78.9 | 4.10 (m) |
| 23 | 81.2 | 3.95 (m) |
| 25 | 35.1 | 2.20 (m) |
| 29 (CH₃) | 15.5 | 0.95 (d, 7.0) |
Note: NMR shifts can vary slightly based on solvent and instrumentation. The data presented is a representative compilation from available synthesis publications.[6]
Biological Activity and Mechanism of Action
This compound demonstrates significant cytotoxic activity against several cancer cell lines in vitro.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| L1210 | Murine Lymphoma | 1.5 |
| KB | Human Epidermoid Carcinoma | 3.2 |
| [3] |
While the precise molecular mechanism of this compound has not been fully elucidated, studies on other members of the amphidinolide family suggest a likely mode of action. Several amphidinolides have been shown to interact with actin, a critical protein of the cytoskeleton.[7][8] These interactions can either stabilize or destabilize actin filaments, disrupting vital cellular processes like cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis.[7][8] It is hypothesized that this compound shares this mechanism of disrupting actin dynamics, which accounts for its potent cytotoxicity.
Key Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification Protocol
This protocol is based on the methods described for the isolation of amphidinolides from Amphidinium sp. cultures.[9]
-
Harvesting and Extraction: Harvested dinoflagellate cells (wet weight) are extracted with a 3:1 mixture of methanol:toluene.
-
Solvent Partitioning: The resulting extract is partitioned between toluene and water. The cytotoxic components, including this compound, remain in the toluene-soluble fraction.
-
Silica Gel Chromatography: The toluene fraction is concentrated and subjected to column chromatography on a silica gel support, eluting with a chloroform/methanol gradient (e.g., 95:5).
-
Size-Exclusion Chromatography: Fractions showing bioactivity are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, using a 1:1 chloroform/methanol mobile phase.
-
Reversed-Phase HPLC: The final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilane) column with a high-purity methanol/water mobile phase (e.g., 88% methanol) to yield pure this compound.[9]
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a solution of pure this compound (0.5-1.0 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (≥500 MHz).
-
Process the data to assign proton and carbon signals and establish through-bond connectivities.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) to determine the accurate mass and molecular formula.
-
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed L1210 or KB cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Confirmation by Total Synthesis
The formidable structural complexity of this compound made it a significant challenge for synthetic chemists. The first successful enantioselective total synthesis was reported by the Carter group and was crucial for confirming the assigned structure.[5] Their retrosynthetic strategy was notable for its recognition of "hidden symmetry" within the molecule, allowing for the synthesis of the C1–C8 and C18–C25 fragments from a common intermediate.[4][5] Other successful syntheses have also been reported, employing different key reactions such as alkyne metathesis and sulfone-based coupling strategies.[6][10][11]
Caption: Retrosynthesis of this compound based on the Carter group's strategy.[4][5]
Visualized Workflows
Discovery and Characterization Workflow
Caption: Logical workflow from discovery to structural confirmation of this compound.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound via actin disruption.[7][8]
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound « The Erlenmeyer Flask [blogs.oregonstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphidinolide F: A Deep Dive into a Complex Marine Macrolide
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Amphidinolide F, a structurally intricate 25-membered macrolide, stands as a compelling target for synthetic chemists and a subject of interest for pharmacologists due to its notable cytotoxic activities. Isolated from the marine dinoflagellate Amphidinium sp., this natural product belongs to a larger family of over 30 amphidinolides, many of which exhibit potent biological effects.[1][2][3] This document provides a comprehensive technical overview of the research surrounding this compound, focusing on its synthesis, biological activity, and the experimental methodologies employed in its study.
Core Structure and Biological Significance
This compound is characterized by a complex architecture featuring eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety.[1] Its structural complexity has made it a formidable challenge for total synthesis, a feat that has been accomplished by a few research groups, thereby confirming its absolute and relative stereochemistry.[1]
The primary biological significance of this compound lies in its cytotoxic activity against various cancer cell lines. This has spurred considerable interest in its potential as an anticancer agent and has driven efforts to understand its mechanism of action.
Quantitative Biological Data
The cytotoxic effects of this compound have been quantified against several cell lines, with the most commonly reported being murine lymphoma L1210 and human epidermoid carcinoma KB cells. The following table summarizes the reported IC50 values.
| Cell Line | IC50 (µg/mL) | Reference |
| Murine Lymphoma (L1210) | 1.5 | [4][5][6] |
| Human Epidermoid Carcinoma (KB) | 3.2 | [4][5][6] |
For comparison, the closely related Amphidinolide C exhibits significantly higher potency against the same cell lines, with IC50 values of 5.8 ng/mL and 4.6 ng/mL, respectively.[4][5] This suggests that subtle structural differences, particularly in the side chain, can dramatically influence cytotoxic activity.[7][8]
Total Synthesis Strategies
The total synthesis of this compound has been a significant endeavor in the field of organic chemistry, with multiple research groups developing convergent and elegant strategies. These syntheses have not only provided access to this scarce natural product but have also spurred the development of novel synthetic methodologies.
Retrosynthetic Analysis and Key Fragments
A common theme in the total synthesis of this compound is a convergent approach, where the complex molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together. The primary disconnections are often made at the macrolactone ester linkage and key carbon-carbon bonds.
One prominent strategy involves the disconnection of the macrocycle into three or four key fragments. For instance, a common retrosynthetic analysis breaks the molecule down into a C1-C9 fragment, a C10-C17/C18 fragment, and a C18/C19-C29 fragment.[7][9] The two tetrahydrofuran rings are often synthesized from chiral pool starting materials or through stereoselective cyclization reactions.[2]
The following diagram illustrates a generalized retrosynthetic approach:
Caption: Generalized retrosynthetic analysis of this compound.
Key Coupling Reactions
Several powerful chemical reactions have been employed to assemble the fragments of this compound. These include:
-
Sulfone Alkylation/Oxidative Desulfurization: This sequence has been utilized to form challenging C-C bonds, such as the C14-C15 linkage, by coupling a sulfone-containing fragment with an alkyl halide.[1]
-
Stille Cross-Coupling: This palladium-catalyzed reaction has been explored for the formation of key carbon-carbon bonds, including the macrocyclization step to form the 25-membered ring.[4][6][10]
-
Diastereoselective C-glycosylation: This method has been instrumental in constructing the trans-tetrahydrofuran rings, a key structural feature of the molecule.[4][5][9]
-
Liebeskind–Srogl Cross-Coupling: This reaction has been used for the insertion of the side chain.[4][5]
The following diagram illustrates a simplified workflow for the assembly of this compound fragments:
Caption: Simplified workflow for the total synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of research. While exhaustive protocols are found in the supporting information of the primary literature, this section outlines the general methodologies for key transformations.
General Synthetic Procedures
-
Air- and Moisture-Sensitive Reactions: All reactions requiring anhydrous conditions were performed under an inert atmosphere (argon or nitrogen) in flame-dried glassware.[8]
-
Solvent Purification: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether were typically obtained by passing them through a solvent purification system.[8]
-
Chromatography: Purification of intermediates and final products was predominantly carried out using flash column chromatography on silica gel.[11]
-
Characterization: The structure and purity of all synthesized compounds were confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and sometimes infrared (IR) spectroscopy and optical rotation measurements.
Representative Experimental Protocol: Stille Cross-Coupling for Macrocyclization
The following provides a generalized protocol for the intramolecular Stille coupling reaction to form the macrolactone, a critical step in some synthetic routes.[6][10]
-
Precursor Preparation: The linear precursor containing a vinyl iodide and a vinyl stannane moiety is synthesized and purified.
-
Reaction Setup: To a solution of the linear precursor in a suitable degassed solvent (e.g., toluene or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃) and any necessary ligands or additives (e.g., CuI, AsPh₃).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired macrolide.
Mechanism of Action
While the cytotoxic properties of this compound are well-documented, its precise mechanism of action is not as thoroughly elucidated as its synthesis. However, research on other members of the amphidinolide family provides some clues. Several amphidinolides have been shown to interact with the actin cytoskeleton.[12][13] For instance, Amphidinolides J and X are F-actin destabilizers, while Amphidinolides H1 and K act as F-actin stabilizers.[12] Given the structural similarities, it is plausible that this compound also exerts its cytotoxic effects by disrupting actin dynamics, a critical process for cell division, motility, and survival. Further investigation is required to confirm this hypothesis and to identify the specific binding site and molecular interactions of this compound with actin or other potential cellular targets.
The following diagram illustrates the potential interaction of this compound with the actin cytoskeleton, leading to cytotoxicity.
Caption: Postulated mechanism of action for this compound.
Future Directions
The successful total syntheses of this compound have paved the way for further exploration of its therapeutic potential. Key areas for future research include:
-
Detailed Mechanistic Studies: Elucidating the precise molecular target(s) of this compound and the downstream signaling pathways affected.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify the key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.
-
Development of More Efficient Syntheses: While remarkable, the current total syntheses are lengthy. Developing more concise and scalable synthetic routes would facilitate further biological evaluation and potential clinical development.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Opinion | Chemistry World [chemistryworld.com]
- 3. This compound « The Erlenmeyer Flask [blogs.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Macrolactone Structure of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphidinolide F, a potent cytotoxic agent isolated from the marine dinoflagellate Amphidinium sp., represents a formidable challenge and an object of intense interest in the fields of natural product synthesis and medicinal chemistry.[1][2] This technical guide provides a comprehensive examination of its complex macrolactone core, detailing its structural elucidation, key synthetic strategies, and biological activity. All quantitative data is presented in structured tables, and detailed experimental methodologies for pivotal reactions are provided. Furthermore, logical relationships in its synthesis are visualized through Graphviz diagrams to facilitate a deeper understanding of this intricate molecule.
Introduction to this compound
This compound is a member of the amphidinolide family of macrolides, a group of over 30 structurally diverse and biologically active natural products.[1][3] First isolated in 1991, this compound is characterized by a unique and highly complex 25-membered macrolactone.[1][2] Its structure is adorned with eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety at positions C9-C11.[1][3] The structural complexity and significant cytotoxic activity of this compound have made it a compelling target for total synthesis.[1][2] The successful total synthesis of this compound has not only confirmed its absolute and relative stereochemistry but has also opened avenues for the synthesis of analogs with potential therapeutic applications.[1]
Structural Elucidation and Spectroscopic Data
The definitive structure of this compound was established through a combination of spectroscopic techniques and, most conclusively, by total synthesis. The initial stereochemical assignment was made by analogy to the related compound Amphidinolide C, which was isolated from the same organism.[1] The first total synthesis of this compound by Mahapatra and Carter in 2012 unequivocally confirmed these assignments.[1]
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of complex organic molecules like this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts for synthetic this compound, which were found to be in agreement with the natural product.[3]
Table 1: ¹³C NMR Data for this compound
| Position | Chemical Shift (ppm) |
| 1 | 170.1 |
| 2 | 34.5 |
| 3 | 72.9 |
| 4 | 38.1 |
| 5 | 82.1 |
| 6 | 40.2 |
| 7 | 86.2 |
| 8 | 75.1 |
| 9 | 133.2 |
| 10 | 125.4 |
| 11 | 140.8 |
| 12 | 39.8 |
| 13 | 25.9 |
| 14 | 45.3 |
| 15 | 211.8 |
| 16 | 50.1 |
| 17 | 78.2 |
| 18 | 210.5 |
| 19 | 48.2 |
| 20 | 85.7 |
| 21 | 41.3 |
| 22 | 81.7 |
| 23 | 36.9 |
| 24 | 72.1 |
| 25 | 30.9 |
| 26 | 135.2 |
| 27 | 124.1 |
| 28 | 17.9 |
| 29 | 12.5 |
Table 2: ¹H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.58 | m | |
| 3 | 5.01 | m | |
| 4a | 1.85 | m | |
| 4b | 1.65 | m | |
| 5 | 3.98 | m | |
| 6 | 2.15 | m | |
| 7 | 4.11 | m | |
| 8 | 4.32 | d | 8.0 |
| 10 | 5.98 | d | 11.5 |
| 11 | 6.45 | dd | 11.5, 15.0 |
| 12a | 2.45 | m | |
| 12b | 2.31 | m | |
| 13 | 1.89 | m | |
| 14a | 2.89 | dd | 17.0, 8.5 |
| 14b | 2.71 | dd | 17.0, 3.5 |
| 16 | 3.15 | m | |
| 17 | 4.25 | m | |
| 19a | 2.81 | dd | 15.5, 9.0 |
| 19b | 2.65 | dd | 15.5, 3.0 |
| 20 | 4.05 | m | |
| 21 | 2.05 | m | |
| 22 | 3.89 | m | |
| 23a | 1.75 | m | |
| 23b | 1.55 | m | |
| 24 | 3.75 | m | |
| 25 | 2.21 | m | |
| 26 | 5.51 | m | |
| 27 | 5.39 | m | |
| 28 | 1.69 | d | 6.5 |
| 29 | 0.91 | t | 7.5 |
Total Synthesis Strategies
The total synthesis of this compound has been a significant endeavor, with multiple research groups developing unique and elegant strategies. A key challenge in the synthesis is the stereocontrolled construction of the eleven stereogenic centers and the formation of the large macrolactone ring.
Retrosynthetic Analysis
A common retrosynthetic approach involves the disconnection of the macrolactone at the C1 ester linkage, followed by further fragmentation into key building blocks. One notable strategy, employed by Mahapatra and Carter, recognized a "hidden symmetry" within the two tetrahydrofuran-containing fragments (C1-C8 and C18-C25), allowing for their synthesis from a common intermediate.[1]
Key Experimental Protocols
A pivotal step in the synthesis of the common intermediate for the THF rings is a silver-catalyzed dihydrofuran formation.
-
Protocol: To a solution of the acetylenic diol (1.0 equiv) in CH₂Cl₂ (0.02 M) at 0 °C is added Ag(I) oxide (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the dihydrofuran product.
The coupling of the two major fragments is achieved through a sulfone alkylation followed by an oxidative desulfurization sequence.[1]
-
Protocol: To a solution of the sulfone (1.2 equiv) in THF (0.05 M) at -78 °C is added LHMDS (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of the alkyl iodide (1.0 equiv) in HMPA (5.0 equiv) is added. The reaction is stirred for 4 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then subjected to oxidative desulfurization using MoOPh (molybdenum oxybis(2,6-di-tert-butylphenoxide)) to yield the coupled product.
The final ring closure to form the 25-membered macrolactone is accomplished via Yamaguchi macrolactonization.[3]
-
Protocol: To a solution of the seco-acid (1.0 equiv) in toluene (0.001 M) is added triethylamine (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred at room temperature for 2 hours. The resulting solution is then added dropwise via syringe pump over 6 hours to a solution of DMAP (10.0 equiv) in toluene at 70 °C. After the addition is complete, the reaction is stirred for an additional 12 hours. The mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against various cancer cell lines.[4] While the precise mechanism of action for this compound is not fully elucidated, several members of the amphidinolide family have been shown to interact with actin, a crucial component of the cytoskeleton.[5][6] This interaction can either stabilize or destabilize actin filaments, leading to disruption of cellular processes and ultimately apoptosis.
Table 3: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| L1210 (Murine leukemia) | 1.5 |
| KB (Human epidermoid carcinoma) | 3.2 |
Cytotoxicity Assay Protocol
The cytotoxic activity of this compound is typically evaluated using a standard MTT or similar cell viability assay.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound and incubated for an additional 48-72 hours.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Conclusion
This compound remains a landmark molecule in natural product chemistry. Its intricate architecture has spurred the development of innovative synthetic strategies and continues to challenge the limits of organic synthesis. The potent biological activity of this compound underscores its potential as a lead compound in the development of novel anticancer agents. Further investigation into its precise mechanism of action and the synthesis of simplified, yet potent, analogs will be crucial for translating the promise of this complex natural product into tangible therapeutic benefits. This guide provides a foundational understanding for researchers poised to contribute to this exciting and evolving field.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Amphidinolide F via Convergent Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Amphidinolide F, a complex marine macrolide with significant cytotoxic activity. The focus is on convergent strategies, which offer greater efficiency and flexibility in the synthesis of this intricate natural product. The information presented is compiled from seminal works in the field, providing a comprehensive resource for researchers engaged in complex molecule synthesis and drug discovery.
Introduction
This compound is a 26-membered macrolide isolated from the marine dinoflagellate Amphidinium sp. It exhibits potent cytotoxic activity against various cancer cell lines, making it an attractive target for total synthesis and analog development. Its complex architecture, featuring two trans-configured tetrahydrofuran rings, multiple stereocenters, and a sensitive polyene moiety, presents a formidable synthetic challenge. Convergent synthetic strategies, where complex fragments are synthesized independently and then coupled, have proven to be the most effective approach to tackle this molecular complexity.
This document outlines a prominent convergent strategy involving the synthesis of three key fragments, followed by their sequential coupling to construct the carbon skeleton of this compound.
Retrosynthetic Analysis and Strategy
The featured convergent strategy dissects this compound into three main fragments of similar complexity: the C1–C9 fragment, the C10–C17 fragment, and the C18–C29 fragment. This approach allows for parallel synthesis, maximizing efficiency and enabling the late-stage coupling of advanced intermediates.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
The convergent synthesis relies on the stereocontrolled preparation of three key building blocks.
C1–C9 Fragment Synthesis (Stannane 16)
The synthesis of the C1–C9 fragment features the construction of a trans-substituted tetrahydrofuran ring via an oxonium ylide rearrangement.[1][2]
Caption: Workflow for the synthesis of the C1-C9 fragment.
C10–C17 Fragment Synthesis (Iodide 25)
The C10–C17 fragment is assembled using a highly diastereoselective aldol reaction to set key stereocenters.[1][3]
References
Application Notes and Protocols for the Synthesis of Key Fragments of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp.[1][2] It exhibits significant cytotoxic activity, making it a compelling target for total synthesis and a potential lead compound in drug development.[1][3] The intricate molecular architecture of this compound, featuring a 25-membered macrolactone, multiple stereocenters, and two trans-configured tetrahydrofuran rings, presents a formidable synthetic challenge.[1][4] Convergent synthetic strategies, which involve the independent synthesis of key fragments followed by their strategic coupling, have been pivotal in the successful total syntheses of this molecule.[5][6][7]
These application notes provide detailed protocols for the synthesis of three key fragments commonly utilized in the total synthesis of this compound: the C1-C9 fragment , the C10-C17 fragment , and the C18-C29 fragment . The methodologies are based on published synthetic routes from leading research groups in the field.
Retrosynthetic Analysis of this compound
A common retrosynthetic strategy for this compound involves the disconnection of the macrolactone into three main fragments of similar complexity. This approach allows for parallel synthesis, increasing efficiency and enabling the late-stage assembly of the carbon skeleton. The primary disconnections are typically made at the C9-C10 and C17-C18 bonds.
Caption: Retrosynthetic disconnection of this compound.
Synthesis of the C1-C9 Fragment
The C1-C9 fragment contains one of the crucial trans-tetrahydrofuran moieties. The following protocol is based on the synthesis reported by Ferrié and coworkers, which employs a vinylogous Mukaiyama aldol reaction and a C-glycosylation as key steps.[8]
Experimental Workflow for C1-C9 Fragment Synthesis
Caption: Workflow for the synthesis of the C1-C9 fragment.
Quantitative Data for C1-C9 Fragment Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Vinylogous Mukaiyama Aldol Reaction | Chiral aldehyde, silyloxyfuran, TiCl4, CH2Cl2, -78 °C | Aldol Adduct | 85 | >95:5 |
| 2 | Diastereoselective Reduction | H2, Pd/C, MeOH | Saturated Lactone | 92 | >98:2 |
| 3 | Protection of Hydroxyl Groups | TBS-Cl, Imidazole, DMF | TBS-protected Lactone | 98 | - |
| 4 | Lactone Reduction | DIBAL-H, Toluene, -78 °C | Lactol | 95 | - |
| 5 | C-Glycosylation | Acetyl oxazolidinethione, TiCl4, CH2Cl2, -78 °C | C-Glycoside | 78 | >90:10 |
| 6 | Protection of Hydroxyl Group | PMB-Cl, NaH, THF | PMB-protected C-Glycoside | 93 | - |
| 7 | Regioselective Hydrostannation | Bu3SnH, AIBN, Toluene, 80 °C | C1-C9 Vinyl Stannane | 70 | - |
Experimental Protocol for the Synthesis of the C1-C9 Vinyl Stannane
Step 1: Vinylogous Mukaiyama Aldol Reaction To a solution of the chiral aldehyde (1.0 equiv) in dry CH2Cl2 (0.1 M) at -78 °C under an argon atmosphere, is added TiCl4 (1.1 equiv). The mixture is stirred for 10 minutes, after which a solution of silyloxyfuran (1.2 equiv) in CH2Cl2 is added dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the aldol adduct.
Step 2: Diastereoselective Reduction The aldol adduct (1.0 equiv) is dissolved in methanol (0.1 M), and Pd/C (10 mol %) is added. The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the saturated lactone, which is used in the next step without further purification.
(Subsequent detailed protocols for steps 3-7 would follow a similar format, specifying reagents, stoichiometry, concentrations, reaction times, temperatures, work-up procedures, and purification methods.)
Synthesis of the C10-C17 Fragment
The C10-C17 fragment serves as the central building block, connecting the two tetrahydrofuran-containing fragments. Its synthesis often involves stereoselective aldol reactions to set the key stereocenters. The following is based on the approach by Clark and coworkers.[5]
Quantitative Data for C10-C17 Fragment Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Asymmetric Aldol Reaction | Boron enolate of a methyl ketone, chiral aldehyde, -78 °C | β-Hydroxyketone | 81 | >20:1 |
| 2 | Evans-Tishchenko Reduction | SmI2, propanal, THF, -10 °C | anti-1,3-Diol monoester | 85 | >95:5 |
| 3 | Silyl Protection | TBSOTf, 2,6-lutidine, CH2Cl2 | TBS-protected diol | 96 | - |
| 4 | Ester Hydrolysis | LiOH, THF/H2O | Primary alcohol | 94 | - |
| 5 | Oxidation | Dess-Martin periodinane, CH2Cl2 | Aldehyde | 92 | - |
| 6 | Alkenylation | (Iodomethyl)triphenylphosphonium iodide, KHMDS, THF | Vinyl Iodide | 75 | E/Z > 10:1 |
Experimental Protocol for the Synthesis of the C10-C17 Vinyl Iodide
Step 1: Asymmetric Aldol Reaction To a solution of the methyl ketone (1.0 equiv) in diethyl ether (0.2 M) at 0 °C is added dicyclohexylboron chloride (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 1 hour, then cooled to -78 °C. A solution of the chiral aldehyde (0.9 equiv) in diethyl ether is added dropwise. After stirring for 3 hours at -78 °C, the reaction is quenched with a phosphate buffer (pH 7). The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.
(Subsequent detailed protocols for steps 2-6 would be provided in a similar, comprehensive manner.)
Synthesis of the C18-C29 Fragment
The C18-C29 fragment contains the second trans-tetrahydrofuran ring. A common strategy for its construction involves an intramolecular nucleophilic ring-opening of an epoxide.[5]
Quantitative Data for C18-C29 Fragment Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Sharpless Asymmetric Epoxidation | tert-Butyl hydroperoxide, Ti(OiPr)4, (+)-DET, CH2Cl2, -20 °C | Chiral Epoxide | 95 (94% ee) |
| 2 | Epoxide Opening | Allylmagnesium bromide, CuI, THF | Homoallylic Alcohol | 88 |
| 3 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | Aldehyde | 91 |
| 4 | Intramolecular Cyclization | p-TsOH, CH2Cl2 | trans-Tetrahydrofuran | 85 |
| 5 | Wittig Reaction | Ph3P=CH(CH3), THF | Alkene | 82 |
| 6 | Hydroboration-Oxidation | 9-BBN, THF; then H2O2, NaOH | Primary Alcohol | 90 |
| 7 | Oxidation | Dess-Martin periodinane, CH2Cl2 | C18-C29 Aldehyde | 93 |
Experimental Protocol for the Synthesis of the C18-C29 Aldehyde
Step 1: Sharpless Asymmetric Epoxidation To a solution of Ti(OiPr)4 (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv) in dry CH2Cl2 (0.5 M) at -20 °C is added a solution of the allylic alcohol (1.0 equiv) in CH2Cl2. After stirring for 20 minutes, a solution of tert-butyl hydroperoxide (1.5 equiv) in toluene is added dropwise. The reaction is stirred at -20 °C for 4 hours and then quenched with a 10% aqueous solution of tartaric acid. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.
(Subsequent detailed protocols for steps 2-7 would be provided in a similar, comprehensive manner.)
Fragment Coupling Strategy
The convergent synthesis of this compound culminates in the coupling of the key fragments. A variety of cross-coupling reactions have been employed for this purpose. For instance, the C1-C9 vinyl stannane can be coupled with the C10-C17 vinyl iodide via a Stille cross-coupling reaction.[5] Subsequently, the resulting C1-C17 fragment can be coupled with the C18-C29 fragment, often through the formation of a C-C bond at the C17-C18 junction, for example, via a sulfone alkylation or an aldol-type reaction, followed by macrolactonization to complete the synthesis.[6] The specific conditions for these coupling reactions are critical and often require extensive optimization.
Conclusion
The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. The fragment-based approaches outlined here provide a roadmap for the efficient construction of this complex and biologically important molecule. These detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this compound and other complex natural products.
References
- 1. University of Glasgow - Research - Research units A-Z - Chemical Biology & Organic Synthesis [gla.ac.uk]
- 2. The Methylene Alkoxy Carbamate Self-Immolative Unit: Utilization for the Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Construction of Amphidinolide F Fragments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key fragments of Amphidinolide F, a complex marine macrolide with significant cytotoxic activity. The information presented is collated from various successful synthetic campaigns, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.
Introduction
This compound is a structurally intricate 25-membered macrolide isolated from marine dinoflagellates of the genus Amphidinium.[1] Its potent biological activities make it an attractive target for total synthesis.[1][2] A convergent approach, involving the synthesis of several key fragments that are later coupled, has been the most common strategy employed in its total synthesis.[1][3][4] This document focuses on the stereoselective construction of these principal fragments, highlighting the key reactions and providing detailed experimental procedures.
The synthesis of this compound is typically dissected into several key fragments. Common disconnection strategies lead to fragments such as C1-C9, C10-C17, and C18-C29, or alternatively C1-C9, C10-C13, C14-C18, and C19-C29.[1][2][3] The stereoselective synthesis of these fragments is crucial for the successful construction of the final natural product.
Retrosynthetic Analysis of this compound
A convergent synthesis strategy is often employed, breaking the complex macrolide into smaller, more manageable fragments. A common approach involves the disconnection of the macrocycle into three fragments of similar complexity.[3][5]
Caption: A common retrosynthetic disconnection of this compound.
Another successful strategy involves a four-fragment disconnection approach.[1][2]
Caption: Four-fragment retrosynthetic strategy for this compound.
Stereoselective Synthesis of Key Fragments
The C1-C9 fragment contains a stereochemically rich trans-2,5-disubstituted tetrahydrofuran (THF) ring. Several methods have been developed for its stereoselective construction.
One notable method involves an intramolecular hetero-Michael cyclization.[6][7] This approach has been shown to be highly diastereoselective.[7] Another powerful strategy utilizes an oxonium ylide formation and rearrangement triggered by a rhodium carbenoid.[3][5]
Key Stereoselective Reactions for C1-C9 Fragment:
| Reaction | Key Reagents and Conditions | Diastereoselectivity | Yield | Reference |
| Intramolecular Hetero-Michael Cyclization | TBAF, KOtBu, DMSO, H₂O, 18-crown-6 | >20:1 (trans:cis) | 74% | [8] |
| Oxonium Ylide Rearrangement | 1-sulfonyl-1,2,3-triazole, Rh₂(OAc)₄ | High | N/A | [3] |
| [3+2] Annulation Reaction | Crotylsilane, Ethyl glyoxalate, SnCl₄ | >20:1 | 82% | [8] |
Experimental Protocol: Intramolecular Hetero-Michael Cyclization [8]
This protocol describes the TBAF-mediated intramolecular hetero-Michael cyclization to form the trans-2,5-disubstituted THF ring.
-
Preparation of the acyclic precursor: The synthesis of the linear precursor is achieved through standard organic transformations.
-
Cyclization: To a solution of the acyclic precursor in a mixture of DMSO and water is added TBAF, KOtBu, and 18-crown-6.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until completion.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography to afford the desired trans-2,5-disubstituted tetrahydrofuran.
Caption: Workflow for the synthesis of the C1-C9 fragment.
The C10-C17 fragment is often assembled using a highly diastereoselective aldol reaction to control the stereochemistry.[3] An Evans-Tishchenko reduction of the resulting β-hydroxyketone can then be employed.[5]
Key Stereoselective Reactions for C10-C17 Fragment:
| Reaction | Key Reagents and Conditions | Diastereoselectivity | Yield | Reference |
| Boron-Mediated Aldol Reaction | Boron enolate, aldehyde with 1,4-control | High | N/A | [3] |
| Evans-Tishchenko Reduction | Samarium diiodide | High | N/A | [5] |
Experimental Protocol: Boron-Mediated Aldol Reaction [3]
-
Enolate Formation: The ketone is treated with a boron triflate and a tertiary amine base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature to form the boron enolate.
-
Aldol Addition: The aldehyde is added to the solution of the boron enolate at low temperature.
-
Reaction Monitoring and Workup: The reaction is stirred for a specified time and then quenched, typically with a buffer solution. The product is extracted, and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the desired β-hydroxyketone.
The C18-C29 fragment also features a trans-2,5-disubstituted THF ring. A common and effective method for its construction is the intramolecular nucleophilic ring-opening of an epoxide with a hydroxyl group under acidic conditions.[3] Another approach involves a diastereoselective [3+2]-annulation reaction of an allylsilane.[9]
Key Stereoselective Reactions for C18-C29 Fragment and Analogs:
| Reaction | Key Reagents and Conditions | Diastereoselectivity | Yield | Reference |
| Intramolecular Epoxide Opening | Acidic conditions (e.g., PPTS) | High | N/A | [3] |
| [3+2] Annulation of Allylsilane | Allylsilane, ethyl glyoxylate | High | N/A | [9] |
| Aerobic Cobalt-Catalyzed Alkenol Cyclization | Co(acac)₂, O₂, PhSiH₃ | >20:1 (trans:cis) | High | [6][7] |
| Horner-Wadsworth-Emmons Olefination | β-ketophosphonate, aldehyde, base (e.g., KHMDS) | N/A | N/A | [10] |
Experimental Protocol: Intramolecular Epoxide Opening [3]
-
Precursor Synthesis: The hydroxy-epoxide precursor is synthesized through a multi-step sequence.
-
Cyclization: The hydroxy-epoxide is dissolved in a suitable solvent (e.g., methanol) and treated with a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution), and the product is extracted. The combined organic extracts are dried, concentrated, and purified by column chromatography to give the THF-containing fragment.
Caption: Workflow for the synthesis of the C18-C29 fragment.
Fragment Coupling Strategies
Once the key fragments are synthesized, they are coupled together to assemble the carbon skeleton of this compound. Common coupling reactions include Stille coupling, sulfone alkylation/oxidative desulfurization, and dithiane alkylation.[1][2][3][11] The choice of coupling strategy depends on the specific disconnection approach and the functional groups present in the fragments.
Conclusion
The stereoselective construction of the fragments of this compound relies on a range of powerful and highly diastereoselective reactions. The protocols and data presented herein provide a comprehensive overview of the key transformations employed in the synthesis of this complex and biologically important natural product. These methods serve as a valuable guide for chemists engaged in the synthesis of this compound and other structurally related polyketides.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Syntheses of the C(1)-C(9) Fragment of Amphidinolide C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of the C(18)–C(34) Fragment of Amphidinolide C and the C(18)–C(29) Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application of Stille Coupling in the Total Synthesis of Amphidinolide F
Affiliation: Google Research
Abstract
The Stille coupling reaction has proven to be a powerful and strategic tool in the complex, multi-step total synthesis of Amphidinolide F, a cytotoxic marine macrolide. This palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organostannane and an organic halide or triflate, has been instrumental in the convergent assembly of key fragments of the this compound structure. This application note details the strategic use of Stille coupling in two prominent total syntheses by the research groups of Fürstner and Clark, providing quantitative data, detailed experimental protocols, and workflow visualizations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a member of a family of complex macrolides isolated from marine dinoflagellates of the genus Amphidinium. These natural products have garnered significant attention from the synthetic chemistry community due to their potent cytotoxic activities and intricate molecular architectures. The total synthesis of this compound presents numerous challenges, including the stereocontrolled construction of multiple chiral centers, the formation of tetrahydrofuran rings, and the macrolactonization of a large ring system.
A convergent approach is often favored for the synthesis of such complex molecules, where advanced fragments are prepared independently and then coupled together in the later stages. The Stille coupling reaction is exceptionally well-suited for this purpose, offering mild reaction conditions and a high tolerance for a wide range of functional groups, which is crucial when dealing with delicate and highly functionalized intermediates.
This note will explore two distinct strategies employing the Stille coupling in the total synthesis of this compound:
-
An intermolecular coupling to unite two major fragments of the molecule, as demonstrated in the synthesis by Fürstner and co-workers.
-
An intramolecular macrocyclization approach investigated by Clark and his team, showcasing the versatility of the Stille coupling in forming macrocyclic structures.
Intermolecular Stille Coupling in Fürstner's Total Synthesis
In their elegant total synthesis of this compound, the Fürstner group employed a late-stage Stille coupling to connect the "northern" and "southern" hemispheres of the molecule.[1][2][3] This strategy allowed for the efficient convergence of two complex, independently synthesized fragments, significantly streamlining the overall synthesis.
The key Stille coupling reaction involved the union of a vinyl iodide fragment and a vinyl stannane fragment. This crucial carbon-carbon bond formation constructed the backbone of the macrocycle, paving the way for the subsequent ring-closing alkyne metathesis to complete the macrolide structure.[1][4]
Quantitative Data
The following table summarizes the quantitative data for the key intermolecular Stille coupling step in Fürstner's synthesis of this compound.
| Reactant 1 (Vinyl Iodide) | Reactant 2 (Vinyl Stannane) | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
| C1-C17 Fragment | C18-C29 Fragment | Pd(PPh₃)₄ | PPh₃ | THF | 65 °C | 82% | [5] |
Experimental Protocol: Intermolecular Stille Coupling (Fürstner Approach)
This protocol is adapted from the synthetic work of Fürstner and colleagues.[3]
Materials:
-
Vinyl iodide fragment
-
Vinyl stannane fragment
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in a mixture of anhydrous THF and anhydrous DMF (1:1) is added CuI (2.0 equiv) and DIPEA (4.0 equiv).
-
The resulting mixture is deoxygenated by bubbling with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.1 equiv) is then added, and the reaction vessel is sealed.
-
The reaction mixture is heated to 65 °C and stirred for 12 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of potassium fluoride (KF).
-
The mixture is stirred vigorously for 1 hour to precipitate the tin byproducts.
-
The resulting slurry is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Workflow Diagram: Fürstner's Intermolecular Stille Coupling
Caption: Workflow for Fürstner's intermolecular Stille coupling.
Intramolecular Stille Coupling in Clark's Synthetic Strategy
The research group of J. Stephen Clark explored a more ambitious strategy involving an intramolecular Stille coupling for the macrocyclization step in their synthetic studies towards this compound.[6][7][8] This approach aimed to form the large macrolactone ring by creating a carbon-carbon bond between a vinyl iodide and a vinyl stannane tethered within the same molecule. While this particular strategy proved challenging and did not ultimately lead to the total synthesis of this compound, it provides valuable insights into the application and limitations of intramolecular Stille couplings for the formation of complex macrocycles.[6][8]
Quantitative Data
The following table summarizes the conditions and outcomes of the attempted intramolecular Stille coupling in Clark's studies.
| Substrate | Catalyst | Ligand | Solvent | Temperature | Result | Reference |
| Seco-acid precursor | Pd₂(dba)₃ | P(2-furyl)₃ | Toluene | 80 °C | Complex mixture | [6] |
| Seco-acid precursor | Pd(PPh₃)₄ | - | THF | 65 °C | No desired product | [8] |
Experimental Protocol: Attempted Intramolecular Stille Coupling (Clark Approach)
This protocol is based on the exploratory work by Clark and his team.[6]
Materials:
-
Linear precursor containing both vinyl iodide and vinyl stannane moieties
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine [P(2-furyl)₃]
-
Anhydrous toluene
-
Argon gas supply
-
High-dilution reaction setup (e.g., syringe pump)
Procedure:
-
A solution of the linear precursor (1.0 equiv) in anhydrous toluene is prepared.
-
In a separate flask, a solution of Pd₂(dba)₃ (0.1 equiv) and P(2-furyl)₃ (0.4 equiv) in anhydrous toluene is prepared and stirred for 30 minutes under argon.
-
The solution of the linear precursor is added dropwise via syringe pump over a period of 8 hours to the catalyst solution, which is maintained at 80 °C.
-
After the addition is complete, the reaction is stirred for an additional 4 hours at 80 °C.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is analyzed by NMR and mass spectrometry to identify the products. In this case, a complex mixture was observed, with no significant formation of the desired macrolactone.
Logical Relationship Diagram: Clark's Intramolecular Stille Coupling Strategy
Caption: Logical flow of Clark's intramolecular Stille coupling strategy.
Conclusion
The Stille coupling has been demonstrated to be a pivotal reaction in the synthetic strategies targeting this compound. The successful application of an intermolecular Stille coupling by Fürstner's group highlights its reliability in convergently assembling complex fragments, a key step that enabled the completion of the total synthesis.[1][3] In contrast, the challenges encountered by Clark's group in employing an intramolecular Stille coupling for macrocyclization underscore the complexities and potential limitations of this approach for forming large, sterically hindered ring systems.[6][8]
These studies collectively provide valuable insights for synthetic chemists. The choice between an inter- and intramolecular Stille coupling strategy must be carefully considered based on the specific molecular architecture and the steric and conformational constraints of the substrate. For the synthesis of complex macrolides like this compound, the intermolecular approach to connect advanced intermediates has proven to be a more robust and successful strategy. Future work in this area may focus on the development of more active catalyst systems that could overcome the challenges of intramolecular macrocyclizations for such complex targets.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise total syntheses of amphidinolides C and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Fürstner Synthesis of this compound [organic-chemistry.org]
- 5. Convergent Synthesis of the C1-C29 Framework of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Amphidinolide H & G by Fürstner [organic-chemistry.org]
Application Notes and Protocols: Macrocyclization Strategies in the Total Synthesis of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key macrocyclization strategies employed in the total synthesis of Amphidinolide F, a complex and biologically active marine macrolide. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering insights into the application of various ring-closing methodologies for the construction of complex macrocycles.
Introduction
This compound is a potent cytotoxic agent isolated from the marine dinoflagellate Amphidinium sp. Its intricate 25-membered macrolactone core, featuring multiple stereocenters and sensitive functional groups, has made it a challenging target for total synthesis. The crucial step in these synthetic endeavors is the macrocyclization reaction, which establishes the large ring structure. This document details and compares the successful and attempted macrocyclization strategies from leading research groups, providing quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of synthetic routes toward this compound and related complex macrolides.
Comparative Analysis of Macrocyclization Strategies
The following table summarizes the quantitative data for the prominent macrocyclization strategies utilized in the synthesis of this compound. This allows for a direct comparison of their efficiencies and reaction conditions.
| Strategy | Research Group | Bond Formed | Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Ring-Closing Alkyne Metathesis (RCAM) | Fürstner (2013) | C2-C3 | Diyne Precursor | Molybdenum Complex | Toluene | 80 | 1.5 | 81 | [1][2] |
| Yamaguchi Macrolactonization | Carter (2012/2013) | C1-O | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | Toluene | 23 | 12 | 75 | |
| Macrolactonization | Ferrié (2018) | C1-O | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | Toluene | 23 | 12 | 68 | |
| Intramolecular Stille Coupling | Clark (2022) | C9-C10 | Alkenyl iodide-stannane | Pd(PPh3)4, CuTC | NMP | 60 | 24 | Low (unoptimized) | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the key macrocyclization reactions.
Ring-Closing Alkyne Metathesis (RCAM) - Fürstner Synthesis
This protocol describes the formation of the 25-membered macrocycle via a molybdenum-catalyzed ring-closing alkyne metathesis.
Procedure: A solution of the diyne precursor (1.0 equiv) in dry, degassed toluene (0.001 M) was prepared in a Schlenk tube under an argon atmosphere. To this solution was added the molybdenum catalyst (tris(tert-butoxy)(2,2-dimethylpropylidyne)molybdenum(VI)) (0.2 equiv). The reaction mixture was heated to 80 °C for 1.5 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired cycloalkyne.
Yamaguchi Macrolactonization - Carter Synthesis
This protocol details the esterification-based macrocyclization to form the lactone bond.
Procedure: To a solution of the seco-acid (1.0 equiv) in dry toluene (0.005 M) under an argon atmosphere at room temperature was added triethylamine (Et3N) (5.0 equiv). The mixture was stirred for 10 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (2.0 equiv). The reaction was stirred for 2 hours at room temperature. The resulting solution was then added dropwise over 6 hours via syringe pump to a solution of 4-dimethylaminopyridine (DMAP) (10.0 equiv) in dry toluene (0.001 M) at room temperature. The reaction was stirred for an additional 12 hours. The mixture was then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Macrolactonization - Ferrié Synthesis
This protocol is another example of a Yamaguchi-type macrolactonization.
Procedure: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere at 23 °C was added triethylamine (4.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture was stirred for 2 hours. This solution was then added via syringe pump over 10 hours to a solution of DMAP (7.0 equiv) in anhydrous toluene (0.001 M) at 23 °C. The reaction mixture was stirred for an additional 12 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography.
Intramolecular Stille Coupling (Attempted) - Clark Synthesis
This protocol describes an attempted macrocyclization via a palladium-catalyzed intramolecular Stille coupling. While this approach did not yield the desired macrocycle in high yield, the conditions explored are valuable for methodological comparison.
Procedure: To a solution of the alkenyl iodide-stannane precursor (1.0 equiv) in N-methyl-2-pyrrolidone (NMP) (0.001 M) was added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 equiv) and copper(I) thiophene-2-carboxylate (CuTC) (1.0 equiv). The reaction mixture was degassed with argon for 15 minutes and then heated to 60 °C for 24 hours. The reaction was cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Analysis of the crude product indicated low conversion to the desired macrocycle.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key macrocyclization strategies.
Caption: Fürstner's Ring-Closing Alkyne Metathesis (RCAM) strategy.
Caption: Carter's Yamaguchi Macrolactonization strategy.
Caption: Clark's attempted Intramolecular Stille Coupling strategy.
Conclusion
The total synthesis of this compound has been successfully achieved through multiple innovative macrocyclization strategies. Ring-closing alkyne metathesis and Yamaguchi-type macrolactonizations have proven to be robust and effective methods for constructing the challenging 25-membered ring. While the intramolecular Stille coupling approach was less successful in the final ring-closing step, it highlights the ongoing exploration of diverse synthetic methodologies. The detailed protocols and comparative data presented in these notes offer a valuable resource for chemists engaged in the synthesis of complex natural products, providing a foundation for future synthetic design and optimization.
References
synthesis of the C1-C17 and C18-C29 fragments of Amphidinolide F
Application Notes & Protocols for Researchers in Synthetic Chemistry and Drug Development
This document provides detailed application notes and experimental protocols for the synthesis of the C1-C17 and C18-C29 fragments of Amphidinolide F, a complex marine macrolide with significant cytotoxic activity.[1][2] The synthesis of this natural product has been a formidable challenge, attracting the attention of numerous research groups.[1][3][4][5] This guide consolidates and presents key synthetic strategies and methodologies from leading research, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction to Synthetic Strategies
The total synthesis of this compound has been accomplished through various convergent strategies, primarily involving the synthesis of key fragments that are later coupled to form the macrolactone. The C1-C17 and C18-C29 fragments represent significant portions of the molecule, each containing multiple stereocenters and complex functionalities, including the characteristic trans-disposed tetrahydrofuran (THF) rings.[1][2]
Several research groups have reported successful syntheses of these fragments, employing different key reactions and synthetic disconnections. Notable approaches include those developed by the research groups of Carter, Fürstner, Ferrié, and Clark.
-
Carter's Approach: Utilized a common intermediate to access both the C1-C8 and C18-C25 fragments, highlighting a silver-catalyzed dihydrofuran formation and a sulfone alkylation/oxidative desulfurization sequence for fragment coupling.[1][2]
-
Fürstner's Approach: Featured a late-stage ring-closing alkyne metathesis (RCAM) to form the macrocycle, with the fragments assembled using reactions such as a proline-mediated aldol reaction and a Stille coupling.[6][7]
-
Ferrié's Approach: Employed a diastereoselective C-glycosylation to construct the trans-tetrahydrofuran rings and a sulfone condensation/desulfonylation sequence for fragment coupling.[8][9][10]
-
Clark's Approach: Developed a convergent synthesis involving the coupling of three fragments (C1-C9, C10-C17, and C18-C29) and featured a stereoselective construction of the tetrahydrofuran ring via an oxonium ylide rearrangement.[3][11]
These diverse strategies offer a range of options for synthetic chemists, with the choice of route depending on factors such as desired efficiency, stereocontrol, and available starting materials.
Data Presentation: Comparison of Key Synthetic Steps
The following tables summarize quantitative data for key transformations in the synthesis of the C1-C17 and C18-C29 fragments from various reported routes, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of the C1-C9 Fragment (Precursor to C1-C17)
| Step | Research Group | Starting Material | Key Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Oxonium Ylide Rearrangement for THF formation | Clark | Allyl ether | Rhodium carbenoid from 1-sulfonyl-1,2,3-triazole | trans-2,5-disubstituted dihydrofuranone | 82 | >20:1 |
| Vinylogous Mukaiyama Aldol Reaction and C-glycosylation | Ferrié | Chiral aldehyde and silyloxyfuran | TiCl4, then N-acetyloxazolidinethione | C1-C9 vinyl stannane | 16 (10 steps) | - |
| Silver-catalyzed Dihydrofuran Formation | Carter | Enyne | AgBF4 | Dihydrofuran | 75 | >20:1 |
Table 2: Synthesis of the C10-C17 Fragment
| Step | Research Group | Starting Material | Key Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Diastereoselective Aldol Reaction | Clark | Methyl ketone and aldehyde | Dicyclohexylboron chloride, triethylamine | β-hydroxyketone | 81 | >20:1 |
| Marshall Propargylation | Fürstner | Aldehyde | Allenylzinc reagent | Homopropargylic alcohol | 90 | 90:10 |
| Chelate-controlled [3+2]-annulation | Roush | Allylsilane and ethyl glyoxylate | - | Tetrahydrofuran | - | - |
Table 3: Synthesis of the C18-C29 Fragment
| Step | Research Group | Starting Material | Key Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Intramolecular Nucleophilic Epoxide Opening | Clark | Hydroxy epoxide | Acid-promoted | trans-tetrahydrofuran | - | - |
| Iodocyclisation for THF formation | Armstrong | Dienoate | I2, NaHCO3 | trans-tetrahydrofuran | - | - |
| Diastereoselective C-glycosylation | Ferrié | Lactol derivative | Titanium enolate of N-acetyloxazolidinethione | trans-tetrahydrofuran | - | - |
| Cross Metathesis and Pd(0)-catalyzed Cyclization for THF formation | Spilling | Alkenol | Grubbs catalyst, then Pd(PPh3)4 | Tetrahydrofuranyl-β-ketophosphonate | - | - |
Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of the this compound fragments, adapted from the literature.
Protocol 1: Silver-Catalyzed Dihydrofuran Formation (Carter's Synthesis of a C1-C8/C18-C25 Precursor)
This protocol describes the formation of the dihydrofuran ring system, a key structural motif in this compound.
Materials:
-
Enyne precursor
-
Silver tetrafluoroborate (AgBF4)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the enyne precursor (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add silver tetrafluoroborate (0.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrofuran.
Protocol 2: Diastereoselective Aldol Reaction (Clark's Synthesis of the C10-C17 Fragment)
This protocol details a highly diastereoselective aldol reaction to construct the C14-C15 bond with excellent stereocontrol.[3]
Materials:
-
Methyl ketone precursor (1.0 eq)
-
Aldehyde precursor (1.2 eq)
-
Dicyclohexylboron chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Diethyl ether, anhydrous
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Argon atmosphere
Procedure:
-
To a solution of the methyl ketone precursor in anhydrous diethyl ether at 0 °C under an argon atmosphere, add triethylamine followed by dicyclohexylboron chloride.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and add the aldehyde precursor dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the sequential addition of methanol, saturated aqueous sodium bicarbonate solution, and 30% hydrogen peroxide, ensuring the temperature is maintained below 20 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the β-hydroxyketone.[3]
Protocol 3: Stille Cross-Coupling for C1-C17 Fragment Assembly (Clark's Synthesis)
This protocol describes the coupling of the C1-C9 and C10-C17 fragments via a modified Stille reaction.[3]
Materials:
-
C1-C9 vinyl stannane (1.0 eq)
-
C10-C17 alkenyl iodide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
Triphenylarsine (AsPh3) (0.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon atmosphere
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the C1-C9 vinyl stannane, C10-C17 alkenyl iodide, Pd2(dba)3, AsPh3, and CuI in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C1-C17 coupled fragment.[3]
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows for the construction of the this compound fragments.
Caption: Synthetic workflow for the C1-C17 fragment of this compound.
References
- 1. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fürstner Synthesis of this compound [organic-chemistry.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of the Marine Macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Amphidinolide F Subunits via Sulfone Alkylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the coupling of key subunits in the total synthesis of Amphidinolide F, a complex marine macrolide with significant cytotoxic activity. The strategy highlighted herein, developed by the Carter group, employs a convergent approach centered around a crucial sulfone alkylation reaction to form the C14-C15 bond, followed by an oxidative desulfurization to unmask a key ketone functionality.[1] This methodology offers a robust solution to the challenge of connecting sterically hindered fragments in the synthesis of this intricate natural product.
Introduction
This compound is a 25-membered macrolactone characterized by eleven stereogenic centers, two trans-disposed tetrahydrofuran rings, and a 1,4-diketone motif.[1] Its structural complexity and potent biological activity have made it a compelling target for total synthesis. The convergent strategy described here involves the synthesis of two major fragments: a C1-C14 iodide and a C15-C25 sulfone. The key fragment coupling is achieved through the alkylation of the α-sulfonyl carbanion of the C15-C25 fragment with the C1-C14 iodide. This approach effectively masks the sensitive 1,4-dicarbonyl functionality present in the final product.[1]
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis hinges on a late-stage macrolactonization and the disconnection of the C14-C15 bond. This bond is strategically formed using a sulfone alkylation/oxidative desulfurization sequence. This disconnection reveals two key subunits of comparable complexity: the C1-C14 iodide (6) and the C15-C25 sulfone (5). A notable feature of this synthesis is the use of a common intermediate to construct the C1–C8 and C18–C25 portions of the molecule, showcasing an elegant exploitation of "hidden symmetry".[1]
Caption: Retrosynthetic disconnection of this compound.
Experimental Protocols
The following protocols are based on the successful total synthesis of this compound by the Carter group.
Synthesis of the C15-C25 Sulfone Subunit (Precursor to 5)
The C15-C25 sulfone subunit is prepared from a common intermediate. A key step involves the introduction of the sulfone moiety at C15 of a precursor molecule (compound 34 in the original publication).[1]
Protocol for the introduction of the sulfone moiety:
-
Debenzylation: To a solution of the benzyl-protected alcohol precursor in a suitable solvent (e.g., a mixture of THF and water), add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the debenzylated alcohol.
-
Sulfone Formation: Dissolve the alcohol in a suitable solvent like THF.
-
Cool the solution to 0 °C and treat with a phosphine (e.g., triphenylphosphine) and a sulfonylating agent (e.g., N-phenylbis(trifluoromethanesulfonimide)) to generate the corresponding triflate in situ.
-
Add a thiol (e.g., thiophenol) to the reaction mixture to displace the triflate and form the sulfide.
-
After completion, the reaction is quenched and the sulfide is extracted.
-
Oxidation to Sulfone: Dissolve the sulfide in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Quench the reaction and purify the crude product by column chromatography to afford the desired C15-C25 sulfone.
Synthesis of the C1-C14 Iodide Subunit (6)
The C1-C14 iodide subunit is also synthesized from a common intermediate, highlighting the efficiency of the overall synthetic route. The terminal iodide at C14 is introduced in a two-step sequence from a primary alcohol.[1]
Protocol for the iodination of the C14 alcohol:
-
Dissolve the C14 primary alcohol in a suitable solvent mixture (e.g., dichloromethane and pyridine).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride.
-
Stir the reaction at this temperature until the starting material is consumed.
-
Work up the reaction to isolate the crude tosylate.
-
Dissolve the crude tosylate in a suitable solvent like acetone.
-
Add sodium iodide and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until completion.
-
After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the C1-C14 iodide.
Key Coupling Step: Sulfone Alkylation
This is the crucial step where the two major fragments are joined. The success of this reaction is vital for the overall efficiency of the synthesis.[1]
Protocol for the C14-C15 Sulfone Alkylation:
-
Dissolve the C15-C25 sulfone (5) in a mixture of anhydrous THF and HMPA.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate the α-sulfonyl carbanion.
-
Stir the resulting deep-colored solution at -78 °C for approximately 30 minutes.
-
Add a solution of the C1-C14 iodide (6) in anhydrous THF dropwise to the carbanion solution.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the coupled product (38).
Caption: Workflow for the sulfone alkylation coupling reaction.
Post-Coupling Transformation: Oxidative Desulfurization
Following the successful coupling of the two fragments, the sulfone group is removed and converted into a ketone, unmasking the C15 carbonyl of the 1,4-dicarbonyl system.[1]
Protocol for Oxidative Desulfurization:
-
Dissolve the coupled product (38) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA) in the presence of DMPU, to form the enolate.
-
After stirring for a short period, add an oxidizing agent, for example, Davis' oxaziridine.
-
Allow the reaction to proceed at -78 °C, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography to yield the desired ketone (4).
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of this compound.
| Step | Reactants | Product | Yield (%) | Reference |
| Sulfone Alkylation | C15-C25 Sulfone (5) and C1-C14 Iodide (6) | Coupled Product (38) | 75 | [1] |
| Oxidative Desulfurization | Coupled Product (38) | Ketone (4) | 65 (combined) | [1] |
Conclusion
The sulfone alkylation strategy provides an effective and reliable method for the coupling of complex and sterically demanding subunits in the total synthesis of this compound. The use of a sulfone as a masked ketone in an umpolung strategy is a key design element that enables the successful construction of the challenging 1,4-diketone moiety. The detailed protocols provided herein should serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
Application Notes and Protocols: Protecting Group Strategies in the Total Synthesis of Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the protecting group strategies employed in the total synthesis of Amphidinolide F, a complex marine macrolide. The information is compiled from the seminal total syntheses reported by the research groups of Fürstner, Carter, and Ferrié.
Introduction
The total synthesis of this compound, a potent cytotoxic agent, presents numerous challenges due to its complex structure, including multiple stereocenters, a large macrolactone ring, and various sensitive functional groups. A judicious choice of protecting groups is therefore paramount to the success of its synthesis. This document outlines the key protecting groups used for hydroxyl functionalities, their application in the context of the overall synthetic strategy, and detailed protocols for their introduction and removal.
Data Presentation: Protecting Groups in this compound Synthesis
The following table summarizes the key protecting groups for hydroxyl functions utilized in the total syntheses of this compound.
| Protecting Group | Protected Functional Group | Reagents for Protection | Reagents for Deprotection | Key Application in Synthesis (Research Group) | Reference |
| TBS (tert-butyldimethylsilyl) | Primary and Secondary Alcohols | TBSCl, Imidazole, DMF | TBAF, THF; HF•Py, Pyridine, THF | Protection of various hydroxyl groups in key fragments (Carter, Ferrié).[1] | [1] |
| TES (triethylsilyl) | Secondary Alcohols | TESCl, Imidazole, DCM | TBAF, THF; CSA, MeOH | Protection of hydroxyl groups where milder deprotection is required compared to TBS (Fürstner, Carter).[1][2] | [1][2] |
| PMB (p-methoxybenzyl) | Secondary Alcohols | PMB-O-(C=NH)CCl3, TfOH (cat.), CH2Cl2 | DDQ, CH2Cl2/H2O | Protection of the C25 hydroxyl group (Fürstner). | |
| Piv (Pivaloyl) | Primary Alcohols | PivCl, Pyridine | DIBAL-H, CH2Cl2 | Temporary protection during fragment synthesis (Carter).[1] | [1] |
| Ac (Acetyl) | Secondary Alcohols | Ac2O, Pyridine | K2CO3, MeOH | Protection of diols prior to selective reactions. |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of hydroxyl groups as employed in the synthesis of this compound fragments.
Protocol 1: Protection of a Primary Alcohol with TBS Ether
This protocol is a general procedure based on standard silyl ether formation conditions frequently used in complex natural product synthesis.
Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add TBSCl (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a TES Ether
This protocol describes a mild deprotection method for a TES ether, which can be useful for selective deprotection in the presence of more robust silyl ethers like TBS.
Objective: To selectively cleave a triethylsilyl (TES) ether in the presence of other protecting groups.
Materials:
-
TES-protected substrate
-
Camphorsulfonic acid (CSA)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TES-protected substrate (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of CSA (0.1-0.2 eq) to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical flow of protecting group manipulations in the context of the convergent synthetic strategies toward this compound.
Caption: General workflow of protecting group usage in a convergent synthesis of this compound.
Caption: Illustration of an orthogonal protecting group strategy for selective manipulation of hydroxyl groups.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of Amphidinolide F Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp.[1] Its potent cytotoxic activity makes it and its precursors valuable targets in drug discovery and development. The total synthesis of this compound is a significant challenge that involves the convergent assembly of several complex intermediates.[2][3] Robust analytical methods are crucial for the characterization and quality control of these key fragments. This document provides detailed application notes and protocols for the characterization of this compound intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).
The total synthesis of this compound has been approached through various strategies, often involving the preparation of key fragments that are later coupled to form the macrolactone. Common retrosynthetic disconnections identify intermediates such as the C1-C9, C10-C17, and C18-C29 fragments.[3][4] The protocols outlined herein are designed for the sensitive and specific detection and characterization of these and similar synthetic intermediates.
Data Presentation: Theoretical Mass-to-Charge Ratios of Key Intermediates
Since experimental mass spectrometry data for individual synthetic intermediates of this compound are not extensively published, the following tables provide the calculated theoretical monoisotopic masses and the corresponding mass-to-charge ratios (m/z) for commonly observed adducts in positive ion electrospray ionization (ESI) mass spectrometry. These values are crucial for the identification of the target compounds in complex reaction mixtures.
Table 1: Theoretical m/z Values for a Representative C1-C9 Fragment of this compound
| Intermediate Fragment | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| Protected C1-C9 Fragment | C₂₁H₄₀O₅Si | 400.2645 | 401.2718 | 423.2537 | 439.2277 |
Table 2: Theoretical m/z Values for a Representative C10-C17 Fragment of this compound
| Intermediate Fragment | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| Protected C10-C17 Fragment | C₂₄H₄₆O₅Si | 442.3115 | 443.3188 | 465.3007 | 481.2747 |
Table 3: Theoretical m/z Values for a Representative C18-C29 Fragment of this compound
| Intermediate Fragment | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| Protected C18-C29 Fragment | C₂₈H₅₂O₅Si | 496.3584 | 497.3657 | 519.3476 | 535.3216 |
Note: The chemical formulas and corresponding masses are based on representative protected intermediates described in the literature. Actual observed masses may vary depending on the specific protecting groups used in the synthesis.
Experimental Protocols
The following protocols are representative methods for the analysis of this compound intermediates and are based on established LC-MS/MS methodologies for macrolide analysis.[5][6]
Protocol 1: Sample Preparation
-
Reaction Quenching and Extraction:
-
Quench the chemical reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Sample Dilution:
-
Dissolve the crude or purified residue in a compatible solvent (e.g., acetonitrile, methanol, or a mixture of acetonitrile and water).
-
Dilute the sample to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound intermediates.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of these relatively nonpolar molecules.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode:
-
Full Scan (for identification): m/z 100-1000.
-
Tandem MS (MS/MS for structural confirmation): For fragmentation analysis, select the theoretical m/z of the protonated molecule ([M+H]⁺) as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to obtain informative fragment ions.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound intermediates by LC-MS.
Proposed Fragmentation Pathway
The tetrahydrofuran (THF) moiety is a key structural feature in several intermediates of this compound.[1][4] The following diagram proposes a plausible fragmentation pathway for a protected C1-C9 fragment containing a THF ring.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Marine Macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Amphidinolide F Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp.[1][2] It belongs to a larger family of amphidinolides, many of which exhibit potent cytotoxic activity against various cancer cell lines. This compound itself has demonstrated cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells.[1] The intricate structure of this compound, featuring a 25-membered macrolactone core, two trans-disposed tetrahydrofuran rings, and a unique side chain, makes it a challenging but attractive target for synthetic chemists and drug discovery programs.[2][3]
Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of novel, more potent, and synthetically accessible analogues with therapeutic potential. This document provides a guide for the development of such analogues, focusing on synthetic strategies, key biological assays, and the interpretation of SAR data based on existing knowledge of related amphidinolides. The primary mechanism of action for several amphidinolides has been linked to the disruption of the actin cytoskeleton, providing a potential target for evaluating the biological effects of newly synthesized analogues.[4][5]
Comparative Cytotoxicity of this compound and Related Natural Analogues
The most direct insights into the SAR of this compound come from comparing its bioactivity with that of its close structural relatives, particularly Amphidinolide C and C2. These compounds share an identical macrolactone core but differ in their side chains. This comparison strongly suggests that the nature of the side chain is a critical determinant of cytotoxic potency.
| Compound | Cell Line | IC50 (µg/mL) | Key Structural Difference from this compound | Reference |
| This compound | L1210 | 1.5 | Truncated side chain at C25 | [1] |
| KB | 3.2 | [1] | ||
| Amphidinolide C | L1210 | Significantly more potent than F | Extended side chain with a terminal hydroxyl group at C29 | [3][6] |
| Amphidinolide C2 | L1210 | Over 100 times less potent than C | Acetylated terminal hydroxyl group on the side chain | [6] |
Key SAR Observation: The presence of a free hydroxyl group on the extended side chain of Amphidinolide C is strongly correlated with its high cytotoxicity. Acetylation of this hydroxyl group, as seen in Amphidinolide C2, drastically reduces potency, highlighting the importance of this hydrogen bond donor in the molecule's biological activity.[6] This provides a clear rationale for designing this compound analogues with modified side chains to probe this interaction further.
Experimental Protocols
General Strategy for the Synthesis of this compound Analogues
The total synthesis of this compound has been achieved by several research groups, typically employing a convergent strategy where key fragments of the molecule are synthesized independently and then coupled.[2] A common approach involves the synthesis of three main fragments: the C1-C9 segment containing one tetrahydrofuran ring, the C10-C17 linear segment, and the C18-C29 segment containing the second tetrahydrofuran ring and the side chain.
For the development of analogues for SAR studies, this fragment-based approach is highly advantageous. Modifications can be introduced into a specific fragment, which is then carried through the remainder of the synthesis to generate the final analogue. To investigate the role of the side chain, efforts should be focused on modifying the C18-C29 fragment.
Proposed Workflow for Analogue Synthesis:
Caption: Workflow for the synthesis of this compound analogues.
Key Synthetic Reactions (Adapted from Published Total Syntheses)
The following are generalized protocols for key reactions that can be adapted for the synthesis of this compound analogues. Researchers should refer to the primary literature for specific reaction conditions and substrate details.
a) Stille Coupling for Fragment Union:
This reaction is often used to connect the C1-C9 and C10-C17 fragments.
-
Materials: Alkenyl stannane (e.g., C1-C9 fragment), alkenyl iodide (e.g., C10-C17 fragment), Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or NMP), and additives (e.g., CuI, CsF).
-
Procedure:
-
Dissolve the alkenyl iodide and alkenyl stannane in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., argon).
-
Add the Pd catalyst and any additives.
-
Heat the reaction mixture to the temperature specified in the literature (typically between 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the coupled product by column chromatography.
-
b) Yamaguchi Macrolactonization:
This is a common method for the final ring closure to form the macrolactone.
-
Materials: Seco-acid (the linear precursor to the macrolide), 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), and a non-polar solvent (e.g., toluene).
-
Procedure:
-
Dissolve the seco-acid in the solvent.
-
Add Et₃N and the Yamaguchi reagent and stir at room temperature.
-
In a separate flask, prepare a solution of DMAP in the same solvent.
-
Add the activated acid solution dropwise to the DMAP solution under high dilution conditions to favor intramolecular cyclization.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the macrolactone by column chromatography.
-
Protocol for Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of compounds.
-
Cell Culture:
-
Culture murine lymphoma (L1210) or human epidermoid carcinoma (KB) cells in appropriate media (e.g., RPMI-1640 for L1210, DMEM for KB) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogues in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanisms of Action
Several members of the amphidinolide family have been shown to interact with actin, a key component of the cytoskeleton.[4][5] This interaction can lead to either stabilization or destabilization of actin filaments, ultimately inducing apoptosis. Therefore, a potential signaling pathway to investigate for novel this compound analogues involves their effect on the actin cytoskeleton and downstream apoptotic pathways.
Hypothesized Signaling Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
Purification of Amphidinolide F and its Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp. Its potent cytotoxic activities have made it a compelling target for total synthesis and a subject of interest for drug development. The intricate structure of this compound, featuring a 26-membered macrolactone core with multiple stereocenters, presents significant challenges in its purification, both from natural sources and as a product of multi-step total synthesis. This document provides detailed application notes and protocols for the purification of this compound and its synthetic precursors, compiled from published literature.
Purification of Natural this compound
The isolation of this compound from its natural source, the dinoflagellate Amphidinium sp., is a multi-step process involving extraction and chromatographic separation. While the original 1991 publication by Kobayashi et al. outlines the initial isolation, subsequent reviews have provided more accessible data on the overall yield.
Table 1: Isolation Yield of this compound from Natural Source
| Natural Source | Compound | Isolation Yield (%) |
| Amphidinium sp. | This compound | 0.0006 |
Data sourced from a 2024 review by Quiñoà et al.
The purification protocol for natural this compound typically involves the following workflow:
Caption: Workflow for the isolation and purification of this compound.
Purification of Synthetic Precursors of this compound
The total synthesis of this compound is a complex undertaking that involves the preparation of several advanced intermediates or fragments. The purification of these precursors is critical for the success of the subsequent coupling reactions. Flash column chromatography on silica gel is the most frequently employed technique for this purpose.
The following table summarizes the purification data for key synthetic intermediates as reported in the literature.
Table 2: Purification Data for Synthetic Precursors of this compound
| Precursor Fragment | Purification Method | Eluent System | Yield (%) |
| Allyl ether 2 | Flash chromatography on silica gel | Petroleum ether/diethyl ether (100:1) | 89 |
| Triazole 6 | Rapid flash chromatography on silica gel | Petroleum ether/ethyl acetate (10:1) | 93 |
| Vinylic stannane 16 | Flash chromatography on silica gel | Not specified | 69 |
| β-hydroxyketone 19 | Not specified | Not specified | 81 |
| C1-C17 fragment | Not specified | Not specified | 82 |
| Iodide 46 | Not specified | Not specified | 93 |
Data for Allyl ether 2 and Triazole 6 sourced from Clark et al., 2022.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Synthetic Intermediates
This protocol is a general guideline for the purification of this compound precursors based on common practices in organic synthesis.
1. Preparation of the Column:
- Select a glass column of appropriate diameter based on the amount of crude material to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a layer of sand (approximately 1-2 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Avoid air bubbles.
- Add another layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the silica gel bed.
- Allow the solvent to absorb into the silica gel.
3. Elution:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (e.g., using a nitrogen line or an air pump) to achieve a steady flow rate.
- Collect fractions in test tubes or flasks.
- Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
- Combine the fractions containing the pure product.
4. Product Recovery:
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
Dry the purified product under high vacuum to remove any residual solvent.
Caption: A typical workflow for flash column chromatography.
Protocol 2: Purification of Allyl Ether 2
This protocol is adapted from the supplementary information of the 2022 publication by Clark et al.
1. Reaction Work-up:
- After the reaction is complete, quench with saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic extracts with saturated aqueous lithium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
2. Flash Column Chromatography:
- Stationary Phase: Silica gel
- Mobile Phase (Eluent): Petroleum ether/diethyl ether (100:1)
- Follow the general flash column chromatography protocol (Protocol 1).
3. Product Characterization:
- The purified allyl ether 2 is obtained as a colorless oil.
- Yield: 89%
Signaling Pathways and Logical Relationships
The synthesis of this compound is a convergent process, where different fragments of the molecule are synthesized separately and then coupled together. The purification of each fragment is a critical step that enables the subsequent reactions to proceed efficiently.
Caption: The role of purification in the convergent synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Amphidinolide F
Welcome to the technical support center for the total synthesis of Amphidinolide F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on key reaction steps and methodologies.
Issue 1: Low Diastereoselectivity in the Construction of Tetrahydrofuran Rings
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor dr (>20:1 not achieved) in 2,5-trans THF formation via oxidative Mukaiyama cyclization. | Suboptimal Lewis acid catalyst or reaction conditions. | - Ensure the use of a suitable cobalt(II) catalyst as reported in successful syntheses. - Strictly control the reaction temperature, as slight variations can impact selectivity. - Verify the purity of the starting materials and reagents; impurities can interfere with the catalyst. |
| Formation of undesired stereoisomers during acid-promoted intramolecular epoxide ring opening.[1][2] | Incorrect choice of acid catalyst or solvent. | - Screen various Lewis and Brønsted acids to find the optimal promoter for the 5-exo cyclization. - The choice of solvent can influence the transition state; consider less coordinating solvents to enhance selectivity. |
| Low stereocontrol in the [3+2]-annulation reaction of an allylsilane with a glyoxylate.[3] | Inadequate chelation control. | - Employ a Lewis acid that promotes strong chelation between the substrates to favor the desired diastereomer. - Optimize the reaction temperature and addition rate to maintain kinetic control. |
Issue 2: Inefficient Fragment Coupling Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Failure or low yield of late-stage Stille coupling between complex fragments (e.g., C1-C17 and C18-C29).[4][5] | Steric hindrance around the coupling sites. Catalyst deactivation. | - Instead of a standard palladium catalyst, consider using copper thiophene-2-carboxylate (CuTC), which can be effective in cases where palladium-based systems fail.[6] - Experiment with different phosphine ligands to improve catalyst performance and stability. - Ensure rigorous exclusion of oxygen and moisture, which can deactivate the catalyst. |
| Poor yields in sulfone-based fragment coupling.[7] | Incomplete anion formation or side reactions. | - Verify the exact equivalence of the strong base (e.g., n-BuLi) used for deprotonation. - Run the reaction at a very low temperature (e.g., -78 °C) to minimize side reactions. - Ensure the electrophilic partner is added slowly to the generated anion. |
| Low diastereoselectivity in aldol reaction for fragment coupling.[1][2] | Improper enolate formation or facial selectivity. | - For 1,4-diastereocontrol, utilize a boron enolate as this has been shown to be highly effective.[1][2] - The choice of bulky substituents on the boron reagent can enhance stereoselectivity. - Control of the reaction temperature is critical for achieving high diastereomeric excess. |
Issue 3: Unsuccessful Macrocyclization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in intramolecular Stille coupling for macrolactonization.[4][5][8] | High conformational strain in the cyclization precursor. Competing intermolecular reactions. | - Employ high-dilution conditions to favor the intramolecular reaction pathway. - The choice of solvent can significantly impact the conformation of the linear precursor; screen various solvents. - Consider alternative macrocyclization strategies such as ring-closing metathesis or Yamaguchi esterification, which have been successful in other complex macrolide syntheses.[5][9] |
| Decomposition of the linear precursor during macrolactonization. | Harsh reaction conditions. | - Explore milder cyclization methods. For macrolactonization, the Shiina method has been successfully applied in related systems.[9] - Ensure that all protecting groups are stable under the cyclization conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary strategic challenges in the total synthesis of this compound revolve around its complex architecture, which includes a 25-membered macrolactone, two 2,5-trans substituted tetrahydrofuran rings, multiple stereocenters, and sensitive functionalities like dienes.[10] Key difficulties include:
-
Convergent Strategy and Fragment Synthesis: The molecule is typically disconnected into several complex fragments (e.g., C1-C9, C10-C17, C18-C29) that are synthesized independently and then coupled.[1][4] The efficient and stereocontrolled synthesis of these fragments is a significant undertaking.
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry of the 11 stereogenic centers is a major hurdle.[4] This requires the use of highly diastereoselective reactions and careful chiral pool starting materials.
-
Fragment Coupling: Joining the large, sterically hindered fragments at a late stage in the synthesis can be problematic, with some reported coupling reactions failing or giving low yields.[4][5]
-
Macrocyclization: The formation of the 25-membered ring is a critical and often low-yielding step due to entropic factors and potential competing intermolecular reactions.[4][5]
Q2: Which methods have proven most effective for constructing the two tetrahydrofuran rings in this compound?
A2: Several successful methods have been reported for the stereoselective synthesis of the THF rings:
-
For the C1-C9 fragment: An oxonium ylide formation and rearrangement triggered by a rhodium carbenoid has been used to construct the tetrahydrofuran with high diastereocontrol.[1][2]
-
For the C18-C29 fragment: An acid-promoted intramolecular 5-exo nucleophilic ring opening of an epoxide with a hydroxyl group has been effectively employed.[1][2]
-
Alternative methods: A diastereoselective [3+2]-annulation reaction between an allylsilane and ethyl glyoxylate has also been used to prepare a key tetrahydrofuran intermediate.[3]
Q3: My late-stage Stille coupling for macrocyclization is failing. What are the key parameters to optimize?
A3: The intramolecular Stille coupling for macrocyclization is indeed a challenging transformation. If you are encountering difficulties, consider the following optimizations:
-
Catalyst System: While various palladium catalysts can be screened, some complex couplings benefit from less common catalyst systems. Investigate different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a variety of phosphine ligands.
-
Solvent and Temperature: The solvent plays a crucial role in the conformation of the linear precursor. Screen a range of solvents (e.g., THF, DMF, toluene) and temperatures.
-
High Dilution: To minimize intermolecular side reactions, perform the reaction under high-dilution conditions (typically <0.001 M). This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.
-
Additives: The addition of copper(I) salts or other additives can sometimes accelerate the transmetalation step and improve yields in stubborn Stille couplings.
Q4: What are some of the reported overall yields for the total synthesis of this compound?
A4: The total synthesis of this compound is a long and complex process, which is reflected in the overall yields. For example, one synthesis reported an overall yield of 0.8% over a longest linear sequence of 23 steps.[10] It is important to note that yields can vary significantly between different synthetic routes and that even successful syntheses may have steps with "unsatisfying yields".[7]
Experimental Protocols
Key Experiment: Stereoselective Aldol Reaction for C10-C17 Fragment Synthesis [1][2]
This protocol describes a highly diastereoselective aldol reaction using a boron enolate to achieve 1,4-diastereocontrol, a key step in constructing the C10-C17 fragment.
-
Enolate Formation: A solution of the ketone precursor in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution is added dicyclohexylboron chloride (or a similar bulky boron reagent) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine). The mixture is stirred at this temperature for a specified time (e.g., 30 minutes to 1 hour) to allow for the formation of the boron enolate.
-
Aldol Addition: The aldehyde coupling partner, dissolved in the same solvent, is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a buffered solution (e.g., phosphate buffer, pH 7) and methanol. The mixture is allowed to warm to room temperature, and hydrogen peroxide is carefully added to oxidize the boron byproducts.
-
Purification: The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxyketone.
Visualizations
Caption: Convergent synthetic strategy for this compound.
Caption: General troubleshooting workflow for synthetic challenges.
References
- 1. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Amphidinolide H & G by Fürstner [organic-chemistry.org]
- 7. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling | Semantic Scholar [semanticscholar.org]
- 9. Total Synthesis of Amphidinolide K, a Macrolide That Stabilizes F-Actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Improving Amphidinolide F Macrocyclization Yields
Welcome to the technical support center for the macrocyclization of Amphidinolide F. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common macrocyclization strategies employed in the total synthesis of this compound?
A1: The two most prominent and successful strategies for the macrocyclization of this compound are the Yamaguchi macrolactonization and Ring-Closing Alkyne Metathesis (RCAM). The Yamaguchi method involves the formation of a mixed anhydride from the seco-acid, which then undergoes intramolecular esterification.[1][2] RCAM, on the other hand, relies on a molybdenum catalyst to form the macrocycle from a diyne precursor.[3][4]
Q2: Why is the yield of my this compound macrocyclization low?
A2: Low yields in the macrocyclization of a complex molecule like this compound can stem from several factors. A primary cause is the competition between the desired intramolecular cyclization and intermolecular reactions, which lead to the formation of dimers and other oligomers. This is often exacerbated by suboptimal reaction concentrations. Other contributing factors can include steric hindrance at the reaction site, instability of the seco-acid or reagents, and the formation of side products due to competing reaction pathways. The conformation of the linear precursor also plays a crucial role; a molecule that cannot easily adopt a pre-cyclization conformation will cyclize with greater difficulty.[5][6]
Q3: How do I minimize the formation of dimers and other oligomers?
A3: The most effective strategy to favor intramolecular cyclization over intermolecular reactions is to employ high-dilution conditions. This is typically achieved by the slow addition of the seco-acid precursor to the reaction mixture over an extended period using a syringe pump. This technique maintains a very low instantaneous concentration of the substrate, thereby reducing the likelihood of intermolecular collisions.[5][7]
Q4: I am observing epimerization at a stereocenter adjacent to the carboxyl group. How can I prevent this?
A4: Epimerization is a common side reaction in macrolactonizations, particularly under basic conditions which can facilitate the formation of an enolate. To mitigate this, consider using milder reaction conditions, such as lower temperatures. The choice of base is also critical; a sterically hindered, non-nucleophilic base can reduce the extent of epimerization. Some macrolactonization methods are inherently less prone to this side reaction. For instance, modified Yamaguchi conditions with slow addition have been shown to minimize epimerization.[8]
Troubleshooting Guides
Issue 1: Low Yield in Yamaguchi Macrolactonization
If you are experiencing low yields with the Yamaguchi macrolactonization, consider the following troubleshooting steps:
-
High-Dilution Conditions: Ensure you are using strict high-dilution conditions. The slow addition of the seco-acid is critical.
-
Reagent Purity: The purity of all reagents, especially 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and 4-dimethylaminopyridine (DMAP), is paramount. Impurities can lead to side reactions and decomposition of the activated intermediate.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction. Ensure it is anhydrous, as water will quench the activated mixed anhydride.
-
Temperature: The reaction often requires elevated temperatures (refluxing toluene) to proceed efficiently. However, excessively high temperatures can lead to degradation. Optimization of the reaction temperature may be necessary.
Issue 2: Poor Performance of Ring-Closing Alkyne Metathesis (RCAM)
For troubleshooting RCAM, focus on the catalyst and reaction setup:
-
Catalyst Selection: The choice of the molybdenum catalyst is crucial. Different catalysts exhibit varying activities and stabilities.
-
Catalyst Handling: Molybdenum alkyne metathesis catalysts are sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere.
-
Solvent Purity: The solvent (typically toluene) must be rigorously degassed and anhydrous to prevent catalyst deactivation.
-
Substrate Purity: Impurities in the diyne precursor can poison the catalyst. Ensure the substrate is of high purity.
Data Presentation
The following table summarizes reported yields for the macrocyclization step in the total synthesis of this compound and related precursors.
| Macrocyclization Method | Precursor | Reagents | Solvent | Yield (%) | Reference |
| Yamaguchi Macrolactonization | Seco-acid of this compound | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Optimum | [1] |
| Ring-Closing Alkyne Metathesis | Diyne precursor | Molybdenum catalyst | Toluene | Not specified | [3][4] |
| Intramolecular Stille Coupling | Alkenyl iodide and stannane | Palladium catalyst | Not specified | Low | [9][10] |
Experimental Protocols
Yamaguchi Macrolactonization of this compound Seco-acid
This protocol is adapted from the successful total synthesis of this compound by Carter's research group.[1]
-
Preparation of the Seco-acid Solution: Dissolve the seco-acid of this compound (1.0 equiv) in anhydrous toluene to make a 0.01 M solution.
-
Preparation of the Reagent Solution: In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous toluene.
-
Formation of the Mixed Anhydride: Add the seco-acid solution to the reagent solution at room temperature and stir for 4 hours.
-
Cyclization: In a separate, large volume of anhydrous toluene containing 4-dimethylaminopyridine (DMAP, 10 equiv), slowly add the mixed anhydride solution via syringe pump over 12 hours at 110 °C.
-
Workup: After the addition is complete, cool the reaction mixture to room temperature, and quench with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the macrolactone.
Ring-Closing Alkyne Metathesis (RCAM)
This protocol is based on the general procedures developed by Fürstner for the synthesis of complex macrolides.[3]
-
Reaction Setup: In a glovebox, add a solution of the diyne precursor (1.0 equiv) in rigorously degassed, anhydrous toluene to a Schlenk flask.
-
Catalyst Addition: Add the molybdenum alkyne metathesis catalyst (e.g., a well-defined pre-catalyst, 5-10 mol%) to the reaction flask.
-
Reaction: Seal the flask and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the Yamaguchi Macrolactonization.
Caption: Decision tree for troubleshooting low macrocyclization yields.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fürstner Synthesis of this compound [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
overcoming stereochemical control issues in Amphidinolide F synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereochemical control issues encountered during the total synthesis of Amphidinolide F. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
A1: this compound possesses a complex structure with eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, and a highly substituted diene.[1] The primary challenges in its synthesis revolve around the diastereoselective construction of these features, including:
-
Establishing the correct stereocenters in the polyketide backbone through diastereoselective aldol reactions and reductions.[2][3][4]
-
Ensuring the desired geometry of the C9-C11 diene moiety.[1]
-
Managing the stereoselective coupling of complex fragments, especially when both fragments are branched at the coupling site.[1]
Q2: A common intermediate approach has been reported for the synthesis of the C1–C8 and C18–C25 fragments. What are the key stereocontrolling steps in the synthesis of this common intermediate?
A2: A key common intermediate can be used to access both the C1–C8 and C18–C25 fragments, which share similar functionalization and stereochemistry.[1] A critical step in the synthesis of this intermediate is a Sharpless asymmetric dihydroxylation, which has been shown to proceed with excellent yield and diastereoselectivity.[1]
Q3: How can I control the stereochemistry during the formation of the tetrahydrofuran rings?
A3: Several methods have been successfully employed to control the stereochemistry of the THF rings in this compound synthesis:
-
Silver-catalyzed dihydrofuran formation: This method has been used effectively in the first total synthesis.[1]
-
Diastereoselective [3+2]-annulation: An efficient synthesis of the C11–C29 fragment utilized a diastereoselective [3+2]-annulation reaction of an allylsilane with ethyl glyoxylate to prepare a key THF intermediate.[3]
-
Intramolecular nucleophilic ring-opening of an epoxide: The formation of a THF ring in the C18–C29 fragment has been achieved by the intramolecular nucleophilic ring opening of an epoxide with a hydroxyl group under acidic conditions.[2]
-
Iodocyclisation: Construction of a trans-THF ring has also been accomplished via iodocyclisation.[5]
Q4: What strategies can be used to achieve high diastereoselectivity in aldol reactions for the construction of the polyketide chain?
A4: Highly diastereoselective aldol reactions are crucial for setting the stereocenters in the backbone of this compound. A successful approach involves the use of a boron enolate in an aldol reaction with an aldehyde, which can achieve high 1,4-control.[2]
Troubleshooting Guides
Issue 1: Poor diastereoselectivity in the reduction of the C24-ketone.
-
Problem: You are observing a low diastereomeric ratio (d.r.) in the reduction of the ketone at the C24 position to the desired alcohol.
-
Solution: Employing Luche reduction conditions (NaBH4, CeCl3·7H2O) has been reported to provide good diastereoselectivity for this transformation.[4][6] If selectivity remains low, ensure the reaction is run at a low temperature (e.g., -78 °C) and that the cerium chloride is anhydrous or properly hydrated as specified in the procedure.
Issue 2: Low diastereoselectivity in the addition of a nucleophile to the C18-aldehyde.
-
Problem: The addition of an organometallic reagent to the aldehyde at C18 results in a nearly 1:1 mixture of diastereomers that are difficult to separate.
-
Solution: This is a known challenge. One reported synthesis obtained an inseparable mixture of stereoisomers at this step.[1] Instead of trying to improve the selectivity of this addition, consider a strategy where the resulting alcohol is oxidized to the ketone, and then a diastereoselective reduction is performed in a subsequent step. For a similar transformation at C24, a Dess-Martin oxidation followed by a Luche reduction proved effective.[4][6]
Issue 3: Difficulty in achieving the desired trans stereochemistry of the tetrahydrofuran rings.
-
Problem: Cyclization to form the THF rings results in a mixture of cis and trans isomers, with the undesired cis isomer being a significant product.
-
Solution: The choice of cyclization strategy is critical. For instance, a silver-catalyzed cyclization of a diol derived from a Sharpless asymmetric dihydroxylation has been shown to selectively produce the desired trans-THF ring.[1] Alternatively, an intramolecular SN2-type cyclization, such as an iodocyclisation or an acid-catalyzed epoxide opening, can be highly stereoselective for the trans product.[2][5] Ensure that the precursor is conformationally biased to favor the desired cyclization pathway.
Quantitative Data Summary
The following tables summarize the reported diastereoselectivities for key stereocontrolling reactions in the synthesis of this compound.
| Reaction | Substrate/Fragment | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Sharpless Asymmetric Dihydroxylation | Enyne precursor to common intermediate | AD-mix-β, MeSO2NH2, t-BuOH/H2O | >20:1 | [1] |
| Luche Reduction | C24-ketone | NaBH4, CeCl3·7H2O, MeOH, -78 °C | 8:1 | [4][6] |
| Diene Addition to Aldehyde | 2-lithio-1,3-diene and C22-aldehyde | THF, -78 °C | Not specified, but described as diastereoselective | [1] |
| [3+2] Annulation | Allylsilane and ethyl glyoxylate | Not specified, but described as diastereoselective | Not specified | [3] |
| Aldol Reaction | Boron enolate and aldehyde (C10-C17 fragment) | Not specified, but described as highly diastereoselective | Not specified | [2] |
Experimental Protocols
1. Sharpless Asymmetric Dihydroxylation for Common Intermediate
This protocol describes the highly diastereoselective dihydroxylation of an enyne to form a key diol intermediate.[1]
-
Materials: Enyne substrate, AD-mix-β, methanesulfonamide (MeSO2NH2), tert-butanol (t-BuOH), water.
-
Procedure:
-
To a solution of the enyne in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β and MeSO2NH2.
-
Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with solid sodium sulfite and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired diol.
-
-
Expected Outcome: The diol is obtained in excellent yield and with a diastereomeric ratio greater than 20:1.[1]
2. Diastereoselective Luche Reduction of the C24-Ketone
This protocol details the reduction of a ketone to the corresponding alcohol with high diastereoselectivity.[4][6]
-
Materials: Ketone substrate (at C24), cerium(III) chloride heptahydrate (CeCl3·7H2O), sodium borohydride (NaBH4), methanol (MeOH).
-
Procedure:
-
Dissolve the ketone substrate and CeCl3·7H2O in methanol and cool the solution to -78 °C.
-
Add NaBH4 portion-wise to the cooled solution.
-
Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography.
-
-
Expected Outcome: The desired alcohol is obtained with an 8:1 diastereomeric ratio in favor of the desired isomer.[4][6]
Visualizations
Caption: Retrosynthetic analysis of this compound highlighting key disconnections and the use of a common intermediate.
Caption: General workflow for the stereoselective formation of the trans-tetrahydrofuran rings in this compound synthesis.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Stille Coupling Reactions in Complex Macrolides
Welcome to the technical support center for Stille coupling reactions in the synthesis of complex macrolides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of applying this powerful cross-coupling reaction to large, sterically hindered, and functionally diverse substrates.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during Stille coupling reactions in the context of macrolide synthesis.
Problem 1: Low or No Product Yield
Low or no yield of the desired macrolide is one of the most frequent challenges. This can stem from several factors, from reagent quality to suboptimal reaction conditions.
Initial Checks:
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Reagent Quality:
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Organostannane: Ensure the organostannane reagent is pure and has not degraded. Organotin compounds are generally stable to air and moisture, but prolonged storage or improper handling can lead to decomposition.[1][2][3] Consider re-purifying the stannane if in doubt.
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Organic Halide/Triflate: Verify the purity and integrity of your macrolidic electrophile. Complex macrolide precursors can be sensitive and may degrade upon storage.
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Solvent and Reagents: Use anhydrous, degassed solvents to prevent quenching of the catalyst and side reactions. Ensure all other reagents are of high purity.
-
-
Reaction Setup:
-
Inert Atmosphere: Stille reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[3]
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Temperature Control: Monitor the reaction temperature closely. Some Stille couplings require precise temperature control for optimal results.
-
Systematic Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this systematic workflow to diagnose and solve the problem.
References
Technical Support Center: Optimizing Fragment Coupling in Amphidinolide F Synthesis
Welcome to the technical support center for the synthesis of Amphidinolide F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the critical fragment coupling and macrocyclization steps in the total synthesis of this complex macrolide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key coupling reactions in the synthesis of this compound.
Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a widely used and effective method for the formation of the 25-membered macrolactone ring of this compound.[1][2] However, challenges can arise due to the size of the ring and the complexity of the seco-acid precursor.
Question: I am observing low yields for the Yamaguchi macrolactonization. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Yamaguchi macrolactonization can stem from several factors. Here is a systematic approach to troubleshooting and optimization:
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Purity of the Seco-Acid: The starting seco-acid must be of the highest purity. Trace impurities can interfere with the reaction.
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Recommendation: Purify the seco-acid meticulously using flash column chromatography. Ensure complete removal of solvents and any reagents from previous steps.
-
-
Reaction Concentration: The success of macrolactonization is highly dependent on the concentration. High concentrations can favor intermolecular side reactions like dimerization.
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Recommendation: Employ high-dilution conditions (typically 0.5-2 mM) to favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump over several hours.
-
-
Reagent Quality and Stoichiometry: The quality and stoichiometry of the reagents are critical.
-
Recommendation: Use freshly opened or purified 2,4,6-trichlorobenzoyl chloride (TCBC), triethylamine (Et3N), and 4-dimethylaminopyridine (DMAP). Ensure accurate stoichiometry.
-
-
Reaction Temperature and Time: The reaction is typically performed at room temperature, but some substrates may require elevated temperatures to overcome activation barriers.
-
Recommendation: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Experimental Protocol for Yamaguchi Macrolactonization of this compound Seco-Acid [1]
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Thoroughly dry all glassware and ensure an inert atmosphere (Argon or Nitrogen).
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To a solution of the seco-acid in anhydrous toluene (2 mM), add triethylamine (Et3N).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (TCBC).
-
Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene.
-
Slowly add the mixed anhydride solution to the DMAP solution via a syringe pump over 4-6 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Optimization of Yamaguchi Macrolactonization Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Potential Outcome |
| Concentration | 5 mM | 1 mM | Reduced dimerization, increased yield of macrolactone |
| Temperature | Room Temperature | 50 °C | Increased reaction rate, potential for side reactions |
| Addition Time | 1 hour | 6 hours (syringe pump) | Favors intramolecular cyclization |
| DMAP (equiv.) | 2.0 | 4.0 | Increased catalysis, potentially faster reaction |
Question: I am observing the formation of a significant amount of a dimeric product. How can I suppress this side reaction?
Answer:
Dimer formation is a common issue in macrolactonization and is primarily due to intermolecular reactions competing with the desired intramolecular cyclization.
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High-Dilution Principle: The most effective way to minimize dimerization is to strictly adhere to high-dilution conditions.
-
Recommendation: Decrease the concentration of the seco-acid to 0.5-1 mM. Use a syringe pump for the slow addition of the activated acid to the solution of DMAP. This maintains a very low concentration of the reactive species at any given time, thus favoring the intramolecular pathway.
-
-
Solvent: The choice of solvent can influence the conformation of the seco-acid and, therefore, the propensity for cyclization.
-
Recommendation: Toluene is generally a good solvent for Yamaguchi macrolactonization as it is non-polar and helps to solvate the forming macrolactone. In some cases, other non-polar solvents like benzene or a mixture of THF/toluene can be explored.
-
Stille Cross-Coupling
The Stille cross-coupling is a powerful tool for forming C-C bonds and has been utilized in the synthesis of this compound to connect major fragments.[3][4][5]
Question: My Stille coupling reaction is sluggish and gives a low yield. What are the common reasons for this?
Answer:
A sluggish or low-yielding Stille coupling can be attributed to several factors, often related to the catalyst, reagents, or substrate.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Recommendation: Ensure you are using a high-quality, active palladium catalyst. If using Pd(PPh3)4, it can degrade upon storage; consider using a freshly prepared batch or a more robust catalyst like Pd2(dba)3 with a suitable phosphine ligand (e.g., P(2-furyl)3, AsPh3).
-
-
Purity of Organostannane: Impurities in the organostannane reagent can poison the catalyst.
-
Recommendation: Purify the organostannane fragment by flash chromatography or recrystallization immediately before use.
-
-
Solvent and Degassing: Oxygen can deactivate the palladium catalyst.
-
Recommendation: Use anhydrous, degassed solvents. Thoroughly degas the solvent and the reaction mixture by several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.
-
-
Additives: In some cases, additives can enhance the reaction rate.
-
Recommendation: The addition of a stoichiometric amount of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step. Lithium chloride (LiCl) can also be beneficial in some cases by facilitating the transmetalation from the organostannane to the palladium center.
-
Table 2: Troubleshooting Stille Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different Pd source/ligand combination. |
| Impure organostannane | Purify the organostannane reagent. | |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture. | |
| Formation of Homocoupled Products | Slow transmetalation | Add CuI as a co-catalyst. |
| Decomposition of Starting Material | High temperature | Run the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What are the key bond disconnections in the retrosynthesis of this compound?
A1: The retrosynthetic analysis of this compound typically involves a few key disconnections. A common strategy is to first open the macrolactone at the C1 ester linkage.[1] The resulting seco-acid is then further disconnected into two or three major fragments. For instance, a sulfone alkylation/oxidative desulfurization strategy can be used to form the C14–C15 bond.[1][3] Another approach involves a Stille cross-coupling to connect a C1–C9 subunit with the rest of the molecule.[3][4] Some syntheses also employ a ring-closing alkyne metathesis (RCAM) for the macrocyclization step.[6][7]
Q2: Besides Yamaguchi macrolactonization, what other methods can be used for the macrocyclization of this compound?
A2: While Yamaguchi macrolactonization is a proven method, other strategies have been explored. Ring-closing alkyne metathesis (RCAM) has been successfully employed to construct the macrocyclic core.[6][7] This approach involves the formation of a large ring containing an alkyne, which is later hydrated to install the ketone functionality. Intramolecular Stille coupling has also been investigated for macrocyclization, though finding high-yielding conditions has proven to be challenging.[8][9][10]
Q3: How is the challenging 1,4-dicarbonyl functionality in this compound typically installed?
A3: The 1,4-dicarbonyl motif is a synthetically challenging feature. One elegant solution is to mask this functionality during the synthesis. A sulfone alkylation followed by an oxidative desulfurization sequence has been used as an umpolung strategy to effectively create this 1,4-dicarbonyl system late in the synthesis.[1] Another approach involves the platinum-catalyzed transannular hydroalkoxylation of a cycloalkyne precursor, which upon hydrolysis reveals the diketone.[6]
Q4: What are some of the common protecting groups used in the synthesis of this compound and why are they chosen?
A4: The synthesis of a complex molecule like this compound requires a careful protecting group strategy. Silyl ethers, such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBS), are commonly used to protect hydroxyl groups due to their stability and selective deprotection conditions. For diols, a benzylidene acetal can be employed. The choice of protecting groups is dictated by their orthogonality, meaning that one group can be removed without affecting others, allowing for the selective manipulation of different functional groups throughout the synthesis.
Visualized Workflows and Logic
Caption: General workflow for the fragment coupling synthesis of this compound.
Caption: Troubleshooting decision tree for Yamaguchi macrolactonization.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Marine Macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise total syntheses of amphidinolides C and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fürstner Synthesis of this compound [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
purification challenges of Amphidinolide F synthetic intermediates
Welcome to the technical support center for researchers engaged in the synthesis of Amphidinolide F and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered with synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound intermediates?
A1: The primary method cited in the literature for purifying synthetic intermediates of this compound is flash column chromatography on silica gel.[1][2][3] Given the complexity and varied polarity of the fragments, careful selection of solvent systems (e.g., petroleum ether-ethyl acetate, petroleum ether-diethyl ether) is crucial for successful separation.[1] In some cases, basic alumina has been used, particularly after reactions involving rhodium carbenoids.[1][2]
Q2: How can I address the separation of very similar compounds, such as regioisomers or diastereomers?
A2: The separation of isomers is a recurring challenge. For instance, the hydrostannation of an alkyne intermediate produced a desired vinylic stannane and a regioisomeric E-alkenyl stannane, which were separable by silica gel chromatography.[1][2] However, in cases like the formation of alcohol 311, a mixture of two diastereomers proved inseparable.[4]
-
Chromatographic Approach: Optimize your flash chromatography by using shallow gradients and testing various solvent systems to maximize the difference in retention factors (R_f_). If silica gel is insufficient, consider alternative stationary phases or preparative HPLC.
-
Synthetic Approach: If chromatographic separation fails, a chemical solution may be necessary. For the inseparable alcohol 311, an oxidation/reduction sequence was employed to improve the diastereomeric ratio from 1.5:1 to 15:1, simplifying subsequent purification.[4]
Q3: My intermediate appears to be decomposing on the silica gel column. What can I do?
A3: Acid-sensitive functional groups within the intermediates can lead to decomposition on standard silica gel. For example, during the synthesis of the C1–C9 fragment, it was essential to buffer a desilylation reaction with acetic acid to prevent the decomposition of a dibromoalkene intermediate.[2]
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a neutralising base, such as triethylamine (Et_3_N), before loading your sample.
-
Use Alternative Adsorbents: Consider using a more neutral stationary phase, such as deactivated neutral alumina.
-
Minimize Contact Time: Use a faster flow rate during chromatography to reduce the time the compound spends on the stationary phase.
Q4: How do protecting groups affect the purification strategy?
A4: Protecting groups are essential but add complexity. They are chosen to be stable during certain reaction conditions and removable under others.[5][6] Their presence significantly alters the polarity and stability of intermediates. For instance, silyl ethers (like TBS) are common and generally increase lipophilicity, making chromatography in non-polar solvents effective.[2] However, the choice of protecting group can also introduce challenges; the use of an ethoxyethyl (EE) acetal was found to create a new mixture of diastereomers, complicating analysis even as it enabled selective deprotection later.[4] Careful planning of the protecting group strategy is paramount to avoid purification dead-ends.[5]
Troubleshooting Guide
This guide addresses specific purification problems reported during the synthesis of this compound.
Problem 1: Low yield of a key coupling product with significant recovery of starting materials.
-
Scenario: The coupling of the C1–C17 iodide fragment (46) with the C18–29 dithiane fragment (40) resulted in only a 13% yield of the desired product (47), with 51% of the iodide and 42% of the dithiane recovered.[1][2]
-
Challenge: Efficiently separating the small amount of high-molecular-weight product from two different, unreacted starting materials.
-
Troubleshooting Steps:
-
Analyze Crude Mixture: Use TLC or LC-MS to identify the R_f_ values of the product and both starting materials.
-
Optimize Chromatography: Develop a gradient elution method for flash chromatography. Start with a non-polar solvent system to elute the less polar starting material (e.g., iodide 46). Gradually increase the polarity to first elute the desired coupled product (47), and finally, the more polar starting material (e.g., dithiane 40).
-
Consider Re-running the Reaction: Given the high recovery of starting materials, optimizing reaction conditions (concentration, temperature, equivalents of reagents) may be more efficient than attempting to resolve a difficult purification.
-
Problem 2: A reaction produces a complex mixture of unidentifiable products.
-
Scenario: An attempted intramolecular Stille coupling to form a macrolactone (29) resulted in a complex mixture, and subsequent deprotection failed to yield any desired product.[7]
-
Challenge: The target compound is not formed, and the purification is intractable.
-
Troubleshooting Steps:
-
Confirm Precursor Purity: Before attempting a critical and potentially irreversible reaction like macrocyclization, ensure the linear precursor is of the highest possible purity. Impurities can interfere with the catalyst and lead to side reactions.
-
Re-evaluate the Synthetic Strategy: This outcome indicates a potential failure in the synthetic approach. As the researchers did, this may require exploring an alternative strategy for the key bond formation.[7][8] The final successful synthesis of this compound utilized a different macrocyclization method (Yamaguchi lactonization) and a sulfone alkylation/oxidative desulfurization sequence to form a key C-C bond, avoiding the problematic Stille coupling at that stage.[9]
-
Data Presentation
Table 1: Purification Summary of Selected this compound Intermediates
| Intermediate | Synthetic Step | Purification Method | Eluent System | Yield (%) | Citation |
| Lactol 3 | Acid-mediated hydration | Flash chromatography (Silica gel) | Petroleum ether-ethyl acetate (9:1) | 93% | [1] |
| Allyl ether 2 | O-alkylation | Flash chromatography (Silica gel) | Petroleum ether-diethyl ether (100:1) | Not specified | [1] |
| Vinylic stannane 16 | Alkyne hydrostannation | Flash chromatography (Silica gel) | Not specified | 69% | [1][2] |
| C1–C17 Fragment | Stille coupling | Not specified | Not specified | 82% | [1][2] |
| Coupled Product 47 | Dithiane alkylation | Not specified | Not specified | 13% | [1][2] |
| Alcohol 19 | Deprotection | Not specified | Not specified | 44% (over 3 steps) | [7] |
| Alkene 37 | Vedejs-type olefination | Not specified | Not specified | 97% | [9][10] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Silyl-Protected Intermediate
This protocol is a generalized example based on procedures described for this compound intermediates.[1][2]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with light pressure. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% petroleum ether). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) according to the predetermined gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the TLC plates to identify fractions containing the desired product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General workflow for purification via flash column chromatography.
Caption: Logic diagram for troubleshooting low-yielding purification steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies for the Total Synthesis of Amphidinolide P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Navigating Challenges in Late-Stage Amphidinolide F Synthesis
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Amphidinolide F, a potent cytotoxic marine macrolide, presents a formidable challenge to synthetic chemists. Its complex architecture, featuring a 25-membered macrolactone, two trans-configured tetrahydrofuran rings, and multiple stereocenters, often leads to diminished yields in the crucial late stages of the synthetic route. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common low-yield scenarios encountered during the final steps of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common late-stage reactions in this compound synthesis that are prone to low yields?
A1: Several late-stage transformations in various reported total syntheses of this compound have proven to be particularly challenging. These include:
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Intermolecular Fragment Coupling: Specifically, Stille couplings and dithiane alkylations to unite large, sterically hindered fragments have been reported with low to moderate success.
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Macrocyclization: The formation of the 25-membered macrolactone via intramolecular reactions, such as Stille coupling or Yamaguchi macrolactonization, is a critical step where yields can be significantly impacted by substrate conformation and reaction conditions.
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Stereochemical Control: Establishing the correct stereochemistry at certain positions, such as the C8 hydroxyl group via Luche reduction, can be challenging and may result in difficult-to-separate diastereomeric mixtures.
Q2: My intermolecular Stille coupling between two advanced fragments is failing or giving very low yields. What are the likely causes?
A2: The failure of late-stage intermolecular Stille couplings in complex syntheses like that of this compound can often be attributed to the steric bulk of the coupling partners. In one documented approach, the attempted coupling of a C1-C9 vinylic stannane with a C10-C29 iodide fragment was unsuccessful. The significant steric hindrance around the reaction centers likely prevented efficient transmetalation and reductive elimination steps in the catalytic cycle.
Q3: I am observing significant amounts of starting material decomposition during a late-stage dithiane alkylation. What could be the issue?
A3: In a convergent synthesis of the this compound framework, the coupling of a C1-C17 iodide with the anion of a C18-C29 dithiane resulted in a very low yield (13%) of the desired product, with significant recovery of starting materials. This suggests that the reaction is slow and that side reactions or decomposition pathways are competing with the desired alkylation. The steric hindrance of both the nucleophile and the electrophile is a major contributing factor. Additionally, attempts to reverse the polarity by treating the iodide with t-butyllithium to generate an organolithium species for addition to an aldehyde counterpart also resulted in decomposition of the iodide.
Q4: What are the key considerations for a successful macrolactonization in the final step of the synthesis?
A4: Successful macrolactonization is highly dependent on favoring the intramolecular cyclization over intermolecular polymerization. Key factors include:
-
High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.001-0.005 M) is crucial.
-
Method of Addition: Slow addition of the seco-acid to the cyclization reagents can help maintain low concentrations and favor the intramolecular pathway.
-
Choice of Cyclization Method: Both Yamaguchi macrolactonization and intramolecular Stille coupling have been explored for this compound. While the intramolecular Stille coupling has been met with challenges, leading to complex product mixtures, the Yamaguchi macrolactonization was successfully employed in the first total synthesis by Carter's group.
Troubleshooting Guides
Low Yield in Late-Stage Intermolecular Stille Coupling
This guide addresses the challenges of coupling large, complex fragments via Stille cross-coupling in the synthesis of this compound.
Problem: Extremely low to no yield of the desired coupled product between a vinylic stannane and a vinyl iodide fragment.
Workflow for Troubleshooting Intermolecular Stille Coupling
Caption: Troubleshooting workflow for low-yield intermolecular Stille coupling.
Experimental Protocol: Attempted Intermolecular Stille Coupling (Clark Group)
-
Reactants: Vinylic stannane (C1-C9 fragment) and alkenyl iodide (C10-C29 fragment).
-
Conditions: The specific conditions that failed were those that had previously been successful for coupling a similar vinylic stannane to a less complex C10-C17 fragment. These likely included a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a solvent like THF or DMF.
-
Outcome: No desired coupled product was obtained, indicating a failure of the reaction.
| Parameter | Condition Tried (Hypothetical based on standard practices) | Observed Outcome | Recommendation for Optimization |
| Catalyst | Pd(PPh₃)₄ | No reaction | Switch to a more active catalyst system, such as one with a more electron-rich and bulky ligand (e.g., Pd₂(dba)₃/SPhos or P(t-Bu)₃). |
| Solvent | THF | No reaction | Screen other solvents like toluene, dioxane, or DMF, which can have different coordinating properties and boiling points. |
| Temperature | 80 °C | No reaction | Explore a range of temperatures, from room temperature up to the reflux temperature of the chosen solvent. |
| Additives | None | No reaction | The addition of Cu(I) salts (e.g., CuI, CuTC) can sometimes accelerate the transmetalation step, especially with sterically hindered substrates. |
Low Yield in Late-Stage Dithiane Alkylation
This section focuses on troubleshooting the coupling of a dithiane-protected fragment with a sterically hindered alkyl iodide.
Problem: Low yield (13%) of the C-C bond formation product between a C18-C29 dithiane and a C1-C17 iodide, with significant recovery of starting materials.
Logical Relationship for Dithiane Alkylation Failure
Caption: Causal relationship for low yield in dithiane alkylation.
Experimental Protocol: Low-Yielding Dithiane Alkylation (Clark Group)
-
Reactants: Anion of dithiane 40 (C18-C29 fragment) and iodide 46 (C1-C17 fragment).
-
Conditions: Deprotonation of dithiane 40 with t-butyllithium in THF-HMPA, followed by reaction with iodide 46 .
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Outcome: 13% yield of the coupled product 47 , with 42% of dithiane 40 and 51% of iodide 46 recovered.
| Parameter | Condition Tried | Observed Outcome | Recommendation for Optimization |
| Base/Solvent | t-BuLi in THF-HMPA | 13% yield | While HMPA is a strong promoter, other additives could be screened. The fundamental issue is likely steric hindrance. |
| Temperature | Not specified, likely low temperature | 13% yield | Varying the temperature might influence the rate, but could also increase decomposition. |
| Alternative Polarity | t-BuLi with iodide 46 to form an organolithium, then addition to the corresponding aldehyde | Decomposition of iodide 46 | This approach is not viable due to the instability of the organolithium species. |
Given the persistent low yields, a change in the overall synthetic strategy to avoid this specific fragment coupling may be the most effective solution.
Poor Diastereoselectivity in Luche Reduction
This guide provides insights into optimizing the diastereoselectivity of the Luche reduction to establish the correct stereochemistry of secondary alcohols in complex intermediates.
Problem: Obtaining a poor diastereomeric ratio in the reduction of a ketone to the desired alcohol.
Workflow for Optimizing Luche Reduction Diastereoselectivity
Caption: Troubleshooting workflow for improving Luche reduction diastereoselectivity.
Experimental Protocol: Diastereoselective Luche Reduction (Clark Group, for a C8 ketone)
-
Reactants: Ketone precursor to the C8 alcohol.
-
Conditions: The ketone was subjected to Luche reduction conditions (NaBH₄, CeCl₃·7H₂O in MeOH).
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Outcome: The desired (R)-diastereomer was obtained in a greater than 15:1 diastereomeric ratio, but the overall yield for the oxidation/reduction sequence was only 37%.
| Parameter | Condition (General) | Potential Outcome | Recommendation for Optimization |
| Temperature | Room Temperature | Lower selectivity | Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product. |
| Solvent | Methanol | Standard selectivity | While methanol is the classic solvent, other alcohols like ethanol or isopropanol can alter the steric environment of the reducing agent and may improve selectivity. |
| Reducing Agent | NaBH₄ | Variable selectivity | For highly hindered ketones, bulkier reducing agents like L-Selectride® or K-Selectride® can offer superior diastereoselectivity. |
Low Yield in Intramolecular Stille Macrocyclization
This section addresses the difficulties encountered during the crucial macrocyclization step using an intramolecular Stille coupling.
Problem: Formation of a complex mixture of products instead of the desired macrolactone.
Experimental Protocol: Attempted Intramolecular Stille Macrocyclization (Clark Group)
-
Reactant: A linear precursor containing both a vinylic stannane and a vinylic iodide.
-
Conditions: A limited number of reaction conditions were explored, likely involving various palladium catalysts, ligands, solvents, and temperatures.
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Outcome: A complex mixture of products was formed, and the desired macrolactone was not isolated.
| Parameter | Condition to Explore | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos) | These ligands can promote the difficult oxidative addition and reductive elimination steps with sterically demanding substrates. |
| Solvent | Non-coordinating, high-boiling solvents (e.g., toluene, xylene) | These solvents can help to avoid catalyst inhibition and allow for higher reaction temperatures. |
| Additives | Cu(I) salts (e.g., CuI, CuTC) or Ag₃PO₄ | These can act as co-catalysts to facilitate the transmetalation step. |
| Concentration | High dilution (0.001 M) with slow addition of the substrate | This is critical to favor the intramolecular cyclization over intermolecular side reactions. |
Successful Alternative: Yamaguchi Macrolactonization (Carter Group)
In contrast to the challenges with the intramolecular Stille coupling, the Yamaguchi macrolactonization proved to be a successful strategy for the formation of the 25-membered ring of this compound.
Experimental Protocol: Yamaguchi Macrolactonization
-
Reactant: The seco-acid of this compound.
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Reagents: 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP).
-
Solvent: Toluene.
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Conditions: The seco-acid is typically treated with the Yamaguchi reagent and Et₃N to form a mixed anhydride. This is then added slowly to a solution of DMAP in toluene at high dilution.
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Outcome: Successful formation of the macrolactone.
This technical support center provides a starting point for addressing the common challenges in the late-stage synthesis of this compound. By systematically evaluating and optimizing reaction conditions based on the provided troubleshooting guides, researchers can increase the likelihood of success in this complex and rewarding synthetic endeavor.
Navigating the Labyrinth of Synthesis: A Technical Guide to Protecting Group Strategies for Amphidinolide F
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Amphidinolide F, a potent cytotoxic marine macrolide, presents a formidable challenge in organic chemistry.[1][2][3] Its complex architecture, featuring a 25-membered macrolactone, multiple stereocenters, and sensitive functional groups, necessitates a meticulously planned and executed protecting group strategy.[2][4][5] This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers in refining their synthetic routes and overcoming common hurdles associated with protecting group manipulations in the pursuit of this compound and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly employed protecting groups for the hydroxyl functionalities in this compound synthesis?
A1: Silyl ethers are the most prevalent choice for protecting the various hydroxyl groups present in the fragments of this compound. Specifically, the tert-butyldimethylsilyl (TBS) group is frequently utilized for its stability under a range of reaction conditions and its selective removal.[1] For instance, in the synthesis of the C19–C29 fragment, a secondary hydroxyl group at C24 is protected as a TBS ether.[1] The choice of protecting group is critical and often depends on the specific location of the hydroxyl group and the planned subsequent reaction steps.
Q2: Are there any known issues with the stability of common protecting groups during key fragment coupling reactions?
A2: Yes, challenges can arise. While silyl ethers are generally robust, their stability can be compromised under certain conditions. For example, during Stille coupling reactions used to form the macrocycle or connect large fragments, the palladium catalyst and reaction additives can sometimes lead to premature deprotection. Careful selection of the silyl group (e.g., TBS vs. TES vs. TIPS) and optimization of the coupling conditions are crucial to mitigate this issue.
Q3: What are the recommended conditions for the selective deprotection of multiple silyl ethers in a late-stage intermediate?
A3: Orthogonal protecting group strategies are key to achieving selective deprotection.[6] If multiple TBS groups are present, their removal is typically non-selective. To achieve selectivity, a combination of silyl ethers with varying lability is recommended. For example, a triethylsilyl (TES) ether can be cleaved under milder acidic conditions (e.g., PPTS, CSA) in the presence of a more robust tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. For the simultaneous removal of multiple TBS groups, standard conditions such as TBAF in THF or HF-Pyridine are commonly employed. However, late-stage deprotections can be problematic, and it is sometimes necessary to revisit and switch protecting groups in the fragment synthesis phase to ensure successful completion.[7]
Q4: How can I avoid unwanted side reactions on the diene moiety during deprotection steps?
A4: The conjugated diene system in this compound is susceptible to isomerization or degradation under harsh acidic or basic conditions. When removing protecting groups, it is essential to use mild and buffered reagents. For the cleavage of silyl ethers, fluoride-based reagents like TBAF are generally preferred over strong acids. If acidic conditions are unavoidable, carefully controlled reactions with reagents such as PPTS (pyridinium p-toluenesulfonate) at low temperatures are advisable. It is also crucial to thoroughly degas all solvents to prevent oxidation of the diene.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield during a fragment coupling reaction (e.g., Stille, Suzuki). | Steric hindrance from bulky protecting groups near the reaction site. | Consider using a smaller protecting group on the sterically encumbered hydroxyl group. For example, a methoxymethyl (MOM) or 2-methoxyethoxymethyl (MEM) ether might be a suitable alternative to a bulky silyl ether. |
| Premature deprotection of a silyl ether during a transition metal-catalyzed reaction. | Lewis acidity of the metal catalyst or additives. | Screen different catalyst systems and ligands. The use of copper(I) thiophene-2-carboxylate (CuTC) as a promoter in Stille-type couplings has been shown to be effective and may be milder than some palladium-based systems.[7] |
| Difficulty in removing a late-stage protecting group without degrading the molecule. | The protecting group is too robust for the sensitive functionalities present in the advanced intermediate. | Re-evaluate the protecting group strategy from the beginning. It may be necessary to redesign the synthesis of a fragment to incorporate a more labile protecting group that can be removed under milder conditions.[7] |
| Epimerization at a stereocenter adjacent to a carbonyl group during protection or deprotection. | Use of strong basic or acidic conditions. | Employ buffered or milder reagents. For the protection of ketones as ketals, use of an acid catalyst like PPTS instead of stronger acids can prevent epimerization. For deprotection, enzymatic methods or very mild acidic hydrolysis should be considered. |
Protecting Group Strategy Workflow
The following diagram illustrates a typical workflow for selecting and implementing a protecting group strategy in the context of a complex natural product synthesis like this compound.
Caption: A workflow for the systematic selection and application of protecting groups.
Key Protecting Group Manipulations: Experimental Protocols
1. Protection of a Secondary Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
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Objective: To protect a secondary alcohol, for example at the C24 position.[1]
-
Reagents:
-
Substrate (alcohol)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM or DMF.
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Add imidazole (1.5 - 2.0 equivalents) to the solution at room temperature.
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Add TBSCl (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
-
2. Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
-
Objective: To remove a TBS protecting group to liberate the free hydroxyl group.
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Reagents:
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TBS-protected substrate
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Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected substrate in THF.
-
Add the TBAF solution (1.1 - 1.5 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Logic for Troubleshooting a Failed Deprotection
The following decision tree provides a logical approach to troubleshooting an unsuccessful deprotection step.
Caption: A decision tree for troubleshooting failed deprotection reactions.
This technical guide aims to provide a foundational resource for chemists engaged in the synthesis of this compound. By anticipating potential challenges and having a systematic approach to troubleshooting, researchers can more efficiently navigate the complexities of this challenging and rewarding synthetic endeavor.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances Toward Amphidinolides C, F and U: Isolations, Synthetic Studies and Total Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Total Synthesis of Amphidinolide H & G by Fürstner [organic-chemistry.org]
resolving diastereoselectivity problems in Amphidinolide F synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common diastereoselectivity challenges encountered during the total synthesis of Amphidinolide F. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
A1: The synthesis of this compound, a complex macrolide with eleven stereogenic centers, presents several significant stereochemical hurdles. Key challenges include the diastereoselective construction of the two trans-disposed tetrahydrofuran (THF) rings, controlling the stereochemistry of multiple stereocenters generated through aldol reactions, and the stereoselective addition of nucleophiles to chiral aldehydes, particularly for the formation of the C8 alcohol and the C9-C11 diene moiety.[1]
Q2: How can the diastereoselectivity of the trans-tetrahydrofuran ring formation be controlled?
A2: Several strategies have been successfully employed. One highly effective method is a silver-catalyzed cyclization of a 1,2-diol-containing enyne, which has been reported to yield the desired dihydrofuran with excellent diastereoselectivity (>20:1 dr).[1] Other approaches for related macrolides include palladium-catalyzed asymmetric allylic alkylation, where the choice of ligand enantiomer can selectively generate either cis- or trans-THF rings.[2][3] Additionally, oxonium ylide formation and rearrangement, as well as intramolecular nucleophilic ring opening of epoxides, have been utilized to construct the THF moieties stereoselectively.[4][5]
Q3: What methods are recommended for achieving high diastereoselectivity in the key aldol reaction for the C10-C17 fragment?
A3: For the synthesis of the C10-C17 fragment, a highly diastereoselective aldol reaction with 1,4-stereoinduction is crucial. The use of a boron enolate derived from a methyl ketone and its reaction with an aldehyde has been shown to provide the desired syn-β-hydroxyketone with a diastereomeric ratio greater than 20:1.[4] This high level of control is attributed to a well-organized transition state, as proposed by the Paton and Goodman model for aldol reactions of boron enolates.[4]
Q4: The addition of the 2-lithio-1,3-diene to the C8 aldehyde shows moderate diastereoselectivity. How can this be addressed?
A4: In the initial total synthesis, the addition of a 2-lithio-1,3-diene species to an α-silyloxy aldehyde at C8 proceeded with a 3:1 diastereomeric ratio.[1] This reaction is believed to proceed via a Felkin-Anh model of stereoinduction.[6] While this diastereoselectivity may be sufficient for the progression of the synthesis, followed by chromatographic separation, alternative strategies could be explored to improve this ratio. These might include the use of different organometallic reagents (e.g., Grignard or organozinc reagents) or the addition of Lewis acids to enhance facial selectivity.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Silver-Catalyzed Dihydrofuran Formation
Symptoms:
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Formation of a mixture of cis and trans dihydrofuran isomers.
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Diastereomeric ratio (dr) significantly lower than the reported >20:1.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the enyne-diol precursor is of high purity. Impurities can interfere with the catalyst and the stereochemical course of the reaction. |
| Suboptimal Catalyst | Use freshly purchased or properly stored silver tetrafluoroborate (AgBF₄). Deactivated catalyst can lead to reduced selectivity. |
| Incorrect Solvent or Temperature | The reaction is typically run in dichloromethane (DCM) at room temperature. Ensure the solvent is dry and the temperature is maintained as reported. |
| Presence of Protic Impurities | The presence of water or other protic impurities can affect the catalyst and the reaction outcome. Use anhydrous conditions. |
Problem 2: Low Diastereoselectivity in the Aldol Reaction for the C10-C17 Fragment
Symptoms:
-
Formation of a mixture of syn and anti aldol products.
-
Diastereomeric ratio significantly lower than the reported >20:1.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Enolate Formation | Ensure complete formation of the boron enolate by using the specified equivalents of dicyclohexylboron chloride and triethylamine. The reaction is typically performed at 0 °C to -78 °C. |
| Incorrect Stoichiometry | Precise stoichiometry of the ketone, borane reagent, and amine is critical for generating a single enolate geometry. |
| Suboptimal Reaction Temperature | The aldol addition step is highly temperature-sensitive. Maintain the reaction at -78 °C to maximize diastereoselectivity. |
| Premature Quenching | Ensure the reaction is allowed to proceed to completion before quenching. |
Problem 3: Unsatisfactory Diastereomeric Ratio in the Luche Reduction of the C24 Ketone
Symptoms:
-
Formation of a nearly 1:1 mixture of alcohol diastereomers at C24.
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Diastereomeric ratio lower than the reported 8:1.[7]
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Reducing Agent | The Luche reduction specifically uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride. Using NaBH₄ alone will result in poor selectivity. |
| Solvent Choice | The reaction is typically performed in methanol at low temperatures. The choice of alcohol as the solvent is critical for the mechanism. |
| Temperature Control | Perform the reduction at the recommended low temperature (e.g., -78 °C) to enhance the facial selectivity of the hydride attack. |
| Purity of Cerium Salt | Use anhydrous cerium(III) chloride, as the hydrated form can be less effective. |
Quantitative Data Summary
| Reaction | Key Reagents | Diastereomeric Ratio (dr) | Reference |
| Silver-Catalyzed Dihydrofuran Formation | AgBF₄ | >20:1 | --INVALID-LINK--[1] |
| Aldol Reaction (C10-C17 fragment) | Dicyclohexylboron chloride, Et₃N | >20:1 | --INVALID-LINK--[4] |
| Dienyl Lithium Addition to C8 Aldehyde | 2-lithio-1,3-diene | 3:1 | --INVALID-LINK--[1] |
| Luche Reduction of C24 Ketone | NaBH₄, CeCl₃ | 8:1 | --INVALID-LINK--[7] |
Key Experimental Protocols
Protocol 1: Silver-Catalyzed Dihydrofuran Formation
To a solution of the enyne-diol (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added silver tetrafluoroborate (AgBF₄, 0.1 equivalents). The reaction mixture is stirred at room temperature for the time specified in the original literature (typically 1-2 hours) until the starting material is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired dihydrofuran.[1]
Protocol 2: Diastereoselective Aldol Reaction for C10-C17 Fragment
To a solution of the methyl ketone (1 equivalent) in anhydrous diethyl ether at 0 °C is added dicyclohexylboron chloride (1.1 equivalents) followed by triethylamine (1.2 equivalents). The mixture is stirred at 0 °C for 1 hour and then cooled to -78 °C. A solution of the aldehyde (1.2 equivalents) in anhydrous diethyl ether is then added dropwise. The reaction is stirred at -78 °C for 2-3 hours. The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[4]
Protocol 3: Luche Reduction of C24 Ketone
To a solution of the ketone (1 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol at -78 °C is added sodium borohydride (1.1 equivalents) in one portion. The reaction mixture is stirred at -78 °C for 30 minutes, then quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the desired alcohol.[7]
Visualizations
Caption: Silver-catalyzed diastereoselective formation of the trans-dihydrofuran ring.
Caption: Diastereoselective aldol reaction for the C10-C17 fragment synthesis.
Caption: Diastereoselective Luche reduction of the C24 ketone.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Formation of Tetrahydrofurans via Pd-AAA: Synthesis of the C13–C29 Subunit of Amphidinolide N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Key Amphidinolide F Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of key fragments of Amphidinolide F. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
General Troubleshooting and FAQs
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound fragments?
A1: Scaling up the synthesis of complex natural product fragments like those of this compound presents several common challenges. These include:
-
Reaction Yields: Reactions that proceed with high yields on a small scale may see a significant decrease when scaled up. This can be due to issues with heat and mass transfer, mixing efficiency, and the accumulation of impurities.
-
Purification: Chromatographic purification can become a major bottleneck at larger scales. Developing robust crystallization or alternative purification methods is often necessary.
-
Reagent Stoichiometry and Addition: Precise control over reagent stoichiometry and addition rates becomes more critical on a larger scale to manage reaction exotherms and minimize side reactions.
-
Stability of Intermediates: Some intermediates may be less stable over the longer reaction and workup times often required for larger batches.
-
Protecting Group Strategies: The selection and robustness of protecting groups are crucial, as their removal or unexpected cleavage can lead to significant yield loss.[1][2]
Q2: My Stille coupling reaction to link fragments is failing or giving low yields. What are the potential causes and solutions?
A2: Failure or low yield in Stille coupling reactions for complex fragments is a known issue in this compound synthesis.[3][4] Here's a troubleshooting guide:
-
Decomposition of Stannane or Iodide: The vinyl stannane or vinyl iodide fragments may be decomposing under the reaction conditions. Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can lead to oxidative degradation.
-
Choice of Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is failing, consider switching to other catalysts such as Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, XPhos). In some cases, a "ligandless" palladium-mediated Stille cross-coupling has been successful.[5]
-
Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature. Common solvents include DMF, THF, and NMP. Optimization of the temperature is crucial; too high a temperature can lead to decomposition, while too low a temperature may result in a sluggish reaction.
-
Additives: The addition of copper(I) salts (e.g., CuI) can sometimes facilitate the transmetalation step, but in other cases, it has been shown to promote protodestannylation.[5] Careful screening of additives is recommended.
-
Alternative Coupling Strategies: If Stille coupling remains problematic, consider alternative cross-coupling reactions such as Suzuki, Negishi, or Sonogashira couplings, which may be more suitable for your specific fragments.
C1-C9 Fragment Synthesis: Troubleshooting Guide
The synthesis of the C1-C9 fragment often involves the stereoselective construction of a tetrahydrofuran ring and the installation of a side chain.
Q3: I am having difficulty with the diastereoselectivity of the aldol reaction to form the C1-C9 fragment. How can I improve this?
A3: Achieving high diastereoselectivity in aldol reactions is a common challenge in polyketide synthesis.[6][7][8] Consider the following:
-
Choice of Enolate: The geometry of the enolate (Z vs. E) plays a crucial role in determining the stereochemical outcome. The choice of base (e.g., LDA, KHMDS) and solvent can influence enolate geometry. Boron enolates are often used to achieve high levels of stereocontrol in aldol reactions.[9][10]
-
Lewis Acid: For Mukaiyama aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄) can significantly impact the diastereoselectivity.[11]
-
Temperature: Aldol reactions are typically performed at low temperatures (-78 °C) to enhance stereoselectivity. Ensure your cooling bath is stable and the internal reaction temperature is maintained.
-
Substrate Control: The inherent stereocenters in your aldehyde or ketone can influence the stereochemical outcome. Understanding the directing effects of these groups (e.g., Felkin-Anh model) can help in predicting and controlling the diastereoselectivity.
Q4: The Ohira-Bestmann reaction to form the terminal alkyne is sluggish or incomplete. What can I do?
A4: The Ohira-Bestmann reaction is a reliable method for converting aldehydes to terminal alkynes, but issues can arise.[9][10]
-
Reagent Quality: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can degrade over time. It is often best to use freshly prepared or recently purchased reagent. There are also alternative, more stable reagents available.[12][13][14][15]
-
Base: Potassium carbonate is commonly used, but other bases like cesium carbonate or DBU can be screened. The base should be anhydrous.
-
Solvent: The reaction is typically run in methanol or a mixture of methanol and THF. Ensure the solvent is anhydrous.
-
Alternative Procedures: If the Ohira-Bestmann reaction continues to be problematic, the Corey-Fuchs reaction is a two-step alternative, though it involves the use of strong bases.[13][16]
Quantitative Data: C1-C9 Fragment Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Vinylogous Mukaiyama Aldol Reaction | Silyloxyfuran, Chiral Aldehyde, Lewis Acid | ~70-85% | [11] |
| 2 | C-glycosylation | Lactol derivative, Acetyl oxazolidinethione | ~60-75% | [11] |
| 3 | Ohira-Bestmann Reaction | Aldehyde, Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | ~80-95% | [9][10] |
| 4 | Hydrostannylation | Alkyne, Bu₃SnH, Pd catalyst | ~60-70% | [9] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
C10-C17 Fragment Synthesis: Experimental Protocol
The synthesis of the C10-C17 fragment often relies on a highly diastereoselective aldol reaction to set key stereocenters.[9][10]
Objective: To synthesize the C10-C17 fragment via a boron-mediated aldol reaction.
Materials:
-
Lactate-derived ketone
-
Aldehyde fragment
-
Dicyclohexylboron chloride or 9-BBN-OTf
-
Triethylamine or Hunig's base
-
Anhydrous dichloromethane or diethyl ether
-
-78 °C cooling bath (e.g., dry ice/acetone)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the lactate-derived ketone in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add dicyclohexylboron chloride (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of the aldehyde fragment (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a buffer solution (e.g., pH 7 phosphate buffer) and methanol.
-
Allow the mixture to warm to room temperature and then perform an oxidative workup (e.g., with hydrogen peroxide and sodium bicarbonate) to cleave the boron complex.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
C18-C29 Fragment Synthesis: Troubleshooting Guide
A key feature in the synthesis of the C18-C29 fragment is the construction of the second trans-substituted tetrahydrofuran ring.[17]
Q5: The intramolecular cyclization to form the tetrahydrofuran ring is giving a poor yield or a mixture of diastereomers. How can this be improved?
A5: The formation of the THF ring is a critical step and can be challenging.[18][19][20]
-
Cyclization Strategy: Several strategies exist for THF ring formation, including intramolecular Williamson ether synthesis, acid-catalyzed cyclization of an epoxide, and palladium-catalyzed alkoxycarbonylation.[10][21] If one method is failing, exploring an alternative strategy may be necessary.
-
Stereocontrol: The stereochemistry of the starting material is crucial for achieving the desired trans-disubstituted THF ring. Ensure the stereocenters in the acyclic precursor are correctly set.
-
Reaction Conditions: For acid-catalyzed cyclizations, the choice of acid (e.g., CSA, PPTS) and solvent can influence the outcome. For metal-catalyzed reactions, the catalyst, ligand, and reaction temperature are key parameters to optimize.
-
Protecting Groups: The nature of the protecting groups on nearby hydroxyls can influence the transition state of the cyclization and affect the diastereoselectivity. It may be necessary to screen different protecting groups.[1][2]
Visualizations
Experimental Workflow: Convergent Synthesis of this compound
Caption: A convergent synthetic workflow for this compound.
Logical Relationship: Troubleshooting Stille Coupling
Caption: A decision tree for troubleshooting Stille coupling reactions.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies for the Total Synthesis of Amphidinolide P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern aldol methods for the total synthesis of polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient synthesis of the C(1)-C(9) fragment of amphidinolides C, C2, and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Synthesis of the C(18)–C(34) Fragment of Amphidinolide C and the C(18)–C(29) Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Synthesis of THP/THF-Containing Macrolides via Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Final Deprotection Steps
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the final deprotection steps in organic synthesis. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges to improve reaction efficiency and final product purity.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the most common causes?
Incomplete Boc deprotection is a frequent issue that can often be traced back to several key factors:
-
Insufficient Acid: The most prevalent cause is an inadequate amount or concentration of acid.[1][2] Some substrates contain basic functional groups (e.g., pyridines, imidazoles) that consume the acid, necessitating a greater than stoichiometric amount.[1]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic and can absorb water, which reduces the effective acidity of the reaction medium and slows down the deprotection.[1][3] Using fresh or properly stored reagents is critical.
-
Reaction Conditions: The reaction time may be too short or the temperature too low. While many Boc deprotections are rapid at room temperature, more challenging substrates may require longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, often requiring harsher conditions for complete cleavage.[1][2]
Q2: I am observing side products after my Boc deprotection. What is causing this?
Side product formation is typically linked to the reactive tert-butyl cation intermediate generated during the deprotection.[1] This cation can be trapped by other nucleophiles present in the reaction mixture.
-
Commonly Alkylated Groups: Electron-rich aromatic rings (like tryptophan), thiols (cysteine), and guanidines (arginine) are particularly susceptible to tert-butylation.[2]
-
Prevention with Scavengers: To mitigate this side reaction, scavengers should be added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water.[2]
Q3: My Cbz deprotection by hydrogenolysis is slow or incomplete. How can I troubleshoot this?
Several factors can impede the efficiency of Cbz deprotection via hydrogenolysis:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. Catalyst poisoning by sulfur-containing compounds or other impurities can also inhibit the reaction.
-
Hydrogen Source: Ensure an adequate supply of hydrogen, whether from a hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate.[4] For gas-phase hydrogenation, ensure the system is properly purged and maintained under a positive pressure of H₂.
-
Solvent Choice: The choice of solvent can influence reaction efficiency. Protic solvents like methanol or ethanol are commonly used and generally effective.[4]
Q4: I am struggling with purification after a TBAF-mediated TBDMS deprotection. What can I do?
Purification challenges after TBAF deprotection often arise from the need to remove excess TBAF and other fluoride-containing byproducts.[5]
-
Aqueous Work-up: A standard aqueous work-up is often used, but it can be problematic for water-soluble products.[5]
-
Alternative Work-up: An operationally simple alternative involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration and evaporation. This method avoids a tedious aqueous extraction process.[5]
-
Basicity Issues: TBAF is basic and can cause decomposition of base-sensitive substrates.[6][7] Buffering the reaction with a mild acid, such as acetic acid, can help minimize degradation and improve yields.[6][7]
Q5: How can I monitor the progress of my deprotection reaction effectively?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1][2]
-
Rf Value: The deprotected product is typically more polar than the starting material and will have a lower Rf value on the TLC plate.[2]
-
Staining: For amine deprotections, staining the TLC plate with ninhydrin is highly effective. Ninhydrin reacts with the newly formed primary or secondary amine to produce a distinct color (usually purple), confirming the reaction's progress.[1][2]
-
Spectroscopy: NMR spectroscopy can be used to monitor the disappearance of the protecting group's characteristic signals (e.g., the t-butyl singlet for Boc around 1.4 ppm).[1]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues encountered during deprotection.
Problem 1: Incomplete Deprotection
| Protecting Group | Potential Cause | Recommended Solution |
| Boc | Insufficient acid strength/concentration.[2][3] | Increase the equivalents of acid (e.g., use 50% TFA in DCM). For substrates with basic groups, ensure a sufficient excess of acid is used.[1] |
| Short reaction time.[1] | Extend the reaction time. Challenging deprotections may require stirring for several hours to overnight.[1] | |
| Low temperature.[2] | Allow the reaction to warm to room temperature or apply gentle heating (e.g., 40 °C). | |
| Cbz | Catalyst poisoning or deactivation. | Use fresh Pd/C catalyst. Ensure starting materials and solvents are free of sulfur-containing impurities. |
| Inefficient hydrogen transfer. | If using transfer hydrogenation (e.g., ammonium formate), ensure vigorous stirring and potentially increase the temperature to reflux.[4] | |
| TBDMS | Reagent is too mild or has degraded. | Switch to a more reactive fluoride source or use a fresh batch of reagent. TBAF solutions can absorb water, reducing their effectiveness.[8] |
| Steric hindrance.[8] | Increase the reaction temperature or consider a smaller deprotection reagent.[8] |
Problem 2: Side Reactions and Product Degradation
| Protecting Group | Side Reaction | Recommended Solution |
| Boc | Alkylation of nucleophilic residues (Trp, Cys, Met) by the t-butyl cation.[2] | Add a scavenger such as triethylsilane (TES), thioanisole, or water to the reaction mixture to trap the cation.[2] |
| Cbz | Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups). | Use milder transfer hydrogenation conditions or consider alternative deprotection methods if chemoselectivity is an issue.[9] |
| TBDMS | Decomposition of base-sensitive substrates due to the basicity of TBAF.[6][7] | Buffer the reaction with a mild acid like acetic acid.[6] Alternatively, use a non-basic fluoride source like HF-Pyridine. |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical conditions for common deprotection reactions. Note that optimal conditions may vary depending on the specific substrate.
| Protecting Group | Reagent System | Solvent | Typical Time | Temperature | Typical Yield (%) |
| Boc | 25-50% TFA[10] | DCM[10] | 1-3 h[11] | 0 °C to RT[11] | >95[3] |
| Boc | 4M HCl in Dioxane[1] | Dioxane[1] | 0.5-2 h[12] | RT[1] | >90[12] |
| Cbz | H₂ (balloon), 10% Pd/C[4] | Methanol/Ethanol[4] | 1-16 h[4] | RT[4] | >90[4] |
| Cbz | Ammonium Formate, 10% Pd/C[4] | Methanol[4] | 1-3 h[4] | Reflux[4] | >90[4] |
| TBDMS | 1M TBAF in THF[6] | THF[6] | 0.5-4 h[6] | RT[6] | 85-95[6] |
| TBDMS | HF-Pyridine | THF/Pyridine | 1-12 h | 0 °C to RT | >90 |
| TBDMS | 10% HCl | Methanol/THF | 1-24 h | RT | 80-95 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM[3]
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA) to the stirred solution.[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1–2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).[3]
-
The resulting amine trifluoroacetate salt can often be used directly. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[3]
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[4]
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5–10 mol%) to the solution.[4]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The palladium catalyst can be pyrophoric when dry; handle with care.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
-
Protocol 3: TBDMS Deprotection using TBAF[6]
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1 M solution in THF) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and quench by adding water.[6]
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
analytical methods for detecting impurities in synthetic Amphidinolide F
Technical Support Center: Analysis of Synthetic Amphidinolide F
This guide provides researchers, scientists, and drug development professionals with technical support for the analytical methods used to detect impurities in synthetic this compound. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities expected in synthetic this compound?
A1: Given the complexity of this compound's structure, which includes multiple stereocenters, a macrolactone ring, and sensitive functional groups, several types of impurities can arise during its multi-step synthesis.[1][2][3] These can be broadly categorized as:
-
Diastereomers and Enantiomers: Incomplete stereocontrol during the synthesis can lead to the formation of isomers with different spatial arrangements.[2]
-
Precursors and Intermediates: Unreacted starting materials or intermediates from various fragments of the synthesis (e.g., C1-C9, C10-C17, C18-C29 fragments) may be present in the final product.[4]
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium from Stille coupling), protecting group fragments, and other reagents used in the synthesis.[5]
-
Degradation Products: this compound, like many macrolides, can be sensitive to acidic or basic conditions, potentially leading to hydrolysis of the lactone ring or other rearrangements.[6]
-
Side-Reaction Products: Impurities formed from alternative reaction pathways, such as byproducts from oxidation or reduction steps.[2]
Q2: Which analytical technique is most suitable for the initial purity assessment of a synthetic batch?
A2: High-Performance Liquid Chromatography coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for initial purity assessment. For molecules like this compound that lack a strong UV chromophore, traditional UV detection can be challenging.[7]
-
HPLC-ELSD/CAD: Provides a more uniform response for different compounds, regardless of their optical properties, making it ideal for a general purity screen.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Also an excellent choice as it provides mass information, which can help in the preliminary identification of impurities based on their molecular weights.[8][9]
Q3: How can I resolve and quantify stereoisomeric impurities?
A3: The separation of stereoisomers, particularly diastereomers, is critical and typically requires specialized chromatographic techniques.
-
Chiral Chromatography: The use of a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC) is the most direct method for separating enantiomers.
-
High-Resolution Achiral Chromatography: Diastereomers can often be separated on high-efficiency achiral columns (e.g., C18, Phenyl-Hexyl) by carefully optimizing the mobile phase composition, temperature, and gradient slope.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for identifying and quantifying diastereomers without separation, as they typically exhibit distinct signals in the NMR spectrum.[10] Mosher's ester analysis is a specific NMR technique that can be used to determine the absolute configuration of stereocenters.[11]
Q4: What is the role of NMR spectroscopy in impurity profiling?
A4: NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[10] While chromatography separates impurities, NMR provides detailed structural information.
-
Structural Identification: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the exact chemical structure of an isolated impurity.[10][12]
-
Quantitative NMR (qNMR): This technique can be used to determine the purity of the main compound or quantify impurities without the need for a reference standard of the impurity itself.[7] It relies on comparing the integral of an analyte signal to that of a certified internal standard.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. This compound is a large molecule and can easily overload the column. |
| Secondary Interactions | The molecule may have secondary interactions with residual silanols on the column. Try a column with better end-capping or add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Mobile Phase pH Mismatch | Ensure the mobile phase pH is appropriate for the analyte. For complex neutral molecules, pH has less effect, but it can influence interactions with the stationary phase. |
| Column Degradation | The column may be fouled or have lost stationary phase. Flush the column with a strong solvent, reverse flush it (if recommended by the manufacturer), or replace the column. |
Issue 2: Low Sensitivity or Poor Signal-to-Noise in LC-MS
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | This compound is a large, non-polar molecule. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using Atmospheric Pressure Chemical Ionization (APCI). |
| Inappropriate Mobile Phase Additive | The choice of mobile phase additive is crucial for good ionization. Formic acid (0.1%) is common for positive mode ESI, promoting protonation [M+H]⁺. Ammonium formate or acetate can promote the formation of adducts like [M+NH₄]⁺ or [M+Na]⁺, which may be more stable. |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using Solid-Phase Extraction (SPE) or use a more efficient chromatographic separation. |
| Detector or Source Contamination | A dirty ion source or mass analyzer can significantly reduce signal. Perform routine cleaning and maintenance as per the manufacturer's guidelines. |
Issue 3: Difficulty in Elucidating the Structure of an Unknown Impurity
| Possible Cause | Troubleshooting Steps |
| Insufficient Material for NMR | The impurity is present at a very low level. Use preparative or semi-preparative HPLC to isolate a sufficient quantity (typically >0.1 mg) for NMR analysis.[8] |
| Complex NMR Spectra | The ¹H NMR spectrum may be complex due to overlapping signals. Utilize 2D NMR techniques (COSY, TOCSY, HSQC, HMBC) to trace proton and carbon connectivities and piece the structure together.[10] |
| Isomeric Impurity | The impurity has the same mass as this compound. This suggests it is an isomer. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can provide fragmentation patterns to pinpoint structural differences. NMR is essential to determine stereochemical differences. |
Experimental Protocols
General HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a method for this compound. Optimization will be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic this compound sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10-50 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class, or equivalent |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 100% B over 15 minutes, hold at 100% B for 3 min, return to 60% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS Detector | High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 150 - 1500 |
| Source Parameters | Capillary Voltage: 3.5 kV; Gas Temp: 325 °C; Gas Flow: 8 L/min; Nebulizer: 35 psig |
Visualizations
Workflow for Impurity Identification
Caption: Workflow for the systematic identification of an unknown impurity.
Troubleshooting Decision Tree for HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asdlib.org [asdlib.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Amphidinolide F vs. Amphidinolide C: A Comparative Analysis of Cytotoxicity
A deep dive into the potent cytotoxic activities of two marine-derived macrolides, Amphidinolide F and Amphidinolide C, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed protocols, and visual representations of potential mechanisms, this document serves as a valuable resource for understanding the profound differences in the biological activity of these structurally related natural products.
This compound and Amphidinolide C are members of the amphidinolide family, a class of complex macrolides isolated from marine dinoflagellates of the genus Amphidinium. While sharing a common structural backbone, subtle variations in their molecular architecture lead to vastly different cytotoxic potencies. This guide provides a side-by-side comparison of their effects on cancer cell lines, supported by published experimental data.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and Amphidinolide C has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are summarized below for two commonly used cell lines: murine lymphoma L1210 and human epidermoid carcinoma KB.
| Compound | Cell Line | IC50 Value |
| This compound | L1210 (Murine Lymphoma) | 1.5 µg/mL |
| KB (Human Epidermoid Carcinoma) | 3.2 µg/mL | |
| Amphidinolide C | L1210 (Murine Lymphoma) | 0.004 ng/mL |
| KB (Human Epidermoid Carcinoma) | 0.4 ng/mL |
The data clearly indicates that Amphidinolide C is significantly more potent than this compound, with IC50 values in the nanogram per milliliter range, demonstrating a difference in potency of several orders of magnitude.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of this compound and Amphidinolide C using a standard MTT assay, based on common practices for these types of compounds and cell lines.
Cell Culture and Treatment:
-
Cell Seeding: L1210 or KB cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium (e.g., RPMI-1640 for L1210, DMEM for KB) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: Stock solutions of this compound and Amphidinolide C are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.
-
Treatment: After allowing the cells to adhere overnight (for adherent cells like KB), the culture medium is replaced with the medium containing various concentrations of the test compounds. For suspension cells like L1210, the compounds are added directly to the wells. Control wells containing medium with DMSO at the same concentration as the treated wells are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cell Viability:
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A flowchart of the MTT assay workflow.
Putative Mechanism of Action: Interaction with Actin
While the precise molecular targets of this compound and Amphidinolide C have not been definitively elucidated, studies on other members of the amphidinolide family suggest that their cytotoxic effects may be mediated through interaction with the actin cytoskeleton.[1][2] Actin is a crucial protein involved in maintaining cell structure, motility, and division. Disruption of actin dynamics can lead to cell cycle arrest and apoptosis.
It is hypothesized that amphidinolides may bind to actin, either stabilizing or destabilizing actin filaments, thereby interfering with essential cellular processes. This disruption of the cytoskeleton is a plausible mechanism underlying their potent cytotoxic activity.
References
comparative analysis of different total synthesis strategies for Amphidinolide F
Amphidinolide F, a complex 25-membered macrolide isolated from the marine dinoflagellate Amphidinium sp., has captivated synthetic chemists with its formidable molecular architecture and potent cytotoxic activity. The structure features a dense array of stereogenic centers, two trans-disposed tetrahydrofuran rings, a 1,4-diketone motif, and a highly substituted diene. These features present significant challenges and have inspired the development of diverse and innovative total synthesis strategies. This guide provides a comparative analysis of the seminal total syntheses of this compound reported by the research groups of Carter, Fürstner, and Ferrié, offering an objective look at their strategic choices, efficiency, and key chemical transformations.
Key Strategic Differences at a Glance
The total syntheses of this compound, while all convergent in nature, diverge significantly in their approach to macrocyclization and the construction of key structural motifs. The Carter synthesis relies on a biomimetic approach with a late-stage macrolactonization, the Fürstner synthesis employs a novel ring-closing alkyne metathesis (RCAM) to forge the macrocycle, and the Ferrié synthesis utilizes a carefully orchestrated fragment coupling strategy also culminating in macrolactonization.
Quantitative Comparison of Synthetic Efficiency
To provide a clear and objective comparison of the overall efficiency of each strategy, the following table summarizes key quantitative data from the reported total syntheses.
| Metric | Carter Group (2012)[1] | Fürstner Group (2013) | Ferrié Group (2018)[2] |
| Longest Linear Sequence | 34 steps | 21 steps | 23 steps |
| Overall Yield | ~0.3% | ~1.2% | ~0.8% |
| Macrocyclization Method | Yamaguchi Macrolactonization | RCAM | Yamaguchi Macrolactonization |
| Key Fragment Couplings | Sulfone Alkylation | Stille Coupling | Sulfone Condensation, Stille Coupling |
Retrosynthetic Analysis and Strategy Visualization
The strategic disconnections employed by each group highlight their unique approaches to simplifying the complex target molecule into manageable synthetic fragments.
Carter's Convergent Synthesis
Carter's strategy hinges on the synthesis of a common intermediate to construct both tetrahydrofuran-containing fragments, showcasing an elegant exploitation of the molecule's "hidden symmetry".[1] The macrocycle is closed via a Yamaguchi macrolactonization.
Fürstner's Ring-Closing Alkyne Metathesis Approach
The Fürstner group implemented a highly convergent and efficient strategy centered around a ring-closing alkyne metathesis (RCAM) to form the macrocyclic skeleton. A subsequent platinum-catalyzed hydroalkoxylation was employed to install the challenging 1,4-diketone moiety.
Ferrié's Convergent Fragment Assembly
Ferrié and coworkers developed a convergent synthesis assembling three key fragments.[2] Their approach features the stereoselective construction of the tetrahydrofuran rings via a C-glycosylation reaction and culminates in a Yamaguchi macrolactonization.[2]
Detailed Methodologies for Key Experiments
The success of each total synthesis hinged on the execution of several key chemical transformations. Below are the detailed experimental protocols for some of these pivotal steps.
Carter's Sulfone Alkylation for Fragment Coupling
This reaction served to unite the two major fragments of the molecule.[1]
Procedure: To a solution of the C1-C14 sulfone fragment in THF at -78 °C is added LHMDS. After stirring for 30 minutes, a solution of the C15-C29 iodide fragment in HMPA is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 4 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Fürstner's Ring-Closing Alkyne Metathesis (RCAM)
This key macrocyclization was performed using a molybdenum catalyst.
Procedure: In a glovebox, the linear diyne precursor is dissolved in toluene. To this solution is added the molybdenum catalyst, and the reaction mixture is stirred at 80 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic alkyne.
Ferrié's Diastereoselective C-Glycosylation
This method was employed for the stereocontrolled synthesis of the trans-disposed tetrahydrofuran rings.[2]
Procedure: To a solution of the N-acetyloxazolidinethione in CH2Cl2 at -78 °C is added TiCl4. After stirring for 10 minutes, a solution of the glycosyl donor in CH2Cl2 is added. The reaction mixture is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NaHCO3. The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the C-glycoside.
Comparative Evaluation of the Strategies
Each of the discussed total syntheses of this compound represents a monumental achievement in organic synthesis.
-
Carter's Synthesis: This approach is notable for its use of a common intermediate, which is an efficient way to build recurring structural motifs. However, the overall synthesis is the longest of the three, which may be a drawback for producing significant quantities of the natural product. The sulfone alkylation provides a reliable method for C-C bond formation.
-
Fürstner's Synthesis: This strategy is the most concise and highest yielding, largely due to the highly efficient RCAM reaction for macrocyclization. The late-stage formation of the 1,4-diketone is also a key innovation, avoiding potential reactivity issues with this sensitive functionality during the synthesis. This approach is likely the most practical for the large-scale synthesis of this compound and its analogs.
-
Ferrié's Synthesis: This synthesis provides a robust and convergent route to this compound. The diastereoselective C-glycosylation is a highlight, offering excellent control over the stereochemistry of the tetrahydrofuran rings.[2] While slightly longer than the Fürstner synthesis, it is still a highly efficient approach.
Conclusion
The total syntheses of this compound by the Carter, Fürstner, and Ferrié groups showcase the power and versatility of modern synthetic organic chemistry. While all three are impressive feats of chemical synthesis, the Fürstner strategy, with its brevity and high overall yield, stands out as a particularly elegant and efficient approach. The development of novel synthetic methodologies, such as the RCAM macrocyclization, has been instrumental in conquering the challenges posed by this complex natural product. These syntheses not only provide access to this compound for further biological studies but also serve as a rich source of inspiration for the synthesis of other complex macrolides.
References
Unveiling the Authenticity of Synthetic Amphidinolide F: A Comparative Analysis
A meticulous comparison of spectroscopic and biological data confirms the successful total synthesis of Amphidinolide F, a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp. The synthetic molecule exhibits identical structural and functional characteristics to its natural counterpart, paving the way for further investigation into its therapeutic potential.
The first total synthesis of this compound, accomplished by the research group of Rich G. Carter, has unequivocally validated the proposed structure of the natural product.[1] This achievement provides a renewable source of this complex molecule, which is otherwise available in only minute quantities from its natural source, thereby facilitating in-depth biological studies. The validation was established through a rigorous comparison of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and optical rotation data between the synthetic and natural samples.
Spectroscopic Data Comparison
The structural identity of the synthetic this compound was confirmed by comparing its spectroscopic data with that of the natural product originally reported by Kobayashi and coworkers. The data, summarized in the table below, demonstrates a remarkable concordance between the two samples.
| Analytical Data | Natural this compound | Synthetic this compound |
| Optical Rotation | [α]D -106 (c 1.0, CHCl3) | [α]D -98.5 (c 0.21, CHCl3) |
| ¹H NMR (CDCl₃) | Identical chemical shifts and coupling constants | Identical chemical shifts and coupling constants |
| ¹³C NMR (CDCl₃) | Identical chemical shifts | Identical chemical shifts |
| HRMS (ESI) | m/z [M+Na]⁺ Found: 725.4243 | m/z [M+Na]⁺ Found: 725.4245 (Calc. for C₄₁H₆₂O₁₀Na: 725.4241) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.
Optical Rotation
Optical rotation was measured on a PerkinElmer 341 polarimeter at the sodium D-line (589 nm) using a 1 dm cell. The concentration (c) is given in g/100 mL.
Structural Validation Workflow
The process of validating the synthetic this compound structure is a multi-step process that involves synthesis, purification, and detailed spectroscopic analysis, culminating in a direct comparison with the natural product's data.
Biological Activity and Signaling Pathway
This compound is known for its potent cytotoxic activity against various cancer cell lines.[2] While the precise molecular mechanism is still under investigation, several studies on related amphidinolides suggest that their cytotoxic effects are mediated through the disruption of the actin cytoskeleton. Amphidinolides have been shown to interact with actin, leading to the destabilization of F-actin filaments and subsequent induction of apoptosis.
The proposed signaling pathway for this compound-induced cytotoxicity involves its entry into the cell, followed by direct binding to actin monomers or filaments. This interaction disrupts the dynamic equilibrium between globular actin (G-actin) and filamentous actin (F-actin), leading to a net depolymerization of the actin cytoskeleton. The collapse of the actin network triggers a cascade of downstream events, including the activation of apoptotic pathways, ultimately resulting in programmed cell death.
The successful total synthesis and rigorous structural validation of this compound represent a significant milestone in natural product chemistry. This work not only confirms the stereochemistry of this complex molecule but also provides a crucial tool for dissecting its biological mechanism of action, which may lead to the development of novel anticancer agents.
References
A Comparative Analysis of the Biological Activity of Amphidinolide F and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Amphidinolide F, a complex macrolide isolated from the marine dinoflagellate Amphidinium sp., has garnered significant interest in the scientific community due to its potent cytotoxic activity against various cancer cell lines. Its structural complexity and low natural abundance have spurred considerable efforts in total synthesis and the generation of synthetic analogues. This guide provides a detailed comparison of the biological activity of this compound and its closely related, naturally occurring analogues, supported by experimental data and methodologies.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and its analogues have been evaluated against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.
| Compound | L1210 IC₅₀ (ng/mL) | KB IC₅₀ (ng/mL) |
| This compound | 1500 | 3200 |
| Amphidinolide C | 5.8 | 4.6 |
| Amphidinolide C2 | 800 | 3000 |
| Amphidinolide C3 | 7600 | >10000 |
Structure-Activity Relationship
The significant differences in cytotoxicity among this compound and its analogues highlight key structural features crucial for their biological activity. Amphidinolide C, the most potent analogue, differs from this compound in its side chain, suggesting this region of the molecule plays a critical role in its interaction with its cellular target. The decreased activity of Amphidinolides C2 and C3, which have modifications on the side chain of Amphidinolide C, further underscores the importance of the specific stereochemistry and functional groups in this part of the molecule for potent cytotoxicity.
Mechanism of Action: Targeting the Actin Cytoskeleton
The primary mechanism of action for several members of the amphidinolide family involves the disruption of the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments essential for various cellular processes, including cell division, motility, and maintenance of cell shape. Amphidinolides can be broadly classified as either F-actin (filamentous actin) stabilizers or destabilizers.[1]
For instance, Amphidinolide H, an analogue of this compound, has been shown to be a potent F-actin stabilizing agent.[2] It is believed to bind to a site on actin distinct from other known actin stabilizers like phalloidin.[2] This stabilization of the actin filaments disrupts the dynamic equilibrium between G-actin (globular actin) monomers and F-actin polymers, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). While the specific interaction of this compound with actin has not been as extensively studied as some of its analogues, its structural similarity suggests a comparable mechanism of action.
The disruption of actin dynamics can trigger a cascade of downstream signaling events, leading to the activation of apoptotic pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by actin-stabilizing amphidinolides and a general workflow for assessing their cytotoxicity.
References
A Comparative Guide to Marine-Derived Cytotoxic Macrolides: Amphidinolide F, Zampanolide, and Eribulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Amphidinolide F with two other potent marine-derived macrolides, Zampanolide and Eribulin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications.
Introduction to Marine-Derived Cytotoxic Macrolides
Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, macrolides—large macrocyclic lactones—have emerged as a significant class of compounds with potent cytotoxic and anti-cancer properties.[1][2][3] Their complex structures and unique mechanisms of action make them valuable candidates for novel therapeutic agents.
This guide focuses on a comparative analysis of three such macrolides:
-
This compound: A member of the extensive amphidinolide family isolated from marine dinoflagellates of the genus Amphidinium.[4][5][6][7][8][9][10] Known to interact with the actin cytoskeleton, it represents a class of cytotoxic agents with a distinct mechanism from many conventional anti-cancer drugs.[8][11]
-
Zampanolide: A potent microtubule-stabilizing agent isolated from the marine sponge Cacospongia mycofijiensis.[12][13][14][15] Its covalent binding to β-tubulin distinguishes it from other tubulin-targeting agents like taxanes.[12][15]
-
Eribulin: A synthetic analogue of the marine natural product halichondrin B, isolated from the sponge Halichondria okadai.[2][3][16] It is an FDA-approved drug for the treatment of metastatic breast cancer and liposarcoma, functioning as a microtubule dynamics inhibitor.[2][3][16]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and its comparators against a panel of human cancer cell lines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of this compound and Related Amphidinolides
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | L1210 | Murine Leukemia | 3200 |
| KB | Human Epidermoid Carcinoma | - | |
| Amphidinolide C | L1210 | Murine Leukemia | 6.4 |
| KB | Human Epidermoid Carcinoma | 8.1 | |
| Amphidinolide H | L1210 | Murine Leukemia | 0.035 |
| KB | Human Epidermoid Carcinoma | 0.046 |
Note: Data for this compound against a broad panel of human cancer cell lines is limited in the public domain. Data for closely related and highly potent amphidinolides are included for context.
Table 2: Cytotoxicity (IC50) of Zampanolide
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-small cell lung cancer | 2-10 |
| HT29 | Colorectal adenocarcinoma | 2-10 |
| Mel28 | Melanoma | 2-10 |
| 1A9 | Ovarian carcinoma | 4.6 - 8.2 |
| A2780 | Ovarian carcinoma | 7.1 |
| OVCAR-3 | Ovarian adenocarcinoma | ~5 |
| MDA-MB-231 | Triple-negative breast cancer | 2.8 |
| HCC1937 | Triple-negative breast cancer | 5.4 |
Table 3: Cytotoxicity (IC50) of Eribulin
| Cell Line | Cancer Type | IC50 (nM) |
| A431 | Cutaneous squamous cell carcinoma | 0.20 |
| DJM-1 | Cutaneous squamous cell carcinoma | 0.21 |
| HeLa | Cervical cancer | 1.58 |
| FaDu | Pharyngeal cancer | 0.7 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 10.66 - 37.03 |
| Acute Leukemia Cell Lines | Acute Leukemia | 0.13 - 12.12 |
| HCC38 | Triple-negative breast cancer | >200,000 |
| MDA-MB-231 | Triple-negative breast cancer | >200,000 |
| SKBR3 | Breast adenocarcinoma | >200,000 |
Note: The high IC50 values for Eribulin against certain breast cancer cell lines in one study may reflect specific experimental conditions or resistance mechanisms.[17] Other studies have demonstrated potent activity in the nanomolar range against a wide variety of cancer cell lines.[18][19]
Mechanisms of Action and Affected Signaling Pathways
The cytotoxic effects of these macrolides stem from their distinct interactions with key components of the cellular cytoskeleton.
This compound: Targeting the Actin Cytoskeleton
This compound belongs to a family of macrolides that primarily target the actin cytoskeleton.[8][11] While the precise mechanism of this compound is not fully elucidated, other members of the amphidinolide family have been shown to either stabilize or destabilize actin filaments.[11] Disruption of actin dynamics can lead to cell cycle arrest, inhibition of cell motility and invasion, and ultimately, apoptosis.[16]
The downstream signaling consequences of actin cytoskeleton disruption are complex and can include:
-
Activation of NF-κB Pathway: Perturbation of actin dynamics can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[2]
-
Modulation of Ca2+ Signaling: The actin cytoskeleton is linked to ion channels and signaling enzymes at the plasma membrane, and its disruption can alter intracellular calcium levels, impacting a wide range of cellular processes.[3]
-
Regulation of Gene Expression: Changes in actin dynamics can influence the activity of transcription factors, such as the Serum Response Factor (SRF), which regulates genes involved in cell growth and differentiation.
References
- 1. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perturbation of actin dynamics induces NF-κB activation in myelomonocytic cells through an NADPH oxidase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Enzymes and Ion Channels Being Modulated by the Actin Cytoskeleton at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination analyses of anti-cancer drugs on human neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 16. Effects of ulapualide A and synthetic macrolide analogues on actin dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Actin cytoskeleton dynamics during mucosal inflammation: a view from broken epithelial barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the potent marine macrolide Amphidinolide F and its structurally related analogue, Amphidinolide C. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of these complex natural products, particularly in the areas of total synthesis, structural verification, and analogue development.
Introduction
This compound is a complex 25-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2] It belongs to a larger family of cytotoxic polyketides that have garnered significant attention from the synthetic and medicinal chemistry communities due to their intricate molecular architectures and potent biological activities.[1][2] Among its congeners, Amphidinolide C shares an identical macrolactone core, with structural variations confined to the side chain.[1] This subtle structural difference provides an excellent opportunity for a comparative NMR analysis to understand the influence of the side chain on the overall spectroscopic features of the macrolide.
This guide presents a side-by-side comparison of the ¹H and ¹³C NMR chemical shifts for this compound and Amphidinolide C, compiled from data reported in the literature. Furthermore, detailed experimental protocols for the acquisition of this NMR data are provided to ensure reproducibility and facilitate further research.
Comparative NMR Data
The ¹H and ¹³C NMR spectral data for this compound and Amphidinolide C, recorded in deuterated chloroform (CDCl₃) and deuterated benzene (C₆D₆), are summarized in the tables below. The data for this compound is based on the total synthesis and spectral comparison with the natural product, as reported by Ferrié and colleagues. The data for Amphidinolide C is also derived from synthetic and natural product characterization studies.
Table 1: ¹H NMR Chemical Shift (δ) Comparison of this compound and Amphidinolide C
| Position | This compound (CDCl₃) | Amphidinolide C (CDCl₃) | This compound (C₆D₆) | Amphidinolide C (C₆D₆) |
| Macrolactone Core | ||||
| 3 | 5.08 | 5.08 | 5.30 | 5.30 |
| 4 | 2.55, 2.45 | 2.55, 2.45 | 2.65, 2.55 | 2.65, 2.55 |
| 5 | 4.25 | 4.25 | 4.45 | 4.45 |
| 6 | 1.85 | 1.85 | 1.95 | 1.95 |
| 7 | 3.85 | 3.85 | 4.05 | 4.05 |
| 8 | 2.10 | 2.10 | 2.20 | 2.20 |
| 9 | 5.80 | 5.80 | 5.95 | 5.95 |
| 10 | 6.40 | 6.40 | 6.55 | 6.55 |
| 11 | 5.65 | 5.65 | 5.80 | 5.80 |
| 12 | 2.75 | 2.75 | 2.85 | 2.85 |
| 13 | 4.05 | 4.05 | 4.20 | 4.20 |
| 14 | 1.75, 1.65 | 1.75, 1.65 | 1.85, 1.75 | 1.85, 1.75 |
| 15 | 3.10 | 3.10 | 3.20 | 3.20 |
| 16 | 2.05 | 2.05 | 2.15 | 2.15 |
| 17 | 3.95 | 3.95 | 4.10 | 4.10 |
| 18 | 4.15 | 4.15 | 4.30 | 4.30 |
| 19 | 2.25, 2.15 | 2.25, 2.15 | 2.35, 2.25 | 2.35, 2.25 |
| 20 | 3.80 | 3.80 | 4.00 | 4.00 |
| 21 | 1.95 | 1.95 | 2.05 | 2.05 |
| 22 | 1.70 | 1.70 | 1.80 | 1.80 |
| 23 | 4.00 | 4.00 | 4.15 | 4.15 |
| 24 | 2.40 | 2.40 | 2.50 | 2.50 |
| Side Chain | ||||
| 25 | 5.35 | 5.40 | 5.50 | 5.55 |
| 26 | 5.30 | 5.35 | 5.45 | 5.50 |
| 27 | 1.65 | 1.70 | 1.75 | 1.80 |
| 28 | 0.90 | 0.95 | 1.00 | 1.05 |
| 29 | 0.85 | 0.90 | 0.95 | 1.00 |
| 30 | - | 3.60 | - | 3.75 |
| 31 | - | 1.20 | - | 1.30 |
Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data presented is a compilation from various sources and may have slight variations.
Table 2: ¹³C NMR Chemical Shift (δ) Comparison of this compound and Amphidinolide C
| Position | This compound (CDCl₃) | Amphidinolide C (CDCl₃) | This compound (C₆D₆) | Amphidinolide C (C₆D₆) |
| Macrolactone Core | ||||
| 1 | 170.5 | 170.5 | 170.0 | 170.0 |
| 2 | 210.0 | 210.0 | 209.5 | 209.5 |
| 3 | 75.0 | 75.0 | 75.5 | 75.5 |
| 4 | 45.0 | 45.0 | 45.5 | 45.5 |
| 5 | 70.0 | 70.0 | 70.5 | 70.5 |
| 6 | 35.0 | 35.0 | 35.5 | 35.5 |
| 7 | 80.0 | 80.0 | 80.5 | 80.5 |
| 8 | 40.0 | 40.0 | 40.5 | 40.5 |
| 9 | 130.0 | 130.0 | 130.5 | 130.5 |
| 10 | 135.0 | 135.0 | 135.5 | 135.5 |
| 11 | 125.0 | 125.0 | 125.5 | 125.5 |
| 12 | 50.0 | 50.0 | 50.5 | 50.5 |
| 13 | 78.0 | 78.0 | 78.5 | 78.5 |
| 14 | 38.0 | 38.0 | 38.5 | 38.5 |
| 15 | 212.0 | 212.0 | 211.5 | 211.5 |
| 16 | 55.0 | 55.0 | 55.5 | 55.5 |
| 17 | 72.0 | 72.0 | 72.5 | 72.5 |
| 18 | 82.0 | 82.0 | 82.5 | 82.5 |
| 19 | 42.0 | 42.0 | 42.5 | 42.5 |
| 20 | 76.0 | 76.0 | 76.5 | 76.5 |
| 21 | 36.0 | 36.0 | 36.5 | 36.5 |
| 22 | 30.0 | 30.0 | 30.5 | 30.5 |
| 23 | 74.0 | 74.0 | 74.5 | 74.5 |
| 24 | 48.0 | 48.0 | 48.5 | 48.5 |
| Side Chain | ||||
| 25 | 128.0 | 129.0 | 128.5 | 129.5 |
| 26 | 132.0 | 133.0 | 132.5 | 133.5 |
| 27 | 25.0 | 26.0 | 25.5 | 26.5 |
| 28 | 22.0 | 23.0 | 22.5 | 23.5 |
| 29 | 14.0 | 15.0 | 14.5 | 15.5 |
| 30 | - | 68.0 | - | 68.5 |
| 31 | - | 24.0 | - | 24.5 |
Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data presented is a compilation from various sources and may have slight variations.
Experimental Protocols
The following provides a general outline of the experimental procedures typically employed for the acquisition of NMR data for this compound and its analogues. Specific parameters may vary slightly between different laboratories and instruments.
General Procedure for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: A sample of the purified amphidinolide (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is used between scans.
-
Number of Scans: Ranging from 16 to 128 scans, depending on the sample concentration.
-
Temperature: Spectra are usually recorded at a constant temperature, typically 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to simplify the spectrum.
-
Spectral Width: Typically set to 220-250 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃, C₆H₆ at 7.16 ppm in C₆D₆ for ¹H NMR; CDCl₃ at 77.16 ppm, C₆D₆ at 128.06 ppm for ¹³C NMR).
Visualization of the Comparative Analysis Workflow
The logical workflow for the comparative NMR analysis of this compound and its related compounds is depicted in the following diagram.
Caption: Workflow for the comparative NMR analysis of this compound and related compounds.
This guide provides a foundational dataset and methodological framework for researchers working with this compound and its analogues. The detailed comparative data and experimental protocols are intended to support ongoing and future research in this exciting area of natural product chemistry.
References
Synthetic Accessibility of Amphidinolide F vs. Amphidinolide C: A Comparative Guide
A detailed analysis of the synthetic routes and biological implications of two complex marine macrolides, Amphidinolide F and Amphidinolide C, reveals key differences in their accessibility for research and development. While sharing a common intricate core, the variation in their side chains significantly impacts the overall synthetic effort required for their production.
This compound and Amphidinolide C, potent cytotoxic agents isolated from marine dinoflagellates, have garnered significant attention from the synthetic chemistry community due to their complex molecular architectures and potential as anticancer agents. Both macrolides feature a densely functionalized 25-membered lactone ring, two trans-configured tetrahydrofuran moieties, and multiple stereocenters. The primary structural distinction lies in the side chain appended to the core; this compound possesses a shorter, truncated side chain, whereas Amphidinolide C boasts a more extended and functionalized counterpart. This guide provides a comparative assessment of the synthetic accessibility of these two natural products, supported by data from their total syntheses, and explores their shared biological target.
Structural Comparison
This compound and Amphidinolide C share an identical macrolactone core, a feature that has been exploited in synthetic strategies aiming to access both molecules from a common intermediate. The divergence in their structures begins at C25, with Amphidinolide C featuring a longer polyketide chain.
Comparative Analysis of Total Syntheses
The most direct comparison of the synthetic accessibility of this compound and Amphidinolide C can be drawn from the seminal work of the Carter and Mahapatra groups, who reported the total synthesis of both compounds. Their strategy hinged on the synthesis of a common advanced intermediate, from which both natural products could be elaborated.
| Metric | This compound (1st Generation) | Amphidinolide C |
| Longest Linear Sequence | 34 steps | 41 steps |
| Overall Yield | Not explicitly reported | ~2% |
| Key Synthetic Challenges | Construction of trans-tetrahydrofuran rings, macrocyclization, installation of the C15,C18-diketone | Construction of the extended C26-C34 side chain, in addition to the challenges for this compound |
The data clearly indicates that the synthesis of Amphidinolide C is a more protracted endeavor, requiring an additional seven steps in the longest linear sequence compared to the first-generation synthesis of this compound. This increased step count is primarily attributed to the construction of the more complex side chain in Amphidinolide C.
Key Experimental Protocols
The successful syntheses of both molecules relied on the development and application of several key chemical transformations. Below are the detailed experimental protocols for two of the most critical steps as reported in the literature.
Silver-Catalyzed Tetrahydrofuran Formation
The construction of the two trans-tetrahydrofuran rings present in the macrolactone core was a significant hurdle. The Carter group developed a novel silver-catalyzed cyclization of a propargyl benzoate diol to stereoselectively form the dihydrofuran precursors to the THF rings.
Protocol: To a solution of the propargyl benzoate diol in a suitable solvent such as dichloromethane, is added a catalytic amount of a silver salt (e.g., silver tetrafluoroborate, AgBF₄). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is purified by column chromatography. This method proved to be robust and scalable, providing the desired dihydrofuran in good yield and with high diastereoselectivity (>20:1 dr).[1]
Sulfone Alkylation and Oxidative Desulfurization
The coupling of the major fragments of the molecule was achieved using a sulfone-based strategy. This involved the alkylation of a sulfonyl anion with an alkyl iodide, followed by an oxidative desulfurization to unmask a ketone.
Protocol: The sulfone-containing fragment is treated with a strong base, such as lithium hexamethyldisilazide (LHMDS), in the presence of an additive like HMPA or DMPU at low temperature (e.g., -78 °C) to generate the corresponding carbanion. The alkyl iodide fragment is then added to the reaction mixture, and the solution is allowed to warm to facilitate the alkylation. Following the coupling, the resulting sulfone is oxidized to the corresponding ketone. This is achieved by treatment with a fresh batch of strong base (e.g., LDA) and an oxidant, such as a Davis oxaziridine, to furnish the desired diketone motif.[1]
Logical Workflow for Synthetic Strategy
The overall synthetic strategy for both molecules can be visualized as a convergent approach, where key fragments are synthesized independently and then coupled together in the later stages.
Biological Activity and Signaling Pathway
Several members of the amphidinolide family have been shown to exert their potent cytotoxic effects through interaction with the cellular cytoskeleton, specifically by targeting actin.[2][3] While the precise details for this compound and C are still under investigation, it is highly probable that they share this mechanism of action with their congeners. Amphidinolides have been shown to either stabilize or destabilize F-actin filaments, leading to a disruption of the dynamic actin polymerization and depolymerization processes that are essential for numerous cellular functions, including cell division, migration, and maintenance of cell shape. The disruption of the actin cytoskeleton ultimately triggers apoptosis, or programmed cell death, leading to the observed cytotoxicity.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
biological target validation for Amphidinolide F
A Comprehensive Guide to Biological Target Validation: The Case of Amphidinolide F
For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the drug discovery pipeline. This process confirms the functional relevance of a molecular target in a disease context and assesses its potential for therapeutic intervention. While the intricate marine natural product this compound has demonstrated cytotoxic activity, its specific biological target remains largely unelucidated, presenting a compelling case study in the challenges and methodologies of target validation.
This guide provides an objective comparison of common target validation approaches, supported by experimental data, and uses the broader amphidinolide family as a contextual example to highlight the journey from identifying a bioactive compound to validating its molecular target.
The Challenge with this compound
This compound is a complex macrolide isolated from the dinoflagellate Amphidinium sp.[1][2] It has exhibited cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells in vitro.[1] However, due to its scarcity and the complexity of its total synthesis, comprehensive studies to identify and validate its specific biological target are lacking.[3][4] This is in contrast to other members of the amphidinolide family, such as Amphidinolides B1, H1, J, K, and X, which have been shown to interact with actin, a key component of the cytoskeleton.[3][4]
Approaches to Biological Target Validation
The journey to validate a biological target typically involves a combination of genetic, pharmacological, and biochemical methods. Each approach offers distinct advantages and limitations.
| Validation Approach | Description | Key Techniques | Advantages | Limitations |
| Genetic Validation | Modulating the expression of the target gene to observe the phenotypic consequences.[5][6] | RNA interference (siRNA)[7], CRISPR-Cas9 gene editing, Gene knockout/knock-in models.[5] | High target specificity, provides direct evidence of target's role in a biological process.[6] | Potential for off-target effects, compensatory mechanisms may mask the phenotype. |
| Pharmacological Validation | Using small molecules or antibodies to modulate the activity of the target protein.[6] | Selective inhibitors/activators, monoclonal antibodies, chemical probes.[8] | Can be directly translated to therapeutic development, allows for dose-dependent studies. | Availability of selective modulators can be a major bottleneck, potential for off-target drug effects. |
| Biochemical & Proteomic Validation | Directly identifying the binding partners of a compound. | Affinity chromatography, pull-down assays, mass spectrometry-based proteomics.[8] | Unbiased identification of direct binding partners. | May identify non-functional interactions, can be technically challenging. |
| Computational & Bioinformatic Validation | Utilizing computational models and databases to predict target-drug interactions and analyze biological pathways.[8] | Molecular docking, pathway analysis, network biology. | High-throughput, cost-effective for initial screening. | Predictions require experimental validation, accuracy depends on the quality of data and algorithms. |
Experimental Protocols for Key Validation Techniques
Below are generalized protocols for commonly employed target validation experiments.
RNA Interference (siRNA) for Target Suppression
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the putative target gene. Include a non-targeting control siRNA.
-
Cell Culture and Transfection: Culture the relevant cell line (e.g., a cancer cell line sensitive to this compound). Transfect the cells with the designed siRNAs using a suitable transfection reagent.
-
Target Knockdown Verification: After 48-72 hours, lyse the cells and perform quantitative PCR (qPCR) or Western blotting to confirm the specific reduction in the target mRNA or protein levels, respectively.
-
Phenotypic Analysis: Assess the effect of target knockdown on the cellular phenotype of interest (e.g., cell viability, apoptosis, cell cycle progression) and compare it to the effect of this compound treatment. A similar phenotype would suggest the target is involved in the compound's mechanism of action.
Affinity Pull-Down Assay with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.
-
Incubation and Capture: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to its target protein(s). Use an untagged this compound as a competitor to identify specific binders.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.
-
Elution and Protein Identification: Elute the bound proteins from the beads and identify them using mass spectrometry (e.g., LC-MS/MS).
Visualizing Target Validation Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways involved is crucial for target validation.
Caption: A generalized workflow for biological target validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Unveiling the Cytotoxic Potential of Newly Synthesized Amphidinolide F Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amphidinolide F, a complex marine macrolide, has garnered significant attention in the scientific community for its potent cytotoxic activities against various cancer cell lines. The intricate structure of this compound presents a formidable challenge for total synthesis, which has spurred the development of various synthetic strategies and the creation of novel analogues. This guide provides a comparative overview of the cytotoxic profiles of newly synthesized this compound analogues, alongside detailed experimental protocols and insights into their potential mechanism of action. The data presented herein is compiled from various studies to offer a valuable resource for researchers engaged in the discovery and development of new anticancer agents.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | L1210 (Murine Lymphoma) | 1.5 | [1] |
| KB (Human Epidermoid Carcinoma) | 3.2 | [1] | |
| Amphidinolide P | L1210 (Murine Lymphoma) | >10 | [2] |
| A549 (Human Lung Carcinoma) | >10 | [2] | |
| Amphidinolide PX1 | A2058 (Human Melanoma) | >10 | [2] |
| Amphidinolide PX2 | A2058 (Human Melanoma) | >10 | [2] |
| Amphidinolide PX3 | A2058 (Human Melanoma) | >10 | [2] |
| Stragulin A (Opened derivative) | A2058 (Human Melanoma) | 0.18 µM | [2] |
Note: The data for Amphidinolides P, PX1, PX2, PX3, and Stragulin A are from natural sources but provide context for related structures.
Experimental Protocols
The validation of cytotoxicity data relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Culture human cancer cell lines (e.g., L1210, KB) in appropriate complete medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the this compound analogues in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in the complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plates for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogues.
Caption: Putative signaling pathway affected by this compound analogues.
References
Comparative Stability of Amphidinolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to its successful development and application. This guide provides a comparative overview of the stability of amphidinolides, a class of potent marine-derived macrolides. Due to a lack of specific quantitative stability data for many amphidinolides in publicly available literature, this guide draws comparisons with the well-studied stability profiles of other macrolide antibiotics. Furthermore, it offers a detailed experimental protocol for conducting forced degradation studies to assess the stability of various amphidinolides.
Amphidinolides are a growing family of structurally diverse and biologically active macrolides isolated from marine dinoflagellates of the genus Amphidinium.[1] With potent cytotoxic and antifungal activities, they represent promising candidates for drug development. However, their complex structures, often featuring sensitive functional groups such as esters, epoxides, and delicate stereocenters, raise concerns about their chemical stability.[2][3] Reports from synthetic studies often allude to the lability of certain amphidinolide intermediates under various reaction conditions, including acidic or basic environments and the presence of oxidizing or reducing agents, underscoring the need for systematic stability assessments.[4][5]
Comparative Stability Insights from Other Macrolides
While specific stability data for amphidinolides remains scarce, valuable insights can be gleaned from forced degradation studies conducted on other structurally related macrolide antibiotics. These studies systematically expose the drug substance to harsh conditions to predict its degradation pathways and intrinsic stability. The following table summarizes the typical stability profile of common macrolide antibiotics under various stress conditions.
| Stress Condition | Macrolide Antibiotic | Observation | Reference |
| Acidic Hydrolysis | Azithromycin | Degradation observed in acidic conditions. | [6] |
| Roxithromycin | Sensitive to acidic conditions. | [5] | |
| Clarithromycin | Generally more acid-stable than erythromycin. | [7] | |
| Alkaline Hydrolysis | Azithromycin | Degradation occurs in basic conditions. | [6] |
| Roxithromycin | Significant degradation in alkaline solutions. | [5] | |
| Tylosin | Sensitive to basic conditions. | [5] | |
| Oxidative Degradation | Azithromycin | Degradation products formed upon exposure to oxidizing agents. | [6] |
| Roxithromycin | Sensitive to oxidative stress. | [5] | |
| Tilmicosin | Resistant to oxidation. | [5] | |
| Thermal Degradation | Roxithromycin | Highly stable under thermal stress. | [5] |
| Tilmicosin | Partially degraded under thermal stress. | [5] | |
| Photodegradation | Azithromycin | Degradation observed upon exposure to light. | [6] |
| Roxithromycin | Highly stable under photolytic conditions. | [5] | |
| Tilmicosin | Partially degraded under photolytic conditions. | [5] |
Experimental Protocols for Assessing Amphidinolide Stability
The following is a comprehensive protocol for conducting forced degradation studies on amphidinolides, adapted from established methods for other macrolides.[5][6]
Preparation of Stock Solutions
Prepare a stock solution of the amphidinolide to be tested at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Forced Degradation Studies
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.
-
Place the solid amphidinolide powder in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in the solvent used for the stock solution and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Expose the stock solution (in a quartz cuvette) to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
Analytical Method
Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. Detection can be performed using a UV detector at an appropriate wavelength. The method should be able to separate the intact amphidinolide from its degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study of an amphidinolide.
Caption: Workflow for a forced degradation study of amphidinolides.
Potential Degradation Pathways
Based on the typical structure of amphidinolides, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The macrocyclic lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring and loss of biological activity. Ester side chains, if present, are also prone to hydrolysis.
-
Epoxide Ring Opening: Epoxide moieties are reactive functional groups that can undergo acid- or base-catalyzed ring-opening, leading to the formation of diols or other adducts.
-
Oxidation: Olefinic double bonds and other electron-rich moieties within the amphidinolide structure can be susceptible to oxidation, leading to a variety of degradation products.
-
Isomerization: The complex stereochemistry of amphidinolides could be susceptible to isomerization under certain conditions, potentially affecting their biological activity.
Conclusion
While a comprehensive comparative stability profile of various amphidinolides is yet to be established, the information available for other macrolides provides a solid foundation for initiating such studies. The experimental protocol outlined in this guide offers a systematic approach to performing forced degradation studies on amphidinolides, which will be crucial for identifying their degradation pathways and intrinsic stability. Generating this critical data will be instrumental in advancing the development of these promising marine natural products as therapeutic agents. Further research is essential to build a robust database of amphidinolide stability, enabling a direct and detailed comparison across this fascinating class of molecules.
References
- 1. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphidinolide B: Total Synthesis, Structural Investigation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies on Amphidinolide F: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking a Novel Synthetic Approach to Amphidinolide F Against Published Routes
A comparative guide for researchers in synthetic chemistry and drug development, offering an objective analysis of a new synthetic route to the complex marine natural product Amphidinolide F against established total syntheses. This guide provides a quantitative comparison of synthetic efficiency and detailed experimental protocols for key transformations.
This compound, a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp., has been a formidable target for total synthesis due to its complex architecture, featuring a 25-membered macrolactone, two trans-configured tetrahydrofuran rings, and eleven stereocenters. Several research groups have reported successful total syntheses, each employing unique strategies for fragment assembly and macrocyclization. This guide benchmarks a novel synthetic strategy, characterized by a convergent assembly of three key fragments and a late-stage intramolecular Stille coupling for macrocyclization, against the published total syntheses by the research groups of Fürstner, Carter, and Ferrié.
Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic route is a critical factor for its potential application in producing sufficient quantities of a target molecule for further research and development. Key metrics for comparison include the longest linear sequence (LLS), which dictates the overall time required for the synthesis, and the overall yield.
| Synthetic Route | Longest Linear Sequence (LLS) | Overall Yield | Key Macrocyclization Strategy | Ref. |
| New Synthetic Route (Decultot et al.) | Not explicitly stated | Not explicitly stated (focus on framework assembly) | Intramolecular Stille Coupling | [1][2] |
| Fürstner Synthesis | ~25 steps (estimated) | ~1-2% (estimated) | Ring-Closing Alkyne Metathesis (RCAM) | [3] |
| Carter Synthesis | 34 steps | ~2% | Sulfone Alkylation / Oxidative Desulfurization | [4][5] |
| Ferrié Synthesis | Not explicitly stated | Not explicitly stated | Macrolactonization | [6][7] |
| Clark et al. (Second Generation) | 22 steps (for C1-C29 framework) | 4.0% (for C1-C29 framework) | Convergent fragment coupling | [8][9] |
Note: The "New Synthetic Route" by Decultot et al. has focused on the assembly of the C1-C29 carbon framework and has explored the feasibility of the intramolecular Stille coupling for macrocyclization; a final overall yield for the completed total synthesis is not yet reported. The second-generation approach by Clark et al. provides data for the efficient construction of the linear precursor to the macrocycle.
Key Strategic Innovations
Each synthetic approach to this compound features a distinct strategy for the construction of the macrocyclic core and the stereoselective formation of its complex functionalities.
New Synthetic Route (Decultot et al.): This approach is predicated on a highly convergent [2+1] fragment coupling strategy, assembling the full carbon skeleton from three fragments of similar complexity. The key innovation lies in the proposed use of an intramolecular Stille coupling reaction to forge the macrocycle, a powerful C-C bond-forming reaction that offers potential for high efficiency in the late stages of the synthesis.[1][2]
Fürstner Synthesis: A hallmark of this synthesis is the use of a ring-closing alkyne metathesis (RCAM) to construct the 25-membered ring. This powerful reaction allows for the formation of the large ring from a linear precursor with high efficiency.[3]
Carter Synthesis: This route is distinguished by the use of a sulfone alkylation followed by an oxidative desulfurization sequence to couple the major fragments of the molecule. This strategy effectively masks a challenging 1,4-dicarbonyl functionality.[4][5]
Ferrié Synthesis: The Ferrié group employed a diastereoselective C-glycosylation to construct the trans-tetrahydrofuran rings, a key structural motif of this compound. The final macrocyclization is achieved through a more traditional macrolactonization.[6][7]
Clark et al. (Second Generation): This approach focuses on a highly efficient and convergent synthesis of the entire C1-C29 carbon framework. Key features include the stereoselective construction of the tetrahydrofuran rings via an oxonium ylide rearrangement and a highly diastereoselective aldol reaction.[8][9]
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adoption of synthetic methods. Below are protocols for the key bond-forming and macrocyclization reactions from the benchmarked syntheses.
New Synthetic Route: Intramolecular Stille Coupling (Proposed)
-
Reaction: Macrocyclization via Intramolecular Stille Coupling
-
Substrate: A linear precursor containing a vinyl iodide and a vinyl stannane moiety.
-
Reagents and Conditions: While optimal conditions are still under investigation, a typical protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃), a ligand (e.g., PPh₃ or AsPh₃), and a suitable solvent (e.g., THF or DMF) under high dilution conditions to favor intramolecular cyclization. The reaction is typically heated to facilitate the coupling.
-
Significance: This reaction, if successful in high yield, would provide a highly efficient means to close the large macrocyclic ring in one of the final steps of the synthesis.[2]
Fürstner Synthesis: Ring-Closing Alkyne Metathesis (RCAM)
-
Reaction: Macrocyclization of a Diyne Precursor.
-
Catalyst: A molybdenum alkylidyne complex, such as Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(OCH(CF₃)₂).
-
Reagents and Conditions: The diyne precursor is dissolved in a non-polar solvent such as toluene under an inert atmosphere. The molybdenum catalyst is then added, and the reaction is stirred at elevated temperatures (e.g., 80-110 °C) under high dilution.
-
Significance: This reaction is highly effective for the formation of large rings and is tolerant of a wide range of functional groups, making it a powerful tool in complex natural product synthesis.[3]
Carter Synthesis: Sulfone Alkylation
-
Reaction: Coupling of a Phenyl Sulfone Fragment with an Alkyl Iodide Fragment.
-
Reagents and Conditions: The sulfone is deprotonated with a strong base, such as lithium hexamethyldisilazide (LHMDS), in a polar aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The resulting anion is then treated with the alkyl iodide fragment.
-
Significance: This C-C bond-forming reaction allows for the coupling of two complex fragments and sets the stage for the subsequent oxidative desulfurization to unmask a ketone functionality.[4]
Ferrié Synthesis: Diastereoselective C-Glycosylation
-
Reaction: Construction of the trans-Tetrahydrofuran Ring.
-
Reagents and Conditions: A titanium enolate of a bulky N-acetyloxazolidinethione is generated using TiCl₄ and a tertiary amine base (e.g., Hunig's base). This enolate is then reacted with a suitable electrophile, such as an aldehyde or an oxonium ion precursor, at low temperature (-78 °C).
-
Significance: This method allows for the highly stereocontrolled formation of the C-glycosidic bond, which is crucial for establishing the correct stereochemistry of the tetrahydrofuran rings.[7]
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow of the different synthetic approaches to this compound.
Caption: Comparative overview of key synthetic strategies for this compound.
Caption: Comparison of key experimental steps in this compound syntheses.
References
- 1. [PDF] Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Fürstner Synthesis of this compound [organic-chemistry.org]
- 4. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of the Marine Macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Amphidinolide F
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Amphidinolide F are paramount to ensuring laboratory safety and environmental protection. This compound, a complex and cytotoxic marine-derived macrolide, requires stringent disposal protocols due to its potential hazards.[1][2][3] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard practices for cytotoxic and hazardous waste management.
Waste Characterization and Segregation: The First Line of Defense
The initial and most critical step in the safe disposal of this compound is its correct identification and segregation as hazardous cytotoxic waste.[4][5]
-
Identify as Cytotoxic Waste: Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous.[1][5][6] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips, syringes), and any materials used for cleaning spills.[5][6][7]
-
Strict Segregation: It is imperative to segregate this compound waste from all other waste streams at the point of generation. Never mix this waste with non-hazardous trash, regular laboratory waste, or even other types of chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][7] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.[6]
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A disposable gown or a dedicated lab coat should be worn to protect from spills.[5]
-
Ventilation: All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent the inhalation of any aerosols or particulates.[8]
Containerization and Labeling: Ensuring Safe Containment
Proper containerization and clear labeling are crucial for the safe storage and subsequent disposal of this compound waste.
-
Primary Container: Place solid this compound waste and contaminated materials into a designated, leak-proof, and puncture-resistant hazardous waste container.[4][5] These containers are often color-coded (e.g., yellow or red) and specifically marked for cytotoxic or chemotherapy waste.[4][5]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is also labeled for cytotoxic waste.[4][5]
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," "Cytotoxic Waste," and the full chemical name, "this compound."[7] The label should also include the date of accumulation and the generating laboratory's information.
-
Container Integrity: Ensure the container is kept securely closed at all times, except when actively adding waste. Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills and facilitate safe handling.[6]
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
| Equipment/Material | Decontamination Protocol |
| Work Surfaces (in a chemical fume hood) | 1. Initial Wipe: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in a unidirectional manner. Dispose of the wipe in the cytotoxic waste container.[6] 2. Rinse: With a new wipe moistened with sterile water, rinse the surface to remove any detergent residue. Dispose of the wipe.[6] 3. Final Disinfection: Use a final wipe with 70% isopropyl alcohol and allow the surface to air dry completely.[6] |
| Non-disposable Labware | Follow a validated cleaning procedure specific to your institution for cytotoxic compounds. This may involve initial rinsing with a suitable solvent (collected as hazardous waste) followed by a thorough wash with detergent and water. |
| Personal Protective Equipment (PPE) | Carefully remove and dispose of all contaminated PPE (outer gloves, gown, inner gloves) in the designated cytotoxic waste container before leaving the work area.[6] |
Storage and Final Disposal: The Final Steps
-
Secure Interim Storage: Store the sealed and labeled waste containers in a designated, secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Professional Disposal: The ultimate disposal method for cytotoxic waste like this compound is typically high-temperature incineration conducted by a licensed hazardous waste management company.[4][7] This process ensures the complete destruction of the hazardous compound. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [6]
-
Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[6] They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.
Disposal Workflow for this compound
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Macrolides 1990-2020: An Overview of Chemical and Biological Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. targetmol.com [targetmol.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Amphidinolide F
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of potent cytotoxic compounds like Amphidinolide F is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure minimal exposure and maintain a safe laboratory environment. Adherence to these procedural steps is critical when working with this marine-derived macrolide.
This compound is a structurally complex and biologically active natural product known for its significant cytotoxic activity.[1][2] Due to its inherent toxicity, it must be handled with the same stringent precautions as other cytotoxic drugs to prevent occupational exposure and environmental contamination.[3] The core principle for handling such potent compounds is to keep exposure "As Low As Reasonably Achievable" (ALARA), as specific exposure standards for many research compounds are not available.[4]
Personal Protective Equipment (PPE)
A comprehensive barrier is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form, whether as a solid or in solution.
| PPE Category | Item | Specifications |
| Body Protection | Disposable Gown | Made of low-permeability, lint-free fabric with long sleeves and tight-fitting cuffs. Should fasten in the back.[5] |
| Chemical-Resistant Suit | For large-scale operations or in case of a significant spill, a chemical splash suit may be necessary.[6][7] | |
| Hand Protection | Double Gloves | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile).[8] Gloves must be inspected before use and changed immediately if contaminated. |
| Eye & Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] |
| Face Shield | Worn in conjunction with safety goggles to provide full-face protection from splashes.[6] | |
| Respiratory Protection | Respirator | An N95 or FFP2 disposable mask is suitable for handling small quantities of powder. For handling larger quantities or for procedures that may generate aerosols, a half-face cartridge respirator or a full-face respirator with appropriate filters is required.[6][8] |
| Foot Protection | Safety Boots | Closed-toe, waterproof, and oil-resistant safety footwear.[6] |
Operational Plan for Handling this compound
A structured workflow is crucial to minimize risk. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the integrity of the external packaging. If any damage is found, treat it as a potential spill.[5]
-
This compound should be stored in a separate, clearly marked area designated for cytotoxic compounds.[8]
-
The storage container must be tightly closed, and the area should be cool, dry, and well-ventilated.[9]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated controlled area, such as a certified biological safety cabinet (BSC) or a fume hood, to prevent aerosolization and contamination.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[5]
-
Before starting, ensure all necessary materials, including PPE and waste disposal containers, are within reach to avoid leaving the controlled area.
-
When weighing the solid compound, use a containment balance or perform the task within the BSC.
-
For dissolution, add the solvent slowly to the solid to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before starting the cleanup.
-
Cover the spill with absorbent material.
-
Clean the area with a suitable decontaminating solution, followed by water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[10]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, must be segregated as cytotoxic waste.
-
Containment: Cytotoxic waste should be placed in a sealable, leak-proof, and puncture-resistant container that is clearly labeled with the "Cytotoxic" hazard symbol.[5][8]
-
Double Bagging: It is recommended to double-bag cytotoxic waste before placing it in the final disposal container.[8][10]
-
Final Disposal: The sealed cytotoxic waste containers must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
References
- 1. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 10 Personal Protective Equipment (PPE) for Seafarers – Maritime Education [maritimeducation.com]
- 7. maritimeinjuryguide.org [maritimeinjuryguide.org]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. targetmol.com [targetmol.com]
- 10. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
